4,6-Dichloro-2-ethylpyrimidin-5-amine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4,6-dichloro-2-ethylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-2-3-10-5(7)4(9)6(8)11-3/h2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHHPQSMYVIVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334832 | |
| Record name | 4,6-dichloro-2-ethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6237-96-3 | |
| Record name | 4,6-Dichloro-2-ethyl-5-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6237-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-dichloro-2-ethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,6-Dichloro-2-ethylpyrimidin-5-amine CAS number 6237-96-3
An In-Depth Technical Guide to 4,6-Dichloro-2-ethylpyrimidin-5-amine (CAS 6237-96-3)
Abstract: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. It details the compound's physicochemical properties, outlines a robust multi-step synthesis with detailed protocols, explores its chemical reactivity and strategic applications in drug discovery, and provides essential safety and handling guidelines. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted pyrimidines as scaffolds for creating novel therapeutic agents.
Introduction and Strategic Importance
This compound, identified by CAS number 6237-96-3, is a polysubstituted pyrimidine that has emerged as a valuable intermediate in the synthesis of complex molecular architectures. Its structure is characterized by a pyrimidine core functionalized with two reactive chlorine atoms, an amino group, and an ethyl group. This specific arrangement of functional groups makes it an exceptionally versatile scaffold.
The two chlorine atoms at the C4 and C6 positions are susceptible to selective nucleophilic aromatic substitution (SNAr), allowing for the sequential and controlled introduction of different moieties. This differential reactivity is a cornerstone of its utility, enabling the construction of vast and diverse chemical libraries for high-throughput screening. The 5-amino group provides an additional vector for modification, further expanding its synthetic potential. Consequently, this compound is frequently classified as a "Protein Degrader Building Block," highlighting its role in developing targeted protein degradation technologies like PROTACs, as well as in the synthesis of kinase inhibitors and other biologically active molecules.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical properties is critical for its effective use in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 6237-96-3 | [1] |
| Molecular Formula | C₆H₇Cl₂N₃ | [1] |
| Molecular Weight | 192.05 g/mol | [1] |
| Appearance | Crystalline solid (typical) | General Knowledge |
| Purity | ≥97% (commercially available) | [1] |
| logP (Octanol/Water) | 1.8 (Predicted) | [2] (analogue) |
| Vapor Pressure | 6.41E-14 mmHg at 25°C (Predicted) | [3] |
| Refractive Index | 1.73 (Predicted) | [3] |
Note: Some properties are predicted based on computational models or derived from structurally similar compounds, such as 4,6-Dichloro-2-methylpyrimidin-5-amine.[2] Experimental validation is recommended.
Synthesis and Manufacturing Pathway
The synthesis of this compound is a multi-step process commencing from basic starting materials. The pathway leverages classical heterocyclic chemistry reactions, each chosen for its reliability and scalability. The overall process can be logically divided into four primary stages: cyclization, nitration, chlorination, and reduction.
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of 2-Ethyl-5-nitropyrimidine-4,6-diol (Intermediate C)
Causality: This two-step process begins with a base-catalyzed condensation to form the pyrimidine ring, a foundational reaction in heterocyclic chemistry. The subsequent nitration introduces the nitro group at the electron-rich C5 position. A mixed acid system (HNO₃/H₂SO₄) is employed as it generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the partial deactivation of the ring by the carbonyl groups in the diol tautomer.[4][5]
Step 1a: Synthesis of 2-Ethylpyrimidine-4,6-diol
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
To this solution, add diethyl malonate (1.0 eq) dropwise, maintaining the temperature below 30°C.
-
Add ethylamidine hydrochloride (1.0 eq) portion-wise to the stirred mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and reduce the solvent volume under vacuum.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 4-5.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water and ethanol, and dried to yield 2-Ethylpyrimidine-4,6-diol.
Step 1b: Nitration
-
In a flask equipped with a dropping funnel and thermometer, cool concentrated sulfuric acid (4-5 volumes) to 0-5°C in an ice-salt bath.
-
Slowly add 2-Ethylpyrimidine-4,6-diol (1.0 eq) in portions, ensuring the temperature does not exceed 10°C.
-
Prepare a nitrating mixture of fuming nitric acid (1.5 eq) and concentrated sulfuric acid (1.0 vol) and cool it to 0°C.
-
Add the cold nitrating mixture dropwise to the pyrimidine solution, maintaining the reaction temperature below 15°C.[6]
-
Stir the mixture at 10-15°C for 1-2 hours after the addition is complete.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 2-Ethyl-5-nitropyrimidine-4,6-diol.
Protocol 2: Synthesis of 4,6-Dichloro-2-ethyl-5-nitropyrimidine (Intermediate D)
Causality: The conversion of the dihydroxy pyrimidine to the dichloro derivative is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It functions by converting the hydroxyl groups (or their keto tautomers) into excellent leaving groups, which are then displaced by chloride ions. A tertiary amine catalyst, such as N,N-dimethylaniline, is often added to accelerate the reaction.[7][8]
-
Charge a reaction vessel with phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Add 2-Ethyl-5-nitropyrimidine-4,6-diol (1.0 eq) portion-wise to the POCl₃.
-
Slowly add N,N-dimethylaniline (0.1-0.2 eq) as a catalyst.
-
Heat the mixture to reflux (approx. 105-110°C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Carefully pour the viscous residue onto a large volume of crushed ice with vigorous stirring.
-
The solid product precipitates out. Collect it by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield 4,6-Dichloro-2-ethyl-5-nitropyrimidine.[7]
Protocol 3: Reduction to this compound (Target Compound E)
Causality: The final step is the selective reduction of the aromatic nitro group to an amine. While catalytic hydrogenation is a common method for nitro reduction, it carries a significant risk of hydrodechlorination of the pyrimidine ring. Therefore, a chemical reduction is preferred. The use of iron powder in an acidic medium (Fe/HCl or Fe/acetic acid) is a classic, cost-effective, and highly efficient method for this transformation, avoiding cleavage of the C-Cl bonds.[9] An alternative is using a reducing agent like sodium dithionite.[10]
-
Set up a flask with a mechanical stirrer and add iron powder (3-5 eq) and ethanol/water or acetic acid as the solvent.
-
Heat the slurry to 50-60°C and add a small amount of concentrated HCl to activate the iron.
-
Dissolve 4,6-Dichloro-2-ethyl-5-nitropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, THF) and add it dropwise to the iron slurry. The reaction is exothermic; control the addition rate to maintain the temperature between 60-70°C.
-
After the addition is complete, stir the mixture at 70°C for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a base such as sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
The resulting crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Chemical Reactivity and Strategic Derivatization
The synthetic value of this compound lies in the predictable reactivity of its functional groups, which allows for its use as a versatile molecular scaffold.
Caption: Reactivity and diversification points of the core scaffold.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at positions C4 and C6 are the primary sites for modification. These positions are activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms of the pyrimidine ring. Often, the C4 position is more reactive than the C6 position, allowing for selective and sequential substitution reactions under carefully controlled conditions (e.g., lower temperatures for the first substitution).[11] This enables the introduction of various nucleophiles, including amines, alcohols, and thiols, to build molecular complexity.
-
Amino Group Reactions: The 5-amino group behaves as a typical aromatic amine. It can be acylated, alkylated, or used in coupling reactions to attach different side chains or linkers. This position provides a secondary point for diversification after the chlorine atoms have been substituted.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bonds can also participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, further expanding the range of possible derivatives by forming new carbon-carbon or carbon-nitrogen bonds.
Applications in Drug Discovery
The structural features of this compound make it an ideal starting material for compounds targeting a range of biological processes.
-
Kinase Inhibitors: The pyrimidine core is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors used in oncology. The C4 and C6 positions allow for the installation of substituents that can occupy the ATP-binding pocket and confer selectivity, while the 5-amino group can be used to extend into other regions of the enzyme.
-
Antiviral and Anti-inflammatory Agents: Dichloropyrimidine derivatives are used as intermediates for compounds targeting viral replication and inflammatory pathways. The ability to easily generate diverse libraries from this scaffold is crucial for screening and identifying lead compounds in these therapeutic areas.[12]
-
Agrochemicals: The pyrimidine scaffold is also prevalent in agrochemicals. This intermediate can be used to develop novel pesticides and herbicides with improved efficacy and selectivity.[12]
-
Ticagrelor Analogue Synthesis: A structurally related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is a pivotal intermediate in the synthesis of Ticagrelor, a P2Y₁₂ platelet inhibitor.[10] This underscores the importance of the 4,6-dichloro-5-aminopyrimidine core in developing antithrombotic agents.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, data from closely related dichloropyrimidine analogues provides clear guidance.[2][13][14]
-
Hazard Classification: Similar compounds are classified as irritants. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][14] Some chloro-nitro intermediates may be harmful if swallowed (H302).[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in a refrigerator under an inert gas atmosphere is recommended.[13]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[13]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. prepchem.com [prepchem.com]
- 7. CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 4,6-Dichloro-N-ethylpyrimidin-5-amine [myskinrecipes.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 4,6-Dichloro-5-nitropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 15. 4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical properties of 4,6-Dichloro-2-ethylpyrimidin-5-amine
An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2-ethylpyrimidin-5-amine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 6237-96-3). As a key heterocyclic intermediate, this compound serves as a fundamental building block in modern medicinal chemistry. Its dichloropyrimidine core, functionalized with an ethyl group and an amine, offers versatile reaction handles for the synthesis of complex molecular architectures. This document details its chemical identity, structural features, and critical physicochemical parameters such as lipophilicity, boiling point, and density, which are crucial for its application in drug design and process development. We further explore its chemical reactivity, stability, and standard analytical protocols for its characterization. The guide contextualizes this data by discussing its significant role in the development of targeted therapeutics, including kinase inhibitors and protein degraders, making it an invaluable resource for researchers, chemists, and drug development professionals.
Introduction
This compound is a substituted pyrimidine that has emerged as a high-value intermediate in the field of pharmaceutical sciences. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific arrangement of substituents on this compound—two reactive chlorine atoms, a lipophilic ethyl group, and a nucleophilic amine—provides a unique combination of properties and synthetic potential.
The chlorine atoms at the C4 and C6 positions are susceptible to sequential and selective nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of various functional groups and the construction of diverse molecular libraries. This reactivity is fundamental to its utility as a scaffold in drug discovery. Its designation as a "Protein Degrader Building Block" highlights its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] Furthermore, its derivatives are integral to the development of kinase inhibitors for cancer therapy.[2]
Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use. These properties govern its solubility, reactivity, stability, and pharmacokinetic profile in derivative compounds, directly impacting reaction optimization, purification strategies, and the ultimate success of a drug development campaign.
Chemical Identity and Structure
The unique reactivity and physical behavior of this compound are rooted in its molecular structure.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 6237-96-3 | [1] |
| Molecular Formula | C₆H₇Cl₂N₃ | [1] |
| Molecular Weight | 192.05 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CCC1=NC(=C(C(=N1)Cl)N)Cl | [3] |
| Synonyms | 5-Amino-4,6-dichloro-2-ethylpyrimidine | [3] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The data for this compound, largely derived from computational predictions, provides essential insights for its handling and application.
Table 2: Summary of Physicochemical Properties
| Property | Value | Type | Source |
| Physical State | Solid (predicted) | Predicted | N/A |
| Boiling Point | 571.9 °C @ 760 mmHg | Predicted | [3] |
| Flash Point | 299.7 °C | Predicted | [3] |
| Density | 1.536 g/cm³ | Predicted | [3] |
| LogP (Lipophilicity) | 2.51 | Calculated | [3] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated | [3] |
| Hydrogen Bond Acceptors | 3 (from ring N and -NH₂) | Calculated | [3] |
| Rotatable Bonds | 1 (ethyl group) | Calculated | [3] |
| Refractive Index | 1.73 | Predicted | [3] |
Detailed Analysis
-
Physical State and Appearance : While experimental data is scarce, based on its molecular weight and the properties of similar heterocyclic compounds, this compound is predicted to be a solid at room temperature.
-
Boiling and Flash Points : The predicted boiling point is notably high, which is characteristic of highly polar, functionalized heterocyclic compounds capable of strong intermolecular interactions.[3] The high flash point suggests it is not highly flammable under standard conditions.[3]
-
Solubility : With a calculated LogP of 2.51, the compound is expected to have moderate lipophilicity.[3] This suggests it will be poorly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. This property is crucial when selecting solvent systems for chemical reactions and purification processes like chromatography or recrystallization.
-
Lipophilicity (LogP) : The partition coefficient (LogP) of 2.51 indicates a balanced character between hydrophilicity and lipophilicity.[3] In drug development, LogP values in this range are often favorable for achieving adequate cell membrane permeability, a key factor for oral bioavailability and intracellular target engagement.
-
Hydrogen Bonding Capacity : With one hydrogen bond donor and three acceptors, the molecule has the potential to participate in hydrogen bonding, which influences its melting point, boiling point, and interactions with biological macromolecules like proteins.[3]
Spectral Analysis (Predicted)
No public experimental spectra are available for this specific compound. However, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR : The proton NMR spectrum is expected to show a characteristic triplet-quartet pattern for the ethyl group (~1.3 ppm, 3H, triplet; ~2.8 ppm, 2H, quartet). The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that could vary depending on solvent and concentration, typically in the 4-6 ppm range.
-
¹³C NMR : The spectrum should display six distinct carbon signals: two for the ethyl group, and four for the pyrimidine ring carbons, with the chlorine-bearing carbons (C4, C6) shifted significantly downfield.
-
Mass Spectrometry : The mass spectrum would be most notable for its isotopic pattern. The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion: an (M)+ peak, an (M+2)+ peak of approximately 66% the intensity of M+, and an (M+4)+ peak of approximately 10% intensity. The exact mass would be 191.0017.[3]
-
Infrared (IR) Spectroscopy : Key absorption bands would include N-H stretching from the amine group (typically two bands around 3300-3500 cm⁻¹), C-H stretching from the ethyl group (~2850-2950 cm⁻¹), C=N and C=C stretching from the pyrimidine ring (~1500-1650 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).
Reactivity, Stability, and Handling
The synthetic utility of this compound is defined by its chemical reactivity, particularly at the two chlorine-substituted positions.
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes the C4 and C6 positions highly susceptible to attack by nucleophiles. This SNAr reaction is the cornerstone of its application as a building block.
-
Mechanism : Nucleophiles (e.g., amines, alcohols, thiols) attack the carbon bearing a chlorine atom, forming a negatively charged intermediate (a Meisenheimer complex) that is stabilized by the electron-withdrawing pyrimidine ring. The subsequent loss of the chloride ion restores aromaticity and yields the substituted product.
-
Selectivity : The two chlorine atoms can be substituted sequentially. The first substitution typically occurs readily. The second substitution is often more challenging due to the electron-donating character of the newly introduced group, which deactivates the ring towards further attack. This differential reactivity can be exploited to synthesize unsymmetrically substituted pyrimidines by carefully controlling reaction conditions and nucleophile stoichiometry.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Chemical Stability and Handling
-
Stability : The compound may be sensitive to strong acids or bases and high temperatures, which could lead to decomposition or hydrolysis of the chloro groups.
-
Storage : Commercial suppliers recommend storing the compound under an inert gas (nitrogen or argon) at refrigerated temperatures (2–8°C).[2][3] This precaution minimizes degradation from atmospheric moisture, which could hydrolyze the reactive C-Cl bonds, and prevents potential oxidation.
Standard Experimental Protocols
To ensure scientific integrity, the characterization of this compound should follow standardized, verifiable protocols.
Protocol: HPLC for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the compound and for monitoring reaction progress.
-
Preparation of Standard Solution : Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.
-
Instrumentation :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient : Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Detector : UV detector set to an appropriate wavelength (e.g., 254 nm).
-
-
Injection : Inject 5-10 µL of the standard solution.
-
Analysis : The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.
Caption: Standard workflow for purity determination by HPLC.
Protocol: Shake-Flask Method for LogP Determination (OECD 107)
-
Preparation : Prepare a solution of the compound in the higher-density solvent (e.g., n-octanol saturated with water).
-
Partitioning : Add an equal volume of the lower-density solvent (e.g., water saturated with n-octanol).
-
Equilibration : Shake the mixture vigorously for a set period at a constant temperature (e.g., 25°C) until equilibrium is reached.
-
Separation : Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification : Carefully remove aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV.
-
Calculation : The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile starting material for high-value therapeutics.
-
Kinase Inhibitors : The pyrimidine core is a common scaffold for ATP-competitive kinase inhibitors. The C4 and C6 positions can be functionalized with groups that interact with the hinge region of the kinase, while other positions can be modified to achieve selectivity and desired pharmacokinetic properties.[2]
-
Protein Degraders (PROTACs) : As a certified building block for protein degraders, this compound is used to construct the part of the PROTAC that binds to the target protein.[1] The other end of the PROTAC binds to an E3 ligase, bringing the target protein into proximity for ubiquitination and subsequent degradation by the proteasome. The SNAr chemistry is ideal for linking this scaffold to the E3 ligase binder via a flexible linker.
-
Analog to Key Intermediates : The closely related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is a well-established intermediate in the synthesis of Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombosis.[4] This highlights the proven success of this chemical class in producing blockbuster drugs.
Caption: Role of the compound from building block to therapeutic candidate.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for modern drug discovery. Its well-defined physicochemical properties—moderate lipophilicity, multiple hydrogen bond acceptors, and predictable reactivity—make it an ideal scaffold for creating complex and potent therapeutic agents. The dual chlorine atoms provide reliable chemical handles for SNAr reactions, enabling the systematic construction of diverse molecular libraries. Its established use as a building block for kinase inhibitors and next-generation protein degraders underscores its importance and potential. This guide provides the foundational knowledge required for scientists to fully leverage the capabilities of this versatile intermediate in their research and development endeavors.
References
4,6-Dichloro-2-ethylpyrimidin-5-amine molecular structure and weight
An In-Depth Technical Guide to 4,6-Dichloro-2-ethylpyrimidin-5-amine: Molecular Structure, Properties, and Applications
Introduction
This compound is a substituted pyrimidine compound of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. As a heterocyclic amine, its unique structural arrangement, featuring two reactive chlorine atoms, an ethyl group, and an amine moiety on a central pyrimidine ring, establishes it as a versatile and valuable building block for synthesizing complex, biologically active molecules.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and critical role as a synthetic intermediate, particularly in the development of targeted therapeutics like kinase inhibitors.[1]
Molecular Identity and Structure
A precise understanding of a compound's structure is fundamental to its application. This section details the key identifiers and structural features of this compound.
Chemical Identifiers
The following table summarizes the primary identifiers for this compound, ensuring accurate tracking and sourcing in a research environment.
| Identifier | Value | Source |
| CAS Number | 6237-96-3 | [2] |
| Molecular Formula | C₆H₇Cl₂N₃ | [1][2] |
| Synonyms | 5-Amino-4,6-dichloro-2-ethylpyrimidine; 4,6-dichloro-2-ethyl-pyrimidin-5-ylamine | [3] |
Molecular Structure and Weight
The molecular structure consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The ring is substituted at four key positions:
-
An ethyl group at position 2.
-
Two chlorine atoms at positions 4 and 6.
-
An amine group at position 5.
The molecular weight of this compound is 192.05 g/mol .[1][2]
Caption: 2D Molecular Structure of this compound.
Structural Descriptors
For computational chemistry and database searches, structural descriptors like SMILES and InChI are essential.
| Descriptor | String | Source |
| Canonical SMILES | CCC1=NC(=C(C(=N1)Cl)N)Cl | [3] |
| Exact Mass | 191.0017026 u | [3] |
Physicochemical and Computed Properties
The physicochemical properties of a molecule dictate its behavior in various chemical and biological systems, influencing everything from solubility to target binding.
| Property | Value | Significance in Drug Discovery |
| LogP | 2.509 | [3] Indicates moderate lipophilicity, affecting membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | [3] The amine group can donate a hydrogen bond, crucial for molecular recognition. |
| Hydrogen Bond Acceptors | 3 | [3] The three nitrogen atoms can accept hydrogen bonds, influencing interactions with biological targets. |
| Rotatable Bond Count | 1 | [3] The ethyl group provides minimal conformational flexibility. |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | A key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Complexity | 121 | [3] A measure of the intricacy of the molecular structure. |
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its designed reactivity, which allows it to serve as a versatile scaffold in organic synthesis.
The Role of Dichloro Substituents in SNAr Reactions
The primary drivers of this molecule's synthetic utility are the two chlorine atoms at the C4 and C6 positions. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes the carbon atoms at these positions highly electron-deficient. This electronic arrangement renders the chlorine atoms excellent leaving groups, making the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[4]
This reactivity is the cornerstone of its application as a building block.[1] Chemists can selectively and sequentially displace the chlorine atoms with various nucleophiles (such as amines, thiols, or alcohols) under controlled conditions. This allows for the precise and systematic construction of more complex molecules with desired functionalities, a critical advantage in creating libraries of compounds for drug screening.
Key Applications in Medicinal Chemistry
-
Kinase Inhibitors for Oncology: The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, a major class of cancer therapeutics. This compound serves as a key intermediate in the synthesis of these targeted drugs, where the reactive chlorine sites are functionalized to achieve potent and selective inhibition of specific kinases involved in tumor growth.[1]
-
Inflammatory and Viral Diseases: Its utility extends to the development of compounds targeting inflammatory pathways and viral infections, where the pyrimidine scaffold can be tailored to interact with specific enzymes or receptors.[1]
-
Protein Degrader Building Blocks: This molecule is also classified as a building block for protein degraders, an emerging therapeutic modality where molecules are designed to induce the degradation of disease-causing proteins.[2]
Agrochemical Research
Beyond pharmaceuticals, this compound is also utilized in agrochemical research for the development of novel pesticides with enhanced efficacy and selectivity, highlighting its broad applicability as a chemical intermediate.[1]
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity and purity of this reagent.
-
Storage Conditions: It is recommended to store this compound under an inert gas atmosphere (such as nitrogen or argon) at temperatures between 2–8°C in a dry, sealed container.[1][3]
-
Safety Profile: While specific GHS hazard classifications for the 2-ethyl variant are not detailed in the provided results, the closely related analog, 4,6-Dichloro-2-methyl pyrimidin-5-amine, is classified as a substance that causes skin and serious eye irritation.[5][6] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this class of compounds.
Conclusion
This compound is a strategically designed chemical intermediate whose value is derived directly from its molecular structure. The combination of a stable pyrimidine core with highly reactive chlorine atoms at the C4 and C6 positions provides a robust and tunable platform for synthetic chemists. Its demonstrated role in the creation of kinase inhibitors and other biologically active molecules underscores its importance for professionals in drug discovery and development, offering a reliable scaffold for building the next generation of targeted therapies.
References
An In-Depth Technical Guide to the Synthesis of 4,6-Dichloro-2-ethylpyrimidin-5-amine
Abstract
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 4,6-dichloro-2-ethylpyrimidin-5-amine, a key heterocyclic scaffold relevant to pharmaceutical research and development. This document is intended for an audience of researchers, medicinal chemists, and process development scientists. The proposed synthesis is grounded in established principles of pyrimidine chemistry and draws upon validated methodologies for structurally analogous compounds. We will dissect a multi-step synthesis beginning from common starting materials, elucidating the causal chemistry behind each transformation, providing detailed experimental protocols, and offering insights into process control.
Introduction and Retrosynthetic Analysis
The 4,6-dichloropyrimidine core is a privileged scaffold in medicinal chemistry, offering two reactive sites for nucleophilic substitution, which allows for the systematic modulation of molecular properties. The presence of an amine at the C5 position and an ethyl group at the C2 position further expands the potential for derivatization, making this compound a valuable building block for the synthesis of targeted therapeutics, particularly kinase inhibitors and other biologically active molecules.
A logical retrosynthetic analysis of the target molecule (I) suggests a pathway proceeding through key intermediates. The dichloro functionality is most effectively installed in the final step via chlorination of the corresponding pyrimidine-4,6-diol (II). The C5-amino group can be derived from the reduction of a nitro precursor (III). This nitro group is introduced onto the pyrimidine ring (IV) via electrophilic nitration. The core pyrimidine heterocycle itself, 2-ethylpyrimidine-4,6-diol (IV), can be constructed via the classical Pinner synthesis, which involves the condensation of ethylamidine (V) with a malonic ester, such as diethyl malonate (VI).
Spectroscopic Characterization of 4,6-Dichloro-2-ethylpyrimidin-5-amine: A Technical Guide
Foreword: Navigating the Spectroscopic Landscape
In the realm of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. 4,6-Dichloro-2-ethylpyrimidin-5-amine (CAS No. 6237-96-3) represents a key heterocyclic building block, a scaffold with significant potential in the development of targeted therapeutics. Its utility as a synthetic intermediate hinges on unambiguous confirmation of its chemical identity, a task for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable.
Molecular Structure and Predicted Spectroscopic Features
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with its distinct functional groups, dictates the signals we anticipate in each analytical technique.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ethyl group should produce a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), with a coupling constant (J) around 7 Hz. The two protons of the amine group (-NH₂) are expected to appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms. We would expect to see four signals in the aromatic/heterocyclic region corresponding to C2, C4, C5, and C6 of the pyrimidine ring. The two carbons of the ethyl group will appear in the aliphatic region.
Infrared (IR) Spectroscopy Predictions
The IR spectrum will be characterized by vibrations of the various functional groups:
-
N-H Stretching: The amine group should exhibit one or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The pyrimidine ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretching: The carbon-chlorine bonds will show strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS) Predictions
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.05 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak should be approximately 65% of the intensity of the M⁺ peak, and the M+4 peak should be about 10% of the M⁺ peak. Fragmentation would likely involve the loss of the ethyl group, chlorine atoms, and potentially HCN from the pyrimidine ring.
Spectroscopic Data of an Analog: 4,6-Dichloro-2-methylpyrimidin-5-amine
While experimental data for the title compound is scarce, extensive data is available for its close analog, 4,6-dichloro-2-methylpyrimidin-5-amine (CAS No. 39906-04-2). This data, sourced from PubChem, serves as an excellent proxy for understanding the spectroscopic behavior of this class of compounds.[1]
Infrared (ATR-IR) Spectrum
The following table summarizes the key absorption bands observed in the ATR-IR spectrum of 4,6-dichloro-2-methylpyrimidin-5-amine.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400-3500 | Medium | N-H stretch (amine) |
| ~2950-3000 | Weak | C-H stretch (methyl) |
| ~1550-1600 | Strong | C=N/C=C ring stretch |
| ~1400-1450 | Medium | C-H bend (methyl) |
| ~700-800 | Strong | C-Cl stretch |
Data sourced from spectral information available on PubChem for CID 736674.[1]
The key takeaway for our target molecule, the ethyl analog, is that we would expect to see additional C-H stretching and bending vibrations corresponding to the methylene (-CH₂-) group of the ethyl substituent.
Mass Spectrum (Predicted Fragmentation)
For this compound, the fragmentation pattern can be predicted based on established principles. The workflow below illustrates a likely fragmentation pathway.
Caption: Predicted mass fragmentation pathway for this compound.
Experimental Protocols
The following are generalized, yet robust, protocols for acquiring high-quality spectroscopic data for compounds such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 400.
-
Data Acquisition and Processing: The instrument software will record the mass-to-charge ratio and relative abundance of the ions to generate the mass spectrum.
Conclusion and Future Outlook
This compound is a molecule of significant interest in medicinal chemistry and drug development. While a complete, published set of its spectroscopic data remains elusive, a combination of predictive methods and analysis of close structural analogs provides a robust framework for its characterization. The protocols and interpretations laid out in this guide are designed to empower researchers to confidently identify and verify this and similar molecules. As the synthesis and application of such pyrimidine derivatives continue to expand, it is anticipated that a comprehensive public database of their spectroscopic properties will be established, further accelerating innovation in the field.
References
An In-Depth Technical Guide to the Solubility of 4,6-Dichloro-2-ethylpyrimidin-5-amine
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This guide provides a comprehensive overview of the solubility characteristics of 4,6-Dichloro-2-ethylpyrimidin-5-amine, a key building block in medicinal chemistry. Due to the scarcity of publicly available, quantitative solubility data for this specific compound, this document emphasizes the theoretical principles governing solubility and provides a robust, field-proven experimental protocol for its determination. We will explore the interplay of solvent properties and molecular structure, detail the industry-standard shake-flask method for generating reliable solubility data, and discuss best practices for safety and handling. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of how to approach solubility for novel or specialized chemical entities.
Section 1: Introduction to this compound
1.1. Chemical Identity and Properties
This compound is a polysubstituted pyrimidine derivative. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, including several approved drugs. The specific substitutions on this compound—two chlorine atoms, an ethyl group, and an amine group—create a unique electronic and steric profile that dictates its reactivity and physicochemical properties, including solubility.
-
Chemical Name: this compound
-
CAS Number: 6237-96-3
-
Molecular Formula: C₆H₇Cl₂N₃
-
Molecular Weight: 192.05 g/mol
-
Key Structural Features:
-
Aromatic heterocyclic (pyrimidine) ring
-
Two electron-withdrawing chloro groups
-
An electron-donating amino group
-
A nonpolar ethyl group
-
1.2. Significance in Research and Development
Substituted pyrimidines like this compound are highly valued in medicinal chemistry. The chlorine atoms at the 4 and 6 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functional groups to build molecular complexity. This makes the compound a versatile intermediate for creating libraries of new chemical entities for screening and lead optimization, particularly in the development of kinase inhibitors for oncology. Understanding its solubility is the first step in designing efficient synthetic routes, preparing stock solutions for biological assays, and developing viable formulations.
Section 2: The Theoretical Foundation of Solubility
Solubility is the property of a solid, liquid, or gaseous solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The extent to which this occurs is governed by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
2.1. The "Like Dissolves Like" Principle
This fundamental principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.
-
Polar Solvents (e.g., water, methanol, ethanol) have large dipole moments and are effective at dissolving polar solutes, such as salts and compounds with hydrogen-bonding groups (e.g., -OH, -NH₂).
-
Nonpolar Solvents (e.g., hexane, toluene) have small or no dipole moments and are best for dissolving nonpolar solutes through weaker van der Waals forces.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) have large dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds. They are excellent at dissolving a wide range of compounds.
Based on its structure, this compound has mixed characteristics. The pyrimidine ring, amino group, and chloro groups introduce polarity and hydrogen bonding capabilities (the amine is a donor, the ring nitrogens are acceptors). However, the ethyl group and the overall carbon backbone add nonpolar character. This suggests it will exhibit limited solubility in highly polar solvents like water and nonpolar solvents like hexane, but will likely have good solubility in intermediate polarity and polar aprotic solvents.
2.2. Key Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature as the added energy helps overcome the lattice energy of the crystal and promotes the endothermic process of dissolution. However, this relationship must be determined empirically, as some compounds can exhibit decreased solubility at higher temperatures.
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.
-
pH: For ionizable compounds, pH can dramatically alter solubility. The amine group on this compound is basic and can be protonated at low pH. The protonated form, being a salt, is expected to have significantly higher aqueous solubility.
Section 3: A Practical Guide to Solubility Determination
Since readily available data is scarce, an empirical determination of solubility is necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable and reproducible results. This method is officially recognized by organizations like the OECD.
Experimental Workflow Overview
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Detailed Step-by-Step Protocol: Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, THF, Acetonitrile, Toluene)
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes for dilution
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation. A good starting point is 5-10 mg of the compound.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for an extended period. A duration of 24 to 48 hours is typically sufficient to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. It is critical not to disturb the solid at the bottom.
-
Filtration: Attach a syringe filter to the syringe and dispense the solution into a clean vial. This step is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately perform a serial dilution of the filtered saturate into a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration. A pre-established calibration curve of the compound is required for accurate quantification.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Section 4: Solubility Profile and Data Interpretation
While quantitative data must be generated experimentally, a qualitative profile can be predicted based on chemical principles. The following table summarizes the expected solubility of this compound in common laboratory solvents, which should be used as a guideline for experimental design.
| Solvent | Solvent Class | Predicted Solubility | Rationale / Notes |
| Water | Polar Protic | Very Low / Insoluble | The nonpolar ethyl group and chloro atoms likely dominate over the polar amine and nitrogen atoms in the ring, leading to poor solvation by water. |
| Methanol / Ethanol | Polar Protic | Sparingly to Moderately Soluble | These solvents have both polar (hydroxyl) and nonpolar (alkyl) character, offering a better balance for solvating the compound's mixed-polarity features. |
| Dichloromethane (DCM) | Moderately Polar | Soluble | DCM is effective at dissolving moderately polar organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the amine group, and its overall polarity is suitable. |
| Acetone | Polar Aprotic | Soluble | Similar to THF, its polarity is well-suited for this type of molecule. |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | A common solvent in chromatography, it should readily dissolve the compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent known for dissolving a wide range of otherwise poorly soluble compounds. Often used for creating high-concentration stock solutions. |
| Toluene | Nonpolar Aromatic | Sparingly Soluble | The aromatic nature of toluene may offer some favorable π-π interactions with the pyrimidine ring, but its nonpolar character is not ideal for the polar functional groups. |
| Hexane | Nonpolar | Insoluble | Lacks any polar character to effectively solvate the amine, chloro, and pyrimidine ring moieties. |
Relationship Between Solvent Polarity and Solubility
The expected solubility can be visualized based on a solvent polarity spectrum.
Caption: Predicted solubility trends based on solvent polarity.
Section 5: Safety, Handling, and Waste Disposal
As a chlorinated heterocyclic amine, this compound requires careful handling. While specific toxicity data for this compound is not widely available, related dichloropyrimidine compounds are classified as irritants.
5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Use a lab coat.
5.2. Handling Procedures
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Avoid all personal contact.
-
Wash hands thoroughly after handling.
5.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Some suppliers recommend storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.
5.4. Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.
Section 6: Conclusion
Understanding the solubility of this compound is paramount for its effective use as a chemical intermediate. This guide has established the theoretical basis for its solubility profile, predicting poor solubility in highly polar or nonpolar solvents and good solubility in polar aprotic solvents like DMSO and THF. More importantly, it has provided a detailed, actionable protocol for the empirical determination of thermodynamic solubility using the shake-flask method. By combining theoretical prediction with rigorous experimental validation, researchers can confidently prepare solutions of known concentration, enabling reproducible results in both chemical synthesis and biological screening applications.
The Versatile Scaffold: A Technical Guide to the Biological Activities of Dichloropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dichloropyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the significant and varied biological activities exhibited by dichloropyrimidine derivatives. We will delve into their potential as anticancer, antiviral, antibacterial, and antifungal agents, elucidating the underlying mechanisms of action and discussing key structure-activity relationships. Furthermore, this guide presents detailed, field-proven experimental protocols for the synthesis of dichloropyrimidine precursors and the evaluation of their biological efficacy, aiming to equip researchers with the practical knowledge required to advance the development of novel therapeutics based on this remarkable chemical entity.
Introduction: The Dichloropyrimidine Core - A Gateway to Bioactivity
Pyrimidines are fundamental nitrogen-containing heterocycles, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and various natural products.[1] Their inherent biological relevance has made them a focal point of synthetic and medicinal chemistry for decades. Among the vast landscape of pyrimidine-based compounds, dichloropyrimidine derivatives stand out due to their unique chemical reactivity and broad spectrum of pharmacological activities.[1] The presence of two reactive chlorine atoms on the pyrimidine ring provides convenient handles for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries.[1] This chemical tractability, coupled with the inherent bioactivity of the pyrimidine nucleus, has led to the discovery of dichloropyrimidine derivatives with potent anticancer, antiviral, antibacterial, and antifungal properties.[2][3] This guide will systematically explore these biological activities, providing a comprehensive overview for researchers engaged in drug discovery and development.
Anticancer Activity: Targeting the Engines of Malignancy
The quest for novel and effective anticancer agents is a perpetual endeavor in biomedical research. Dichloropyrimidine derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines.[4][5] Their anticancer activity often stems from their ability to interfere with critical cellular processes, primarily through the inhibition of key enzymes involved in cell proliferation and survival.[4]
Mechanism of Action: Kinase Inhibition and Beyond
A predominant mechanism through which dichloropyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases .[6] Kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrimidine scaffold can act as a mimic of the adenine ring of ATP, the primary substrate for kinases, allowing these derivatives to competitively bind to the ATP-binding pocket of various kinases and disrupt their function.[8][9] For instance, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis.[4] Inhibition of PIM-1 can lead to cell cycle arrest and the induction of programmed cell death.[4] Furthermore, some 2,4-diaryl pyrimidine derivatives have been designed as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly mutant forms common in non-small cell lung cancer.[4]
Beyond kinase inhibition, some dichloropyrimidine derivatives have been proposed to act as topoisomerase IIα inhibitors .[10][11] Topoisomerase IIα is an essential enzyme that resolves DNA tangles during replication and transcription.[10] Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[10]
The following diagram illustrates the central role of kinase signaling in cancer cell proliferation and survival, and how dichloropyrimidine derivatives can intervene.
Caption: Dichloropyrimidine derivatives can inhibit cancer cell proliferation by targeting key signaling pathways and enzymes.
Quantitative Evaluation of Anticancer Activity
The preliminary assessment of the anticancer potential of dichloropyrimidine derivatives is typically performed using in vitro cytotoxicity assays.[7][12] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%.[12]
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetralin-6-yl-pyrazoline | Hela (Cervical) | 3.5 | [5] |
| Tetralin-6-yl-pyrazoline | MCF7 (Breast) | 4.5 | [5] |
| Thiazolo[4,5-d]pyrimidine | Various | Growth % -82.97 to -16.27 | [12] |
| 2,4-diaryl pyrimidine | - | - | [4] |
Table 1: Examples of Anticancer Activity of Pyrimidine Derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12]
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dichloropyrimidine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[4]
Caption: Workflow for a typical MTT cytotoxicity assay.
Antiviral Activity: A Host-Centric Approach
While some pyrimidine derivatives exhibit direct antiviral activity, the currently available data suggests that simple 4-amino-2,6-dichloropyrimidine derivatives may not possess broad-spectrum direct antiviral effects.[13] However, a more promising strategy for developing broad-spectrum antiviral agents from the pyrimidine scaffold lies in targeting host cell kinases that are essential for viral replication.[13][14]
Mechanism of Action: Hijacking the Host's Machinery
Viruses are obligate intracellular parasites that rely heavily on the host cell's machinery for their replication.[13] They often hijack cellular signaling pathways, such as the Raf/MEK/ERK, NF-κB, and PI3K/Akt pathways, to facilitate their entry, replication, and egress.[13] By inhibiting the host cell kinases within these pathways, dichloropyrimidine derivatives can disrupt the viral life cycle.[13] This host-targeted approach offers the potential for broad-spectrum activity against a range of viruses and may present a higher barrier to the development of drug resistance.[13]
Caption: Hypothetical mechanism of antiviral action via inhibition of host cell kinases.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[2][15][16]
Principle: A viral plaque is a localized area of cell death or cytopathic effect caused by viral infection. The number of plaques is directly proportional to the number of infectious virus particles.
Step-by-Step Methodology:
-
Cell Monolayer Preparation: Seed a susceptible cell line in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
Virus and Compound Incubation: Prepare serial dilutions of the dichloropyrimidine derivative. Mix each dilution with a known concentration of the virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agar or methylcellulose) to restrict the spread of the virus.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 (50% effective concentration) value.[3][17]
Antibacterial and Antifungal Activities: Combating Microbial Threats
Dichloropyrimidine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[18][19][20]
Antibacterial Activity
Some dichloropyrimidine derivatives and their metal complexes have shown broad-spectrum antibacterial activity.[18][21] For example, a cobalt(II) complex of 4-amino-2,6-dichloropyrimidine exhibited activity against Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[18][21] The mechanism of action for many antibacterial pyrimidine derivatives involves the inhibition of essential bacterial enzymes or interference with cell wall synthesis.[22]
Antifungal Activity
Several dichloropyrimidine derivatives have been reported to possess significant antifungal properties against various phytopathogenic fungi.[20] For instance, N-(4,6-dichloropyrimidine-2-yl)benzamide showed better antifungal activity against Sclerotinia sclerotiorum and Fusarium oxysporum compared to the commercial fungicide pyrimethanil.[23] The proposed mechanisms of antifungal action for pyrimidine derivatives include the inhibition of enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane, or the disruption of other vital cellular processes.[24][25]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27][28]
Principle: The MIC is determined by exposing a standardized inoculum of the microorganism to serial dilutions of the antimicrobial agent in a liquid or solid growth medium.
Step-by-Step Methodology (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium or fungus in a suitable broth.
-
Compound Dilution: Prepare two-fold serial dilutions of the dichloropyrimidine derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[29]
Caption: Workflow for Broth Microdilution MIC Testing.
Synthesis of Dichloropyrimidine Derivatives: Building the Foundation
The synthesis of dichloropyrimidine derivatives is a critical first step in exploring their biological potential. The reactive nature of the dichloropyrimidine core allows for a variety of synthetic transformations.[1]
General Synthetic Strategies
A common approach to synthesize substituted dichloropyrimidines is through nucleophilic aromatic substitution (SNAr) reactions on commercially available dichloropyrimidines, such as 2,4-dichloropyrimidine or 4,6-dichloropyrimidine.[1] These reactions allow for the regioselective introduction of various nucleophiles, including amines, thiols, and alcohols, at the C2, C4, and C6 positions of the pyrimidine ring.[1] The reactivity of the different positions on the pyrimidine ring generally follows the order C4(6) > C2 >> C5.[1]
Another synthetic route involves the chlorination of dihydroxypyrimidines using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[30][31]
Example Synthetic Protocol: Amination of 4,6-Dichloropyrimidine
This protocol describes a general procedure for the monoamination of 4,6-dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine
-
Desired amine
-
Anhydrous potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vial, add 4,6-dichloropyrimidine (1 equivalent), the desired amine (1-1.2 equivalents), and anhydrous potassium carbonate (2-3 equivalents).
-
Add anhydrous DMF as the solvent.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-140°C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).[32]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired monoaminated dichloropyrimidine derivative.[32]
Conclusion and Future Perspectives
Dichloropyrimidine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antiviral, antibacterial, and antifungal agents is well-documented and continues to be an active area of research. The synthetic accessibility of the dichloropyrimidine scaffold allows for extensive structure-activity relationship studies, paving the way for the rational design of more potent and selective therapeutic agents. Future research in this field will likely focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in preclinical and clinical settings. The continued investigation of dichloropyrimidine derivatives holds great promise for the development of novel drugs to combat a wide range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. avys.omu.edu.tr [avys.omu.edu.tr]
- 4. benchchem.com [benchchem.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinase Inhibitors as Underexplored Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioagilytix.com [bioagilytix.com]
- 16. researchgate.net [researchgate.net]
- 17. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciarena.com [sciarena.com]
- 19. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ijprajournal.com [ijprajournal.com]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 28. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 31. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 32. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing 4,6-Dichloro-2-ethylpyrimidin-5-amine for Drug Discovery and Development
For researchers and scientists engaged in the intricate process of drug discovery and development, the quality and reliability of starting materials are paramount. 4,6-Dichloro-2-ethylpyrimidin-5-amine, a key building block in the synthesis of various biologically active compounds, is no exception. This guide provides an in-depth technical overview of sourcing this critical reagent, focusing on the essential criteria for supplier selection, quality control verification, and the scientific rationale behind these rigorous standards.
Introduction to this compound: A Versatile Scaffold
This compound (CAS No. 6237-96-3) is a substituted pyrimidine that serves as a versatile scaffold in medicinal chemistry. Its two reactive chlorine atoms and the amino group provide multiple points for chemical modification, making it a valuable starting material for the synthesis of a diverse range of compounds, including kinase inhibitors and other targeted therapeutics. Given its role in the early stages of drug development, ensuring the purity and identity of this reagent is a critical first step in any research endeavor.
Commercial Suppliers: A Comparative Overview
A number of chemical suppliers offer this compound. However, purity, available quantities, and pricing can vary significantly. Below is a comparative table of some commercially available options. It is important to note that pricing is subject to change and researchers should always obtain a current quote from the supplier.
| Supplier | Purity | Available Quantities |
| SynQuest Laboratories | 95% | 250 mg, 1 g |
| Crysdot | 97% | 5 g, 10 g |
| Chemenu | 97% | 1 g, 5 g, 10 g |
| Biosynth Carbosynth | Not Specified | 100 mg, 250 mg, 2 g |
This table is not exhaustive but provides a snapshot of the market landscape. The choice of supplier will depend on the specific needs of the research, including the scale of the synthesis and the required purity level. For early-stage discovery, a 95-97% purity may be sufficient, while for later-stage development, a higher purity grade may be necessary.
The Cornerstone of Quality: The Certificate of Analysis (CoA)
A Certificate of Analysis (CoA) is a non-negotiable document when sourcing any chemical reagent. It is a formal declaration from the supplier that the product meets a specific set of quality standards. Researchers should meticulously review the CoA for the following information:
-
Compound Identification: Full chemical name, CAS number, molecular formula, and molecular weight.
-
Batch Number: This is crucial for traceability.
-
Purity: The percentage purity of the compound, determined by a specific analytical method.
-
Analytical Methods Used: The CoA should clearly state the techniques used to determine purity, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).
-
Analytical Data: Ideally, the CoA should include or reference the actual analytical data, such as a copy of the HPLC chromatogram or a summary of the NMR spectral data.
Below is a diagram illustrating the key components of a comprehensive Certificate of Analysis.
Caption: Key components of a Certificate of Analysis.
In-House Verification: A Self-Validating System
While a supplier's CoA is a critical starting point, it is best practice for researchers to perform in-house verification of the received material. This not only confirms the supplier's data but also ensures the material has not degraded during shipping or storage.
Experimental Protocol: Purity Verification by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound. Below is a general protocol that can be adapted for this compound.
Objective: To determine the purity of a received batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (equilibration)
-
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Expected Results: A high-purity sample should show one major peak with minimal to no impurity peaks. The retention time of the main peak should be consistent with a reference standard if available.
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the compound. For this compound, ¹H NMR is particularly informative.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
A broad singlet corresponding to the amine protons (-NH₂). The chemical shift of this peak can be variable and it may exchange with D₂O.
The integration of these peaks should correspond to the number of protons in each environment (3H, 2H, and 2H, respectively).
The following diagram illustrates the workflow for in-house quality control verification.
Caption: Workflow for in-house quality control verification.
Safety and Handling Considerations
This compound is a chemical that requires careful handling. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before working with this compound. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion: A Foundation for Reliable Research
The success of any drug discovery program is built upon a foundation of reliable and high-quality starting materials. By carefully selecting a reputable supplier, meticulously reviewing the Certificate of Analysis, and performing in-house quality control verification, researchers can ensure the integrity of their experiments and the validity of their results. This diligent approach to sourcing this compound is a critical investment in the future of your research.
A Senior Application Scientist's Guide to the Safe Handling and Management of 4,6-Dichloro-2-ethylpyrimidin-5-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical framework for the safe handling, use, and disposal of 4,6-Dichloro-2-ethylpyrimidin-5-amine (CAS No. 6237-96-3). As a chlorinated aminopyrimidine, this compound is a valuable building block in medicinal chemistry and drug discovery. However, its chemical structure necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond mere procedural lists to explain the scientific rationale behind each precaution, ensuring a self-validating system of safety that protects both personnel and experimental integrity.
Hazard Identification and Proactive Risk Assessment
Understanding the toxicological profile of a compound is the foundation of safe laboratory practice. While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be extrapolated from structurally analogous compounds, such as other dichlorinated aminopyrimidines. This approach, rooted in established structure-activity relationships, allows for a conservative and proactive safety strategy.
The primary hazards are consistently identified across similar molecules as irritation to the skin, eyes, and respiratory system, with potential for harm if swallowed.[1][2][3][4] The presence of two chlorine atoms on the pyrimidine ring enhances its reactivity and potential for biological interaction, while the amine group can also contribute to its irritant properties.[5]
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed | Warning |
Rationale: This classification is based on data from structurally related compounds like 4,6-dichloro-2-methylpyrimidin-5-amine and 5-amino-4,6-dichloropyrimidine.[1][3] Assuming a similar or slightly higher toxicity profile due to the ethyl group is a prudent safety measure.
Primary Routes of Exposure:
-
Inhalation: Aerosolization of the solid powder during weighing or transfer can lead to respiratory tract irritation.[2]
-
Dermal Contact: The compound can cause significant skin irritation.[1] Chlorinated organic molecules may be absorbed through the skin, making dermal contact a critical exposure route to prevent.[6]
-
Eye Contact: Direct contact with the solid or solutions can cause serious eye irritation.[2]
-
Ingestion: Accidental ingestion is harmful.[7]
Prophylactic Controls: Engineering and Personal Protective Equipment (PPE)
A multi-layered approach, starting with engineering controls and supplemented by rigorous PPE protocols, is essential to minimize exposure.
Engineering Controls: The First Line of Defense
The primary engineering control is to handle this compound exclusively within a certified chemical fume hood.[8] This is non-negotiable. The fume hood serves two critical functions: it contains dust and aerosols generated during manipulation of the solid, and it protects the user from vapors of solvents used to dissolve the compound. The work area should also be equipped with an easily accessible eyewash station and safety shower.[4]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must be deliberate and based on the specific hazards identified.
References
- 1. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. epa.gov [epa.gov]
- 7. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Versatile Building Block: A Technical Guide to 4,6-Dichloro-2-ethylpyrimidin-5-amine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Dichloropyrimidine Core
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, particularly in the development of targeted therapies. Among the vast array of pyrimidine-based intermediates, 4,6-Dichloro-2-ethylpyrimidin-5-amine emerges as a highly versatile and strategically important building block. Its unique arrangement of reactive chloro groups, an activating amino functionality, and an ethyl substituent at the 2-position provides a rich platform for the synthesis of complex heterocyclic systems. This guide offers a comprehensive overview of the synthesis, reactivity, and application of this compound, with a particular focus on its role in the generation of potent kinase inhibitors for oncological applications. The strategic placement of two reactive chlorine atoms allows for sequential and regioselective nucleophilic substitution, enabling the construction of diverse molecular libraries for drug discovery programs.[1][2]
Synthesis and Characterization: From Precursor to Purified Intermediate
The synthesis of this compound is typically achieved through a two-step process commencing with the corresponding 5-nitro precursor, 4,6-dichloro-2-ethyl-5-nitropyrimidine. This nitro-substituted pyrimidine serves as a stable and readily accessible starting material.
Part 1: Synthesis of 4,6-dichloro-2-ethyl-5-nitropyrimidine
The synthesis of the nitro precursor can be accomplished through the nitration of a dihydroxypyrimidine followed by chlorination. A general procedure involves the reaction of 2-ethyl-4,6-dihydroxypyrimidine with a nitrating agent, such as a mixture of nitric and sulfuric acid, to introduce the nitro group at the 5-position. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) replaces the hydroxyl groups with chlorine atoms, yielding 4,6-dichloro-2-ethyl-5-nitropyrimidine.[3]
Part 2: Reduction to this compound
The final step involves the selective reduction of the nitro group to an amine. This transformation is crucial and can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation using Raney Nickel as the catalyst.[4] Alternative reduction methods, such as using iron powder in the presence of an acid, have also been reported for similar dichloronitropyrimidines.[5]
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-ethyl-4,6-dihydroxypyrimidine A procedure analogous to the synthesis of 2-methyl-4,6-dihydroxypyrimidine can be employed, starting with the cyclization of propionamidine hydrochloride and diethyl malonate in the presence of a base like sodium methoxide.[6]
Step 2: Synthesis of 4,6-dichloro-2-ethyl-5-nitropyrimidine
-
To a cooled solution of 2-ethyl-4,6-dihydroxypyrimidine in a suitable solvent, slowly add a mixture of fuming nitric acid and sulfuric acid while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it over ice, and collect the precipitated 2-ethyl-4,6-dihydroxy-5-nitropyrimidine by filtration.
-
Dry the intermediate and suspend it in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours until the conversion to 4,6-dichloro-2-ethyl-5-nitropyrimidine is complete.
-
Remove the excess POCl₃ under reduced pressure, and carefully pour the residue onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired product.
Step 3: Reduction to this compound
-
Dissolve 4,6-dichloro-2-ethyl-5-nitropyrimidine in a suitable solvent such as methanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography to yield a white solid.[7]
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₆H₇Cl₂N₃ | [7] |
| Molecular Weight | 192.05 g/mol | [7] |
| Appearance | White solid | [7] |
| Melting Point | 183–185 °C | [7] |
| ¹H NMR (DMSO-d₆) | δ = 7.32 (2H, bs, NH₂), 2.61 (2H, q, J = 7.4 Hz), 1.07 (3H, t, J = 7.4 Hz) | [7] |
| ¹³C NMR (DMSO-d₆) | δ = 160.83 (C-2), 160.76 (C-4 and C-6), 118.90 (C-5), 22.41 (C-1'), 12.92 (C-2') | [7] |
| Mass Spec (EI) | m/z (%): 191 and 193 [M⁺] (100) | [7] |
digraph "Synthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];// Nodes start [label="2-Ethyl-4,6-dihydroxypyrimidine"]; nitro [label="4,6-Dichloro-2-ethyl-5-nitropyrimidine"]; final [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> nitro [label=" 1. Nitration\n 2. Chlorination (POCl₃)"]; nitro -> final [label=" Reduction (H₂/Raney Ni)"]; }
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring and the presence of the amino group at the 5-position influence the regioselectivity of these reactions. Generally, the chlorine at the C4 position is more activated towards nucleophilic attack. This allows for a stepwise and controlled introduction of various nucleophiles, making it an ideal scaffold for building molecular complexity.
Common nucleophiles employed in reactions with dichloropyrimidines include:
-
Amines: Primary and secondary amines readily displace the chlorine atoms to form aminopyrimidines. This is a cornerstone reaction in the synthesis of many kinase inhibitors.
-
Alcohols and Phenols: Alkoxides and phenoxides can be used to introduce ether linkages.
-
Thiols: Thiolates react to form thioether derivatives.
The sequential displacement of the two chlorine atoms allows for the synthesis of unsymmetrically substituted pyrimidines, which is a powerful strategy for fine-tuning the biological activity and pharmacokinetic properties of drug candidates.
Caption: General scheme for sequential nucleophilic aromatic substitution.
Application in Drug Discovery: A Focus on Kinase Inhibitors
The 2,4,5,6-tetrasubstituted pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Therefore, inhibiting specific kinases has become a major strategy in oncology drug development.
The this compound scaffold is particularly well-suited for the synthesis of inhibitors targeting the ATP-binding pocket of kinases. The substituents introduced at the C4 and C6 positions can be designed to form key interactions with the hinge region and other residues within the active site, while the group at the C2 position can be modified to enhance solubility and other drug-like properties.
Aurora Kinases: A Promising Target
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression has been linked to various human cancers, making them attractive targets for anticancer drug discovery.[8] Several pyrimidine-based compounds have been developed as potent Aurora kinase inhibitors.[9][10] The general structure of these inhibitors often features a substituted pyrimidine core that mimics the adenine ring of ATP. The this compound scaffold provides an excellent starting point for the synthesis of such inhibitors.
For instance, a synthetic strategy could involve the sequential reaction of this compound with two different anilines or other amine-containing fragments to generate a library of 4,6-bis(anilino)pyrimidine derivatives. These compounds can then be screened for their inhibitory activity against Aurora kinases.
Caption: Simplified signaling pathway showing the role of Aurora kinase in cell division and its inhibition.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the predictable reactivity of its dichloro-substituted pyrimidine core make it an attractive starting material for medicinal chemists. The successful application of similar pyrimidine scaffolds in the development of numerous approved kinase inhibitors underscores the potential of this compound in the ongoing search for novel and effective therapies for cancer and other diseases. This guide provides a foundational understanding for researchers to leverage the unique chemical properties of this compound in their drug discovery endeavors.
References
- 1. 4,6-Dichloro-N-ethylpyrimidin-5-amine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 4,6-Dichloro-2-ethylpyrimidin-5-amine as a Versatile Precursor in Modern Synthetic Chemistry
Introduction: Unlocking Heterocyclic Diversity
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for the synthesis of biologically active molecules. Among the vast array of pyrimidine-based building blocks, 4,6-Dichloro-2-ethylpyrimidin-5-amine stands out as a particularly versatile and powerful precursor. Its unique architecture, featuring two differentially reactive chlorine atoms at the C4 and C6 positions, an activating amino group at C5, and a modulating ethyl group at C2, provides a rich platform for constructing complex molecular frameworks.
The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of the two chlorine atoms, makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This inherent reactivity allows for the controlled, and often regioselective, introduction of a wide array of substituents. The strategic placement of the 5-amino group not only influences the electronic properties of the ring but also serves as a crucial handle for subsequent annulation reactions to build fused heterocyclic systems of significant therapeutic interest, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines.[3][4]
This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and detailed protocols for key transformations.
Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)
The displacement of the chloro groups via SNAr is the most fundamental and widely exploited reaction of this precursor. The general reactivity order for halopyrimidines is C4(6) > C2 >> C5.[2] Given that the C2 position is occupied by an ethyl group, reactions will occur exclusively at the C4 and C6 positions. The presence of the electron-donating amino group at C5 modulates the reactivity of these two positions, but selective and sequential substitutions are readily achievable by controlling stoichiometry and reaction conditions.
Workflow for Sequential SNAr Reactions
Caption: General workflow for sequential and direct disubstitution SNAr reactions.
Protocol 1: Regioselective Monosubstitution with an Aromatic Amine
This protocol details the preferential substitution at the C4 position, a common first step in the synthesis of kinase inhibitors. The choice of a non-nucleophilic base like diisopropylethylamine (DIPEA) is critical; it effectively scavenges the HCl generated during the reaction without competing with the primary nucleophile.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 g, 5.21 mmol) in ethanol (20 mL), add the desired aromatic amine (e.g., 3-chloro-2-fluoroaniline, 1.1 eq, 5.73 mmol).
-
Add DIPEA (1.5 eq, 7.82 mmol) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid, wash with cold ethanol (2 x 10 mL), and then with water (2 x 10 mL) to remove any remaining salts.
-
Dry the solid under vacuum to yield the C4-monosubstituted product.
| Nucleophile (Nu1-H) | Solvent | Base | Temp (°C) | Time (h) | Approx. Yield (%) |
| Aniline | EtOH | DIPEA | 80 | 6 | 85-95 |
| N-Methylpiperazine | n-BuOH | K₂CO₃ | 100 | 4 | 90-98 |
| Morpholine | Dioxane | DIPEA | 90 | 8 | 88-95 |
| Phenol | DMF | K₂CO₃ | 60 | 12 | 75-85 |
Table 1: Representative conditions for monosubstitution reactions.
Protocol 2: Disubstitution with a Second, Different Nucleophile
Building upon the product from Protocol 1, this procedure introduces a second functional group at the remaining C6 position. Harsher conditions (higher temperature) are often required to overcome the deactivating effect of the first substituent.
Step-by-Step Methodology:
-
Suspend the monosubstituted intermediate (e.g., N-(3-chloro-2-fluorophenyl)-4-chloro-2-ethylpyrimidin-5-amine) (1.0 g, ~3.2 mmol) in n-butanol (15 mL).
-
Add the second nucleophile (e.g., piperidine, 1.5 eq, 4.8 mmol).
-
Add a suitable base, such as potassium carbonate (2.0 eq, 6.4 mmol).
-
Heat the mixture to reflux (approx. 118 °C) for 12-24 hours, monitoring progress by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to obtain the final disubstituted product.
Application in Fused Ring Systems: Synthesis of Pyrazolo[3,4-d]pyrimidines
The 5-amino and 4-chloro groups of the pyrimidine core are perfectly positioned for cyclization reactions to form fused heterocycles. Pyrazolo[3,4-d]pyrimidines are a prominent class of compounds, many of which function as potent protein kinase inhibitors.[3][5] The synthesis is typically achieved by reacting the dichloropyrimidine precursor with hydrazine, which acts as a dinucleophile.
Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: Reaction pathway for the formation of the pyrazolo[3,4-d]pyrimidine core.
Protocol 3: One-Pot Synthesis of 4-Chloro-2-ethyl-1H-pyrazolo[3,4-d]pyrimidin-5-amine
This protocol describes a straightforward, one-pot method for constructing the fused pyrazole ring system.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 g, 5.21 mmol) in ethanol (25 mL).
-
Add hydrazine hydrate (2.0 eq, 10.42 mmol) dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours. A precipitate will form as the reaction progresses.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0-5 °C and hold for 1 hour to maximize precipitation.
-
Filter the solid product, wash thoroughly with cold water to remove excess hydrazine and salts, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford the desired 4-chloro-2-ethyl-1H-pyrazolo[3,4-d]pyrimidin-5-amine. The remaining chloro group at the C4 position is now activated for further SNAr reactions.
Advanced Applications: Palladium-Catalyzed Cross-Coupling
While SNAr reactions are highly effective, palladium-catalyzed cross-coupling reactions offer a complementary and powerful strategy for forming C-C and C-N bonds, particularly with substrates that are poor nucleophiles.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the formation of a C-C bond by coupling the dichloropyrimidine with an arylboronic acid. This is a key transformation for accessing biaryl structures common in many pharmaceutical agents. Selective monocoupling can often be achieved at lower temperatures.
Step-by-Step Methodology:
-
To a degassed mixture of dioxane (15 mL) and water (3 mL), add this compound (1.0 g, 5.21 mmol), the desired arylboronic acid (1.1 eq, 5.73 mmol), and sodium carbonate (3.0 eq, 15.63 mmol).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq, 0.156 mmol).
-
Degas the mixture again by bubbling nitrogen or argon through the suspension for 10 minutes.
-
Heat the reaction to 90 °C under a nitrogen atmosphere for 12-18 hours.
-
After cooling, dilute with ethyl acetate (50 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the C4-arylated product.
Conclusion
This compound is a high-value precursor whose synthetic potential is vast. Through judicious selection of reaction partners and conditions, chemists can leverage its inherent reactivity to perform selective SNAr substitutions, engage in robust palladium-catalyzed cross-coupling reactions, and construct complex, fused heterocyclic systems. The protocols and principles outlined in this guide serve as a foundational toolkit for researchers and scientists aiming to harness the power of this versatile building block in the pursuit of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Suzuki-Miyaura Coupling of 4,6-Dichloro-2-ethylpyrimidin-5-amine for Medicinal Chemistry Scaffolds
An Application Guide for Researchers
Abstract
Substituted pyrimidines are foundational scaffolds in modern drug discovery, appearing in a significant percentage of FDA-approved small molecule drugs.[1][2] The functionalization of halogenated pyrimidines via palladium-catalyzed cross-coupling reactions is a cornerstone of medicinal chemistry, enabling the rapid diversification of core structures to explore structure-activity relationships (SAR).[3][4] This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura coupling of 4,6-dichloro-2-ethylpyrimidin-5-amine, a versatile building block for creating novel molecular entities. We will delve into the principles of regioselectivity, optimization of key reaction parameters, step-by-step experimental procedures, and troubleshooting strategies to empower researchers in their synthetic campaigns.
Introduction: The Primacy of the Pyrimidine Scaffold
The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and inflammatory conditions.[3][5] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets, its metabolic stability, and its synthetic tractability.[4] Transition metal-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, provide a powerful tool for C-C bond formation, allowing for the precise installation of aryl and heteroaryl moieties onto the pyrimidine core.[6]
This compound is a particularly valuable starting material. The two distinct chlorine atoms serve as orthogonal synthetic handles, allowing for sequential and regioselective functionalization. This guide focuses on providing both the theoretical understanding and practical protocols necessary to successfully employ this substrate in Suzuki coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid) with an organohalide.[7][8] The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halogen bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
A robust understanding of this cycle is critical for troubleshooting and optimizing reaction conditions.
Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle
Regioselectivity with Dichloropyrimidines: The C4 vs. C6 Position
For dihalopyrimidines, the different electronic environments of the halogenated carbons lead to predictable differences in reactivity. In 4,6-dichloropyrimidines, the C4 position is generally more electrophilic and therefore more susceptible to oxidative addition by the palladium catalyst.[9][10][11] This intrinsic reactivity allows for selective mono-arylation at the C4 position under controlled conditions, leaving the C6 chlorine available for subsequent transformations.
The presence of the C5-amino group on our specific substrate is electron-donating, which may slightly modulate the reactivity of the adjacent C4 and C6 positions, but the general preference for C4 coupling is expected to hold under standard conditions.[12] Achieving coupling at the C6 position typically requires more forcing conditions after the C4 site has reacted.[13]
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions on the Dichloropyrimidine Ring
Introduction: The Dichloropyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of heterocyclic chemistry and a recurring motif in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] Dichloropyrimidines, in particular, serve as highly versatile and valuable synthons in the drug discovery and development pipeline. Their importance stems from the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two electron-withdrawing chlorine atoms. This electronic arrangement renders the dichloropyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful and widely employed reaction for the construction of complex molecular architectures.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting nucleophilic substitution reactions on the dichloropyrimidine ring. We will delve into the underlying principles governing reactivity and regioselectivity, present detailed, field-proven protocols for various nucleophiles, and showcase the application of these reactions in the synthesis of notable drug molecules.
Theoretical Background: Understanding Reactivity and Regioselectivity
The workhorse reaction for functionalizing dichloropyrimidines is the Nucleophilic Aromatic Substitution (SNAr) reaction. The general mechanism involves the attack of a nucleophile on the electron-deficient pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of a chloride ion restores the aromaticity of the ring, yielding the substituted product.
The regioselectivity of the first substitution on a dichloropyrimidine is a critical aspect to control for a successful synthesis. The primary factors influencing whether a nucleophile will attack at the C2, C4, or C6 position are:
-
Electronic Effects of the Pyrimidine Nitrogens: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating regions of partial positive charge on the carbon atoms. In general, the C4 and C6 positions are more electron-deficient and thus more activated towards nucleophilic attack than the C2 position. This is due to the greater ability to delocalize the negative charge in the Meisenheimer intermediate onto the nitrogen atoms when the attack occurs at C4 or C6.
-
Substituents on the Pyrimidine Ring: The presence of other substituents on the ring can significantly influence the regioselectivity. Electron-donating groups (EDGs) at the C6 position can surprisingly favor substitution at the C2 position, altering the typical C4 preference in 2,4-dichloropyrimidines.[2] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[3]
-
Nature of the Nucleophile: The type of nucleophile employed plays a crucial role. While many nucleophiles favor the C4 position of 2,4-dichloropyrimidine, certain nucleophiles, such as tertiary amines, have been shown to exhibit a remarkable preference for the C2 position, especially when an electron-withdrawing group is present at C5.[3]
-
Reaction Conditions: Solvent, temperature, and the choice of base can also modulate the regioselectivity of the reaction.
Diagram: Generalized SNAr Mechanism on a Dichloropyrimidine Ring
Caption: Generalized workflow for an SNAr reaction on a dichloropyrimidine.
Quantitative Data: Regioselectivity in Nucleophilic Substitution of 2,4-Dichloropyrimidines
The following table summarizes the typical regioselectivity observed in nucleophilic substitution reactions with 2,4-dichloropyrimidine under various conditions. It is important to note that these are general trends, and specific outcomes may vary depending on the exact substrate and reaction parameters.
| Nucleophile | Substituent on Pyrimidine Ring | Reaction Conditions | Major Product | C4:C2 Ratio | Reference(s) |
| Secondary Amine (e.g., Dibutylamine) | 6-Aryl | K₂CO₃, DMAc | C4-substituted | 70:30 | [1] |
| Aniline | 6-Aryl | Forcing conditions | C4-substituted | 70:30 | [4] |
| Anionic Anilide (from Aniline + LiHMDS) | 6-Aryl | THF, -60 °C, no catalyst | C4-substituted | 91:9 | [4] |
| Secondary Amine (e.g., N-Methylaniline) + LiHMDS | 6-Aryl | THF, -60 °C, no catalyst | C4-substituted | 97:3 | [4] |
| Tertiary Amine | 5-Nitro (EWG) | CH₂Cl₂, rt | C2-substituted | Excellent C2 selectivity | [3] |
| Oxazolidin-2-one (weakly nucleophilic amine) | Unsubstituted | Na-sulfinate, TBAB (catalysts) | C4-substituted | Highly regioselective | [5][6] |
Experimental Protocols
The following protocols are provided as a starting point for performing nucleophilic substitution reactions on dichloropyrimidines. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for specific substrates and nucleophiles to achieve desired yields and purity.
Protocol 1: Mono-amination of 2,4-Dichloropyrimidine with a Primary or Secondary Amine (C4-selective)
This protocol describes a general procedure for the C4-selective mono-amination of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Amine (primary or secondary)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., Isopropanol, Ethanol, Acetonitrile, or N,N-Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyrimidine (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add DIPEA or TEA (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water or a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.
Diagram: Workflow for Mono-amination of 2,4-Dichloropyrimidine
Caption: Step-by-step workflow for the C4-selective mono-amination of 2,4-dichloropyrimidine.
Protocol 2: Disubstitution of 4,6-Dichloropyrimidine with an Alkoxide
This protocol provides a general method for the synthesis of 4,6-dialkoxypyrimidines from 4,6-dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine
-
Sodium alkoxide (e.g., Sodium methoxide or Sodium ethoxide) (2.2-3.0 eq)
-
Corresponding alcohol as solvent (e.g., Methanol or Ethanol)
-
1 M Hydrochloric acid
-
Dichloromethane or Ethyl Acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the sodium alkoxide to the corresponding anhydrous alcohol.
-
To this solution or suspension, add 4,6-dichloropyrimidine (1.0 eq) portion-wise at room temperature.
-
Heat the resulting mixture at reflux for several hours (e.g., 24 hours). Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
To the residue, add 1 M aqueous HCl and an organic solvent like dichloromethane or ethyl acetate.
-
Separate the layers and wash the organic phase with saturated aqueous NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 4,6-dialkoxypyrimidine.
Protocol 3: Nucleophilic Substitution with a Thiol
This protocol outlines a general procedure for the reaction of a dichloropyrimidine with a thiol nucleophile.
Materials:
-
Dichloropyrimidine (e.g., 2,4-dichloropyrimidine)
-
Thiol
-
Base (e.g., Potassium carbonate, Sodium hydride, or an organic base like DIPEA)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0-1.2 eq) in the chosen anhydrous solvent.
-
Add the base (1.2-1.5 eq) to the solution and stir for a few minutes to form the thiolate.
-
Add the dichloropyrimidine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Applications in Drug Synthesis
The strategic application of nucleophilic substitution on dichloropyrimidines is a cornerstone in the synthesis of numerous blockbuster drugs.
Pazopanib (Votrient®)
Pazopanib is a tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma. A key step in its synthesis involves the regioselective nucleophilic substitution of 2,4-dichloropyrimidine.[7][8] In one common synthetic route, 2,3-dimethyl-2H-indazol-6-amine is reacted with 2,4-dichloropyrimidine in the presence of a base like sodium bicarbonate to selectively form the C4-aminated intermediate, N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.[7][9] This intermediate then undergoes further transformations to yield Pazopanib.[7]
Diagram: Synthesis of a Key Pazopanib Intermediate
Caption: Key SNAr step in the synthesis of Pazopanib.
Osimertinib (Tagrisso®)
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer. Its synthesis also prominently features a nucleophilic substitution reaction on a dichloropyrimidine derivative. While various synthetic routes exist, a common strategy involves the coupling of a substituted aniline with a 2,4-dichloropyrimidine derivative.[4] For instance, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole can be prepared from 2,4-dichloropyrimidine and subsequently reacted with a complex aniline derivative in a nucleophilic substitution reaction to build the core structure of Osimertinib.[4]
Conclusion
Nucleophilic substitution reactions on the dichloropyrimidine ring are an indispensable tool in the arsenal of the medicinal chemist. The ability to predictably and selectively introduce a wide range of functional groups onto this privileged scaffold has enabled the synthesis of countless biologically active molecules, including life-saving therapeutics. A thorough understanding of the principles of reactivity and regioselectivity, coupled with the application of robust experimental protocols, empowers researchers to efficiently construct novel pyrimidine-based compounds for drug discovery and development. The protocols and insights provided in this application note serve as a practical guide to harnessing the synthetic potential of dichloropyrimidines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AZD-9291 synthesis - chemicalbook [chemicalbook.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Osimertinib [cjph.com.cn]
- 5. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. rroij.com [rroij.com]
- 9. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
Application Notes & Protocols for 4,6-Dichloro-2-ethylpyrimidin-5-amine in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide on the strategic use of 4,6-Dichloro-2-ethylpyrimidin-5-amine as a pivotal intermediate in medicinal chemistry. Pyrimidine derivatives are a cornerstone of drug discovery, recognized for their presence in nucleic acids and their broad therapeutic potential.[1] This guide moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations for employing this specific scaffold. We detail its physicochemical properties, safety protocols, and its application in constructing complex molecular architectures, particularly for kinase inhibitors. Detailed, field-tested protocols for key transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided, complete with explanations for methodological choices to empower researchers in their drug development endeavors.
The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] This structural motif is of immense biological significance, forming the basis for nucleobases such as cytosine, thymine, and uracil, the building blocks of DNA and RNA.[1] In medicinal chemistry, the pyrimidine core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3]
The compound This compound represents a highly versatile and strategically functionalized starting material. Its key features include:
-
Two Reactive Chlorine Atoms: The chlorine atoms at the C4 and C6 positions are excellent leaving groups, amenable to sequential and regioselective displacement.
-
Differential Reactivity: The chlorine at the C4 position is generally more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling than the chlorine at C6, allowing for controlled, stepwise synthesis.[4]
-
Amine and Ethyl Groups: The 5-amino group and the 2-ethyl group provide additional points for interaction with biological targets or for further synthetic modification, influencing the molecule's steric and electronic properties.
These features make it an ideal building block for creating libraries of compounds for screening and for the rational design of targeted therapies, especially kinase inhibitors.[5][6][7]
Physicochemical Properties & Safe Handling
Proper handling and storage are critical for ensuring the integrity of the reagent and the safety of laboratory personnel.
Compound Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [8] |
| CAS Number | 6237-96-3 | [9] |
| Molecular Formula | C₆H₇Cl₂N₃ | [9][10] |
| Molecular Weight | 192.05 g/mol | [9][10] |
| Appearance | White to off-white solid | [11] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C, keep sealed and dry.[8][10] | [8][10] |
Safety & Handling
This compound and related dichloropyrimidines should be handled with care in a well-ventilated chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhaling dust and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[13]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[12]
-
Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[12]
Core Synthetic Strategy: Sequential Functionalization
The primary utility of this compound lies in the sequential, regioselective substitution of its two chlorine atoms. This allows for the controlled introduction of different chemical moieties at the C4 and C6 positions, a key strategy for exploring structure-activity relationships (SAR).
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound|lookchem [lookchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 4,6-Dichloro-N-ethylpyrimidin-5-amine [myskinrecipes.com]
- 11. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 4,6-Dichloro-2-ethylpyrimidin-5-amine in Agrochemical Synthesis
Foreword: The Strategic Importance of Dichloropyrimidine Scaffolds in Modern Agrochemicals
The pyrimidine heterocycle is a cornerstone in the edifice of modern agrochemical science. Its derivatives are lauded for their broad spectrum of biological activities, leading to the development of potent insecticides, herbicides, and fungicides.[1][2] The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's bioactivity, selectivity, and environmental profile. Among the myriad of pyrimidine-based intermediates, 4,6-dichloro-2-substituted-5-aminopyrimidines represent a class of particularly versatile building blocks. The two chlorine atoms at the 4 and 6 positions serve as reactive handles for nucleophilic substitution, enabling the facile introduction of diverse toxophores and pharmacophores that define the ultimate biological activity of the final product.
This guide focuses on a specific, yet highly promising intermediate: 4,6-Dichloro-2-ethylpyrimidin-5-amine . While direct commercial applications of this exact molecule are not as widely documented as some of its close analogs, its structural motifs suggest significant potential in the synthesis of next-generation agrochemicals. By examining the established synthesis and applications of related compounds, we can delineate robust protocols and anticipate the utility of this valuable intermediate. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel crop protection agents.
PART 1: Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be logically divided into two main stages: the construction of the core pyrimidine ring and its subsequent chlorination.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-Ethyl-5-amino-4,6-dihydroxypyrimidine
This protocol is adapted from the general synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the cooled sodium ethoxide solution, add a mixture of ethyl 2-aminopropanoate (1.0 eq.) and diethyl malonate (1.05 eq.) dropwise with continuous stirring.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the solution with a dilute acid (e.g., 2N HCl) to a pH of approximately 5-6. The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield 2-ethyl-5-amino-4,6-dihydroxypyrimidine.
Experimental Protocol: Chlorination to Yield this compound
This step is a critical transformation and is based on well-established chlorination procedures for dihydroxypyrimidines.[3]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), place the synthesized 2-ethyl-5-amino-4,6-dihydroxypyrimidine (1.0 eq.).
-
Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) (at least 5 eq.). A catalytic amount of a tertiary amine such as N,N-dimethylaniline or N,N-diethylaniline can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃ and the evolution of HCl gas.
-
Work-up and Isolation: After cooling, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
Extraction: The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
PART 2: Application in the Synthesis of Agrochemicals
The strategic positioning of the two chlorine atoms and the amino group makes this compound a highly valuable precursor for a range of agrochemicals. The chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functionalities, while the amino group can be further derivatized.
Application in Herbicide Synthesis: Sulfonylurea Analogs
The N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide scaffold is a known intermediate in the synthesis of sulfonylurea herbicides.[4] These herbicides act by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. By analogy, this compound can be a key building block for novel sulfonylurea herbicides.
Figure 2: Synthesis of a hypothetical sulfonylurea herbicide analog.
Synthetic Protocol Outline:
-
Reaction: The 5-amino group of this compound is reacted with a substituted arylsulfonyl isocyanate in an aprotic solvent like dichloromethane or acetonitrile.
-
Product: This reaction yields a novel N-((4,6-dichloro-2-ethylpyrimidin-5-yl)carbamoyl)-arylsulfonamide. The two chlorine atoms remain available for further modification to fine-tune the herbicidal activity and crop selectivity.
| Reactant 1 | Reactant 2 | Potential Product Class | Mechanism of Action |
| This compound | Substituted Arylsulfonyl isocyanate | Sulfonylurea Herbicides | Acetolactate Synthase (ALS) Inhibition[4] |
Application in Fungicide Synthesis
Pyrimidine derivatives are well-represented among commercial fungicides, with notable examples like pyrimethanil and cyprodinil.[4] These compounds often function by inhibiting the biosynthesis of essential amino acids or other vital cellular processes in fungi. The this compound scaffold can be elaborated to generate novel fungicidal compounds. One of the chlorine atoms can be displaced by a substituted aniline or phenoxide, a common structural motif in anilinopyrimidine and strobilurin fungicides.
References
- 1. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Pyrimido[4,5-d]pyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system renowned for its extensive biological activities, forming the core of numerous compounds investigated for therapeutic applications.[1][2] Its derivatives have demonstrated significant potential as kinase inhibitors, anticancer agents, and antiviral compounds, making the development of efficient and versatile synthetic routes a key focus in medicinal chemistry.[1][3][4][5] This guide provides an in-depth overview of robust and field-proven protocols for the synthesis of pyrimido[4,5-d]pyrimidines, emphasizing the chemical logic behind the methodologies. We will explore key strategies, including multicomponent reactions and stepwise cyclizations, offering detailed experimental procedures, mechanistic insights, and practical guidance for optimization.
Introduction: The Significance of the Pyrimido[4,5-d]pyrimidine Core
The fusion of two pyrimidine rings creates the pyrimido[4,5-d]pyrimidine nucleus, a planar, aromatic system rich in nitrogen atoms that serve as key hydrogen bond donors and acceptors. This structural feature allows for potent and selective interactions with various biological targets, particularly the ATP-binding sites of kinases.[6] Consequently, this scaffold is a cornerstone in the design of inhibitors for enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Bruton's Tyrosine Kinase (BTK), both crucial targets in oncology.[3][4] The diverse pharmacological profile of these compounds, which also includes antifolate, antimicrobial, and anti-inflammatory activities, continues to drive research into novel synthetic methodologies.[1][2]
Overview of Primary Synthetic Strategies
The construction of the pyrimido[4,5-d]pyrimidine ring system can be broadly categorized into two main approaches:
-
Multicomponent Reactions (MCRs): These highly efficient one-pot reactions involve the simultaneous combination of three or more starting materials to form the final product. MCRs, such as the Biginelli-like reaction, are prized for their operational simplicity, atom economy, and the ability to rapidly generate diverse libraries of compounds.[7][8][9]
-
Stepwise Cyclization from Pyrimidine Precursors: These methods utilize a pre-formed, functionalized pyrimidine ring, typically a 6-aminouracil or a 4,5-diaminopyrimidine derivative, which then undergoes cyclization to form the second pyrimidine ring.[9][10][11] This approach offers excellent control over the substitution pattern of the final molecule.
Caption: High-level overview of the main synthetic routes to the pyrimido[4,5-d]pyrimidine core.
Protocol I: Multicomponent Biginelli-Like Reaction
This protocol describes a powerful one-pot synthesis of tetrahydropyrimido[4,5-d]pyrimidine-diones via a Biginelli-like reaction. The classic Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[12] In this modified approach, barbituric acid serves as the active methylene component, reacting with an aldehyde and urea (or thiourea) to construct the fused ring system.[9]
Causality and Experimental Logic:
-
Catalyst: While the reaction can proceed without a catalyst, Lewis or Brønsted acids are often employed to accelerate the initial condensation steps. Ceric ammonium nitrate (CAN) has been shown to be an effective catalyst, particularly in aqueous media, promoting green chemistry principles.[9] Other catalysts like DABCO-based ionic liquids have also been reported for their efficiency and reusability.[13]
-
Solvent: Water is an excellent choice for this reaction, offering environmental benefits and often facilitating product precipitation, which simplifies work-up.[9]
-
Mechanism: The reaction proceeds through an initial condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic attack of the enolized barbituric acid. Subsequent intramolecular cyclization via amide formation and dehydration yields the final fused heterocyclic product.
Experimental Protocol: Synthesis of 5-Aryl-tetrahydropyrimido[4,5-d]pyrimidine-diones[9]
-
Reaction Setup: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), barbituric acid (10 mmol, 1.28 g), and urea (15 mmol, 0.90 g).
-
Solvent Addition: Add 30 mL of distilled water to the flask.
-
Catalyst Addition: Add a catalytic amount of ceric ammonium nitrate (CAN) (1 mmol, 0.55 g) to the suspension.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:petroleum ether). Reactions are typically complete within 2-4 hours.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight. The product is often pure enough for subsequent steps, but can be further purified by recrystallization from ethanol or a DMF-water mixture if necessary.
Quantitative Data Summary
The following table summarizes representative yields for various substituted aromatic aldehydes using the CAN-catalyzed, water-based protocol.
| Entry | Aldehyde (Ar-CHO) | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-phenyl-derivative | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 5-(4-chlorophenyl)-derivative | 2.0 | 95 |
| 3 | 4-Methoxybenzaldehyde | 5-(4-methoxyphenyl)-derivative | 3.0 | 90 |
| 4 | 3-Nitrobenzaldehyde | 5-(3-nitrophenyl)-derivative | 2.0 | 94 |
| 5 | 2-Thiophenecarboxaldehyde | 5-(thiophen-2-yl)-derivative | 4.0 | 85 |
| Data adapted from literature reports.[9] |
Protocol II: Stepwise Synthesis from 6-Aminouracil Derivatives
This strategy provides a versatile route to highly substituted pyrimido[4,5-d]pyrimidines by building the second ring onto a pre-existing 6-aminouracil scaffold.[11] A common approach involves the reaction of a 6-aminouracil with an aldehyde and another nitrogen-containing component like thiourea or guanidine.[3]
Causality and Experimental Logic:
-
Starting Material: 6-Amino-2-thiouracil is an excellent binucleophile. The C5 carbon is nucleophilic due to the activating effect of the C6 amino group, while the amino group itself is also nucleophilic.
-
Solvent: Glacial acetic acid is frequently used as the solvent. It serves a dual purpose: it is an effective solvent for the reactants and its acidic nature catalyzes the condensation and cyclization steps.[3]
-
Reaction Pathway: The reaction is believed to proceed via a tandem condensation. Initially, the aldehyde reacts with thiourea and the 6-aminothiouracil, leading to intermediates that undergo intramolecular cyclization and subsequent aromatization (often via oxidation) to furnish the fused ring system.
Visualizing the Workflow
Caption: Workflow for the synthesis of pyrimido[4,5-d]pyrimidines from a 6-aminouracil precursor.
Experimental Protocol: Synthesis of 2-Thio-5-aryl-7-amino-pyrimido[4,5-d]pyrimidines[3]
-
Reactant Mixture: To a solution of 6-amino-2-thiouracil (10 mmol, 1.43 g) in glacial acetic acid (50 mL), add the appropriate aromatic aldehyde (10 mmol) and thiourea (10 mmol, 0.76 g).
-
Reaction Execution: Heat the mixture under reflux for 8-10 hours. Monitor the reaction by TLC.
-
Product Isolation: After completion, concentrate the reaction mixture to approximately half its original volume under reduced pressure.
-
Precipitation: Cool the concentrated solution and pour it into 500 mL of cold water with stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and air dry.
-
Recrystallization: Recrystallize the crude product from a dimethylformamide (DMF)-water mixture to yield the pure pyrimido[4,5-d]pyrimidine derivative.
Protocol III: Two-Step Synthesis via Ethoxymethylene Intermediate
This modern and efficient two-step protocol is particularly useful for synthesizing N,7-diarylpyrimido[4,5-d]pyrimidin-4-amines, which have shown promise as neuroprotective agents.[14] The synthesis begins with a readily available 4-aminopyrimidine-5-carbonitrile.
Causality and Experimental Logic:
-
Step 1: The reaction of 4-aminopyrimidine-5-carbonitrile with an orthoester (e.g., triethyl orthoformate) forms a reactive ethoxymethyleneamino intermediate. This step effectively activates the pyrimidine ring for subsequent nucleophilic attack. The reaction is typically driven to completion by heating at reflux.
-
Step 2: The intermediate is not isolated but is reacted in situ with a primary amine (e.g., aniline). The amine displaces the ethoxy group, and a subsequent intramolecular cyclization occurs between the newly introduced nitrogen and the nitrile carbon, forming the second pyrimidine ring and yielding the final product.
Mechanism of Ring Closure
Caption: Simplified mechanism for the second step, involving amine addition and intramolecular cyclization.
Experimental Protocol: Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines[14]
Step 1: Formation of the Intermediate
-
In a round-bottom flask, suspend 4-amino-2-methyl-6-phenylpyrimidine-5-carbonitrile (5 mmol) in triethyl orthoformate (20 mL).
-
Heat the mixture to reflux for 4 hours.
-
After cooling, remove the excess triethyl orthoformate under reduced pressure to obtain the crude intermediate, which is used directly in the next step without further purification.
Step 2: Cyclization with Aniline
-
Dissolve the crude intermediate from Step 1 in anhydrous 1,4-dioxane (30 mL).
-
Add aniline (5.5 mmol) to the solution.
-
Heat the reaction mixture at reflux for 6 hours.
-
Cool the mixture to room temperature. Collect the resulting precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to obtain the final product.
Quantitative Data for N,7-Disubstituted Derivatives
This two-step method allows for the synthesis of a variety of derivatives with good overall yields.
| Entry | R¹ at C2 | R² at C5 | R³ on N-phenyl | Overall Yield (%) |
| 1 | Methyl | - | H | 57 |
| 2 | Methyl | - | 4-Methyl | 45 |
| 3 | Methyl | - | 4-Methoxy | 51 |
| 4 | Methyl | Methyl | H | 35 |
| 5 | Methyl | Methyl | 4-Methyl | 28 |
| Data adapted from literature.[14] Yields are for the two-step process. |
Conclusion
The synthesis of pyrimido[4,5-d]pyrimidines is a well-established field with a variety of reliable and versatile methods available to chemists. Multicomponent reactions offer a rapid and efficient pathway to generate molecular diversity from simple starting materials. For more targeted syntheses requiring precise control over substituent placement, stepwise cyclizations starting from functionalized pyrimidines remain the preferred approach. The protocols detailed in this guide represent robust and reproducible methods that can be adapted to generate a wide array of derivatives for applications in drug discovery and materials science.
References
- 1. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions [mdpi.com]
- 9. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 13. oiccpress.com [oiccpress.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 4,6-Dichloro-2-ethylpyrimidin-5-amine
Introduction: 4,6-Dichloro-2-ethylpyrimidin-5-amine is a key substituted pyrimidine intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final product. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust, accurate, and adhere to the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.[1][2][3][4]
Section 1: Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₆H₇Cl₂N₃ | The presence of nitrogen and chlorine atoms makes the molecule suitable for specific detectors in both HPLC (UV) and GC (MS). |
| Molecular Weight | 192.05 g/mol | This value is essential for preparing standard solutions of known concentration and for mass spectrometry. |
| Calculated LogP | 2.5 | A moderate LogP suggests good solubility in a mixture of organic solvents and water, making it ideal for reverse-phase HPLC.[5] |
| Boiling Point | ~572 °C at 760 mmHg (Predicted) | The high boiling point indicates that GC analysis will require a high inlet temperature to ensure complete volatilization.[5] |
| UV Absorbance | Predicted to have strong absorbance in the UV region due to the pyrimidine ring system. | This property is the basis for quantification using HPLC with a UV detector. |
Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is the premier technique for the quantification of moderately polar, non-volatile compounds like this compound. The method described here is a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.
Rationale for Method Development
The choice of a C18 stationary phase is based on the moderate hydrophobicity of the analyte (LogP ~2.5), which allows for good retention and separation from more polar impurities.[5] The mobile phase, a gradient of acetonitrile and water, provides a broad elution window to separate compounds with a range of polarities. The addition of a small amount of formic acid to the mobile phase serves two critical purposes: it protonates the basic amine and pyrimidine nitrogens, leading to sharper, more symmetrical peaks, and it improves the compatibility of the method with mass spectrometry if a switch to LC-MS is desired.
Experimental Protocol: HPLC-UV
2.2.1. Equipment and Materials
-
HPLC system with a gradient pump, autosampler, and UV/Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
-
This compound reference standard.
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) acetonitrile and water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile) |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
2.2.4. Sample Preparation Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes. Dilute to volume with the diluent and mix well. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
Method Validation (as per ICH Q2(R1))
A summary of the validation parameters to be assessed is provided below.
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | 98.0% to 102.0% recovery for spiked samples. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with small variations in flow rate, column temperature, and mobile phase composition. |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed.[6][7][8] The analyte should be subjected to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The HPLC-UV method should be able to separate the intact drug from all major degradation products.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers an orthogonal analytical technique to HPLC-UV, providing confirmation of identity through mass fragmentation patterns and high sensitivity. This method is particularly suitable for identifying and quantifying volatile impurities.
Rationale for Method Development
The analyte's structure, containing chlorine atoms and an aromatic ring, makes it well-suited for GC-MS analysis. A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is chosen for its ability to separate compounds based on their boiling points and polarity. Electron ionization (EI) is used to generate reproducible fragmentation patterns for structural elucidation and library matching.
Experimental Protocol: GC-MS
3.2.1. Equipment and Materials
-
GC-MS system with a capillary column, autosampler, and mass selective detector.
-
Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Methanol (GC grade).
-
This compound reference standard.
3.2.2. Preparation of Solutions
-
Solvent: Methanol.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
3.2.3. GC-MS Conditions
| Parameter | Condition |
| Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 minute) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) |
3.2.4. Sample Preparation Accurately weigh a sample containing approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute as necessary to fall within the calibration range.
Mass Spectral Fragmentation
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms. Key fragmentation pathways would likely involve the loss of the ethyl group, chlorine atoms, and cleavage of the pyrimidine ring.
Expected Key Fragments:
-
m/z 191/193/195 (M⁺): Molecular ion peak cluster.
-
m/z 162/164/166: Loss of the ethyl group (-CH₂CH₃).
-
m/z 156/158: Loss of a chlorine atom.
The use of Selected Ion Monitoring (SIM) mode, focusing on these characteristic ions, can significantly enhance the sensitivity and selectivity of the method for trace-level quantification.
Section 4: Conclusion
The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantitative analysis of this compound. The HPLC method is particularly well-suited for routine quality control and stability testing, while the GC-MS method offers a confirmatory technique with high sensitivity and specificity. Both methods should be fully validated according to ICH guidelines to ensure their suitability for their intended purpose in a regulated environment.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. lookchem.com [lookchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: HPLC and GC-MS Methods for the Analysis of 4,6-Dichloro-2-ethylpyrimidin-5-amine
Abstract: This technical guide provides detailed, validated methodologies for the quantitative and qualitative analysis of 4,6-Dichloro-2-ethylpyrimidin-5-amine. Intended for researchers, scientists, and professionals in drug development, this document outlines robust protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, grounded in established scientific principles and regulatory standards.
Introduction
This compound is a substituted pyrimidine derivative. Such compounds are significant in medicinal chemistry and pharmaceutical development, often serving as key intermediates or building blocks for the synthesis of highly functionalized, biologically active molecules.[1][2] The precise and accurate analysis of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and guaranteeing the purity of final active pharmaceutical ingredients (APIs).
This guide presents two orthogonal analytical techniques, HPLC and GC-MS, to provide a comprehensive analytical toolkit for this compound. The choice between these methods will depend on the specific analytical need, such as purity assessment, impurity identification, or quantitative analysis in various matrices.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 6237-96-3 | [3] |
| Molecular Formula | C6H7Cl2N3 | [3] |
| Molecular Weight | 192.05 g/mol | [3] |
| LogP | 2.50920 | [4] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [4] |
The LogP value suggests moderate hydrophobicity, making the compound suitable for reversed-phase HPLC. Its structure, a substituted pyrimidine, indicates it will possess a UV chromophore, making it amenable to UV detection. The presence of chlorine atoms provides a distinct isotopic signature that is highly useful for mass spectrometry.
Overall Analytical Workflow
A structured workflow is essential for ensuring consistency and accuracy in analytical results. The following diagram outlines the general process from sample handling to final data reporting for both HPLC and GC-MS methods.
Caption: General workflow for sample analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a robust and widely used technique for the purity and assay determination of non-volatile and thermally stable compounds. A reversed-phase method is proposed here, leveraging the analyte's moderate hydrophobicity.
Principle and Rationale
Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5] For this compound, a C18 column is an excellent choice as it provides strong retention for the pyrimidine ring system. A mobile phase consisting of acetonitrile and water allows for the fine-tuning of retention time and peak shape. A UV detector is selected due to the aromatic nature of the pyrimidine ring, which provides strong absorbance.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
Materials and Reagents:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized, 18.2 MΩ·cm.
-
Analyte Standard: this compound, reference grade.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Water | Provides a polar environment for reversed-phase separation. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte. |
| Gradient | 60% B to 95% B over 10 min | Ensures elution of the main peak with good resolution from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 254 nm | Pyrimidine derivatives typically show strong absorbance near this wavelength. |
| Injection Vol. | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample to achieve a final concentration of approximately 0.1 mg/mL.
-
Dissolve and dilute the sample using a 50:50 mixture of acetonitrile and water.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and structural confirmation.[6] Given the analyte's structure, it is expected to be sufficiently volatile for GC analysis.
Principle and Rationale
In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a long capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented.[7] Electron Ionization (EI) is chosen as it creates reproducible fragmentation patterns that can be used for structural elucidation and library matching. The presence of two chlorine atoms will produce a characteristic isotopic pattern (M, M+2, M+4), providing a high degree of confidence in peak identification.[7]
Detailed GC-MS Protocol
Instrumentation:
-
GC system with a capillary column, autosampler, and coupled to a single quadrupole or more advanced mass spectrometer.
Materials and Reagents:
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, 99.999% purity.
-
Solvent: Dichloromethane or Ethyl Acetate, GC grade.
-
Analyte Standard: this compound, reference grade.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition | Rationale |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A robust program to separate the analyte from solvent and potential impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for EI, balances ionization efficiency and thermal degradation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching.[7] |
| Scan Range | m/z 50-350 | Covers the expected molecular ion and key fragments. |
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in ethyl acetate.
-
Prepare working standards and samples by diluting the stock or dissolving the sample in ethyl acetate to a final concentration of 10-50 µg/mL.
-
No derivatization is expected to be necessary.
Caption: Key stages of the GC-MS analysis.
Method Validation
Both the HPLC and GC-MS methods must be validated to ensure they are fit for their intended purpose. Validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. Assessed by recovery studies on spiked samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability and intermediate precision. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Method Comparison
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning |
| Strengths | - Excellent for purity & assay- Non-destructive (sample can be collected)- Suitable for non-volatile/thermally labile compounds | - High sensitivity- High specificity (mass detection)- Structural confirmation of unknowns- Excellent for volatile impurities |
| Limitations | - Lower specificity than MS- May not resolve all impurities | - Requires analyte to be volatile and thermally stable- Can be destructive to the sample |
| Primary Use | Quantitative analysis, purity determination, routine QC. | Impurity identification, trace analysis, structural confirmation. |
References
- 1. 4,6-Dichloro-N-ethylpyrimidin-5-amine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Introduction: The Strategic Value of 4,6-Dichloro-2-ethylpyrimidin-5-amine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4,6-Dichloro-2-ethylpyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly versatile heterocyclic building block pivotal in modern medicinal chemistry and materials science. Its structure, featuring a pyrimidine core substituted with an ethyl group at the C2 position, an amine at the C5 position, and two reactive chlorine atoms at the C4 and C6 positions, offers a unique platform for molecular elaboration. The differential reactivity of the two chloro-substituents under palladium catalysis allows for selective, stepwise functionalization, enabling the systematic construction of complex molecular architectures. This guide provides an in-depth exploration of the primary palladium-catalyzed reactions involving this scaffold—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offering both mechanistic insights and detailed, field-proven protocols for practical application.
The Principle of Regioselectivity: Targeting the C4 Position
In palladium-catalyzed cross-coupling reactions of dihalogenated pyrimidines, the site of initial reaction is dictated by the electronic and steric environment of the carbon-halogen bonds. For 4,6-dichloropyrimidine systems, the C4 position is generally more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst.[1][2] This inherent electronic preference results in a strong proclivity for mono-functionalization at the C4 position, leaving the C6 chlorine available for subsequent transformations.[2] While this C4-selectivity is the conventional outcome, it is crucial to recognize that reaction parameters, particularly the choice of ligand, can influence and, in some cases, reverse this selectivity.[1][3][4][5] However, for the protocols detailed herein, we will leverage the innate reactivity to achieve selective C4-functionalization.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds between the pyrimidine scaffold and a wide array of aryl or heteroaryl boronic acids.[6][7] This transformation is fundamental to the synthesis of biaryl compounds, a motif prevalent in many kinase inhibitors and other targeted therapeutics.
Mechanistic Rationale
The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the more reactive C4-Cl bond, transmetalation of the organic group from the boron atom to the palladium center (activated by a base), and reductive elimination to form the new C-C bond and regenerate the active catalyst. The choice of catalyst, base, and solvent is critical for efficient turnover and high yields.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Notes and Protocol: C4-Selective Mono-Arylation
This protocol details a standard procedure for the selective Suzuki-Miyaura coupling at the C4 position of this compound. Optimization may be required based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2–5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water) via cannula.
-
Catalyst Addition: Add the palladium catalyst to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80–100 °C and stir vigorously for 6–18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-6-chloro-2-ethylpyrimidin-5-amine.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes typical conditions for Suzuki-Miyaura reactions on analogous dichloropyrimidine systems, providing a baseline for expected outcomes.[6][8]
| Starting Material | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | [6] |
| 4,6-Dichloropyrimidine | Various arylboronic acids | Pd(OAc)₂/PPh₃ | K₃PO₄ | Toluene | 100 | Reasonable | [7] |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forging carbon-nitrogen bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines.[9][10] This reaction is particularly valuable for synthesizing libraries of substituted aminopyrimidines, which are key pharmacophores in numerous drug candidates.
Mechanistic Rationale
The efficacy of the Buchwald-Hartwig amination hinges on the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand.[11] The cycle involves oxidative addition of palladium to the C4-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product.[9][11] The specialized ligand accelerates the reductive elimination step, which is often rate-limiting, and promotes the stability of the active catalytic species.[11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocol: C4-Selective Amination
This protocol provides a general method for the C4-selective Buchwald-Hartwig amination. The choice of ligand and base is critical and often substrate-dependent.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1–2 mol%)
-
Phosphine ligand (e.g., Xantphos or XPhos) (2–5 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄) (1.5–2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the base, palladium precatalyst, and ligand to a dry reaction vessel.
-
Reagent Addition: Add the this compound, followed by the anhydrous solvent.
-
Amine Addition: Add the amine coupling partner to the stirring suspension.
-
Reaction Conditions: Seal the vessel and heat the mixture to 90–110 °C for 4–24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material via flash column chromatography to isolate the desired 4-amino-6-chloro-2-ethylpyrimidin-5-amine derivative.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) carbon of an aryl halide and a C(sp) carbon of a terminal alkyne.[12][13] This reaction introduces a rigid, linear alkynyl moiety onto the pyrimidine core, a valuable structural element for probing protein binding sites or as a handle for further chemical transformations like click chemistry.
Mechanistic Rationale
The traditional Sonogashira reaction employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst activates the alkyne by forming a more nucleophilic copper-acetylide species.[14] The reaction is typically run in the presence of an amine base, which serves to deprotonate the alkyne and act as a solvent. Copper-free versions have also been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[15]
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. youtube.com [youtube.com]
- 12. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dichloro-2-ethylpyrimidin-5-amine
Welcome to the technical support center for the synthesis of 4,6-dichloro-2-ethylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and product purity.
Synthetic Overview
The synthesis of this compound is a sequential process involving the construction of the core pyrimidine ring, followed by functional group manipulations. While several routes exist, a common and logical pathway begins with the cyclization of an ethyl-substituted three-carbon precursor with a nitrogen-containing component, followed by chlorination, nitration, and reduction. Understanding the critical parameters at each stage is paramount for success.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate?
A low overall yield in a multi-step synthesis is often due to cumulative losses or a single, highly inefficient step. The chlorination and reduction stages are particularly sensitive and warrant close examination.
-
Chlorination (Step 2): This step uses harsh reagents like phosphorus oxychloride (POCl₃) and high temperatures. Incomplete reaction leads to mono-chlorinated or unreacted diol, while excessive temperature or prolonged reaction time can cause decomposition and charring, significantly reducing the yield of 4,6-dichloro-2-ethylpyrimidine.
-
Reduction (Step 4): The reduction of the nitro group to an amine must be performed under conditions that do not affect the chloro substituents. Over-reduction or side reactions can lead to dehalogenation, yielding undesired and difficult-to-separate byproducts. The choice of reducing agent is critical.[1][2]
To diagnose the issue, it is essential to analyze the purity and yield of the intermediate at each stage. This will pinpoint the problematic transformation.
Caption: Decision workflow for troubleshooting low overall yield.
Q2: The chlorination of 2-ethylpyrimidine-4,6-diol is incomplete or results in significant decomposition.
This is a common issue when converting hydroxylated pyrimidines to their chloro-derivatives. The reaction mechanism involves the formation of a phosphate ester intermediate, which is then displaced by chloride. Both efficiency and side reactions are highly dependent on conditions.
Causality:
-
Decomposition: Phosphorus oxychloride is a powerful dehydrating agent. At elevated temperatures (often >110°C), it can cause extensive charring of the organic substrate.
-
Incomplete Reaction: The reaction can be sluggish if the temperature is too low or if the generated HCl is not effectively scavenged, which can protonate the pyrimidine ring and reduce its reactivity.
Troubleshooting Protocol:
-
Reagent Quality: Ensure the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture.
-
Temperature Control: Maintain the reaction temperature strictly, typically between 80-100°C. Use an oil bath and a temperature controller for precision.
-
Addition of a Base: The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine, can be beneficial.[1][3] The base acts as an acid scavenger for the HCl produced, preventing substrate protonation and potentially accelerating the reaction.
-
Solvent: While the reaction can be run in neat POCl₃, using a high-boiling inert solvent like toluene or acetonitrile can sometimes provide better temperature control and reduce charring.
-
Work-up: The work-up is critical. The reaction mixture must be quenched cautiously by pouring it slowly onto crushed ice to hydrolyze the excess POCl₃. This is a highly exothermic process and requires careful management.
Q3: During the reduction of the 5-nitro group, I am observing significant dehalogenation.
The C-Cl bonds on the pyrimidine ring are activated towards nucleophilic substitution and reduction, especially when adjacent to electron-withdrawing or -donating groups. Catalytic hydrogenation, a common method for nitro group reduction, can readily cleave these bonds.
Causality:
-
Catalyst Activity: Highly active hydrogenation catalysts like Palladium on carbon (Pd/C) are known to catalyze hydrodehalogenation.
-
Reaction Conditions: Elevated hydrogen pressure, high temperature, or prolonged reaction times increase the rate of dehalogenation.
Recommended Solutions:
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Metal/Acid Reduction | Iron powder in acetic acid (Fe/AcOH) or stannous chloride (SnCl₂) in HCl. | Highly chemoselective for the nitro group, minimizing dehalogenation.[1][2] Cost-effective and operationally simple. | Requires stoichiometric amounts of metal, leading to metallic waste and a more involved workup. |
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, in a solvent like methanol or ethanol. | Cleaner reaction with easier product isolation. | High risk of dehalogenation. May require catalyst screening or the use of a catalyst poison to improve selectivity. |
Protocol for Chemoselective Reduction:
-
Set up a flask with the 4,6-dichloro-2-ethyl-5-nitropyrimidine substrate dissolved in a mixture of glacial acetic acid and methanol (e.g., 2:1 ratio).[2]
-
Heat the solution to approximately 60-65°C.
-
Add iron powder portion-wise to control the exotherm.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
After completion, filter the hot reaction mixture to remove the iron salts.
-
Evaporate the solvent, and perform an aqueous workup with extraction to isolate the product.
Q4: My final product is an oil/waxy solid that is difficult to purify by recrystallization.
The target compound, this compound, may have a relatively low melting point or a tendency to co-precipitate with impurities.
Purification Strategies:
-
Solvent Screening for Recrystallization: A systematic screening of solvents is the first step. Start with non-polar solvents like hexanes or heptane and gradually increase polarity by adding solvents like ethyl acetate or isopropanol. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: As the product is an amine, it can be protonated to form a salt. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the purified free amine re-extracted into an organic solvent.
-
Column Chromatography: If recrystallization and extraction fail, silica gel column chromatography is a reliable method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. The polarity can be gradually increased to elute the product.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling phosphorus oxychloride (POCl₃)? POCl₃ is a highly corrosive and toxic substance that reacts violently with water. All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory. Have a quenching agent (like sodium bicarbonate) readily available.
Q2: How can I confirm the identity and purity of my intermediates and final product? A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR should show characteristic signals for the ethyl group and the amine protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. The isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio) is a key diagnostic feature.[4]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Q3: Are there alternatives to the nitration/reduction sequence to install the 5-amino group? Yes, an alternative approach is the Vilsmeier-Haack reaction.[5][6][7] This reaction can be used to introduce a formyl group (-CHO) at the C5 position of the 4,6-dichloro-2-ethylpyrimidine intermediate.[8] The formyl group can then be converted to an amine through reductive amination or other established methods. This route avoids the use of strong nitrating acids and may offer a different impurity profile.
Q4: What are typical reaction conditions reported for analogous pyrimidine syntheses? The following table summarizes typical conditions gathered from literature on similar pyrimidine systems. These should be used as a starting point for optimization.
| Step | Reagents | Solvent | Temperature | Typical Yield | Reference |
| Chlorination | POCl₃, 2,6-lutidine | Neat or Acetonitrile | 80-110 °C | 70-85% | [1] |
| Nitration | HNO₃ | Acetic Acid | 0 °C to RT | ~80% | [1] |
| Reduction (Fe) | Iron Powder, Acetic Acid | Methanol/AcOH | 60-65 °C | 80-95% | [1][2] |
| Purification | Recrystallization/Extraction | Various | N/A | High Purity | [9] |
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4,6-Dichloro-2-ethylpyrimidin-5-amine
Welcome to the technical support center for the purification of 4,6-Dichloro-2-ethylpyrimidin-5-amine (CAS No. 6237-96-3).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with purifying this critical building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification strategy effectively.
Section 1: Understanding the Challenge - Common Impurities
The purity of this compound is paramount for its successful use in subsequent synthetic steps, particularly in the development of kinase inhibitors and other pharmaceuticals.[2] The primary impurities in the crude product typically arise from the synthetic route, which often involves the chlorination and amination of a pyrimidine precursor.
Key Potential Impurities:
-
Unreacted Starting Materials: Precursors such as 2-ethyl-4,6-dihydroxypyrimidine or related compounds may persist if the chlorination reaction is incomplete.
-
Isomeric Byproducts: During amination, trace amounts of isomeric products can form, which may have very similar polarities to the desired compound, complicating separation.[3]
-
Mono-substituted Intermediates: Compounds like 4-chloro-6-hydroxy-2-ethylpyrimidin-5-amine can be present if chlorination is not driven to completion.[4]
-
Hydrolysis Products: The reactive chloro groups are susceptible to hydrolysis, especially during aqueous workups, leading to the formation of hydroxypyrimidine derivatives.
-
Residual Solvents & Reagents: Solvents used in the synthesis (e.g., phosphorus oxychloride, toluene) and inorganic salts are common contaminants that must be removed.[4]
A robust purification strategy is not a one-size-fits-all solution but a logical workflow designed to systematically remove these specific impurities.
Section 2: Purification Methodologies & Protocols
We will explore the two most effective purification techniques for this compound: Recrystallization and Silica Gel Column Chromatography. The choice between them depends on the nature and quantity of the impurities present.
Recrystallization: The First Line of Defense for Solid Crude Products
Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. It relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent system.
Troubleshooting Guide & FAQs for Recrystallization
Q1: My crude product is a sticky solid or oil. Can I still use recrystallization?
A1: This is a common issue known as "oiling out," which occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[5]
-
Immediate Action: Add a small amount of a "good" solvent (one in which your compound is highly soluble) to dissolve the oil, then proceed with the slow addition of a "poor" solvent (anti-solvent) at an elevated temperature until turbidity appears.
-
Preventative Strategy: Choose a solvent system with a lower boiling point. For dichloropyrimidines, solvent systems like heptane/ethyl acetate or methanol/water are often effective. The key is to ensure the compound remains dissolved at a temperature below its melting point.[5] Cool the solution very slowly without agitation to promote crystal formation over oiling.
Q2: My yield after recrystallization is extremely low. What are the likely causes?
A2: A low yield is typically due to one of three factors:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Solution: Concentrate the mother liquor and attempt a second crystallization to recover more product.[5]
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent at low temperatures, recovery will be poor. A good recrystallization solvent should have a steep solubility curve (high solubility when hot, low solubility when cold).
-
Premature Crystallization: If the product crystallizes during hot filtration (used to remove insoluble impurities), it will be lost on the filter paper. Solution: Use a pre-heated filter funnel and filter the hot solution as quickly as possible.[5]
Experimental Protocol: Optimized Recrystallization
-
Solvent Screening: In parallel test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (see Table 1) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.
-
Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to completely dissolve the crude this compound.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated carbon and stir at an elevated temperature for 10-15 minutes. Caution: Excessive use of carbon can adsorb your product and reduce yield.[4]
-
Hot Filtration: If activated carbon or other solid impurities are present, perform a hot filtration through a pre-heated funnel fitted with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask to encourage the growth of larger, purer crystals. Once at room temperature, cool further in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System | Component Properties | Rationale & Use Case |
|---|---|---|
| Heptane/Ethyl Acetate | Heptane (non-polar), Ethyl Acetate (polar aprotic) | Excellent for compounds that are too soluble in ethyl acetate. Dissolve in minimal hot ethyl acetate and add hot heptane until cloudy.[4][5] |
| Ethanol/Water | Ethanol (polar protic), Water (polar protic) | A common choice for polar compounds. Dissolve in hot ethanol and add water dropwise until persistent turbidity is observed. |
| Methanol/Water | Methanol (polar protic), Water (polar protic) | Similar to ethanol/water, but methanol's lower boiling point can be advantageous.[5] |
| Isopropanol | Polar protic | A single-solvent system that can be effective if the solubility curve is favorable. |
Silica Gel Column Chromatography: For Complex Impurity Profiles
When recrystallization fails to provide adequate purity, or when dealing with oily crude products, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).
Troubleshooting Guide & FAQs for Column Chromatography
Q1: I'm having trouble separating my product from an impurity with a very similar Rf value on the TLC plate. How can I improve separation?
A1: This is a classic chromatography challenge that requires optimizing the mobile phase.
-
Reduce Solvent Strength: If the spots are too high on the TLC plate (Rf > 0.4), decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. This will increase the interaction with the silica gel and improve separation.
-
Try a Different Solvent System: Sometimes, changing the nature of the solvents can drastically alter selectivity. Consider replacing ethyl acetate with dichloromethane or methyl tert-butyl ether. A study on API purification highlighted that blends of heptane/ethyl acetate and heptane/methyl acetate can offer superior performance over traditional systems.[6]
-
Fine-Tune Polarity: Adding a very small percentage (0.1-1%) of a third solvent like methanol or triethylamine (if your compound is basic) can significantly impact the separation.
Q2: My product is streaking or tailing on the TLC plate and the column. What's causing this?
A2: Streaking is often caused by overloading the column, poor solubility in the eluent, or strong interactions with the silica gel.
-
Check Sample Load: As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel.
-
Use a Stronger Loading Solvent: Dissolve your crude product in a minimal amount of a solvent it is highly soluble in (like dichloromethane) before loading it onto the column.
-
Deactivate Silica: The amine group on your product is basic and can interact strongly with the acidic silica gel. Pre-treating the silica gel by slurrying it in an eluent containing 1% triethylamine can neutralize active sites and lead to sharper peaks.
Experimental Protocol: Gradient Column Chromatography
-
TLC Analysis: Develop a TLC method to visualize your product and impurities. A good starting eluent is 10-20% ethyl acetate in hexane. The ideal Rf for your product should be between 0.2 and 0.35.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the initial eluent. Carefully load the solution onto the top of the silica bed.
-
Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate) to first elute non-polar impurities, followed by your desired product.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Section 3: Visualized Workflows
To aid in decision-making, the following diagrams illustrate the logical flow for purification and troubleshooting.
Purification Strategy Decision Tree
This diagram outlines the initial choice of purification technique based on the physical state and initial purity of the crude product.
Caption: Decision tree for selecting the primary purification method.
Troubleshooting Low Yield in Recrystallization
This workflow helps diagnose and solve the common problem of low product recovery after recrystallization.
Caption: Troubleshooting workflow for low recrystallization yield.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4,6-Dichloro-N-ethylpyrimidin-5-amine [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography [pubmed.ncbi.nlm.nih.gov]
Overcoming low reactivity in 4,6-Dichloro-2-ethylpyrimidin-5-amine reactions
Welcome to the Technical Support Center for 4,6-Dichloro-2-ethylpyrimidin-5-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile synthetic building block. This guide is structured as a dynamic question-and-answer resource to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity profile of this compound?
A1: this compound is a di-halogenated pyrimidine, making it an excellent substrate for sequential functionalization. The pyrimidine ring is inherently electron-deficient, which activates the chlorine atoms at the C4 and C6 positions for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][2] The two chlorine atoms are chemically equivalent, so the initial substitution will occur at either position. However, the introduction of a new group at C4 (or C6) will electronically and sterically influence the reactivity of the remaining chlorine at C6 (or C4). The C5-amine and C2-ethyl groups are both electron-donating, which can slightly modulate the ring's electrophilicity compared to unsubstituted dichloropyrimidines.
Q2: How does the C5-amino group affect the reactivity at the C4 and C6 positions?
A2: The C5-amino group is an activating group (electron-donating by resonance) which increases the electron density of the pyrimidine ring. While this might slightly decrease the intrinsic rate of nucleophilic attack compared to a pyrimidine with electron-withdrawing groups, its primary influence is often seen in directing reactions and influencing the properties of the final product. In some contexts, particularly metalation reactions, it can act as a directing group. For SNAr and cross-coupling reactions, its electronic contribution is a key factor to consider when optimizing reaction conditions.
Q3: Is this compound stable? What are the optimal storage conditions?
A3: this compound is a relatively stable solid. However, like many chlorinated heterocycles, it can be susceptible to hydrolysis over time, especially in the presence of moisture and base, or at elevated temperatures.[3] For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a dry environment, and under refrigeration (2-8°C).[4]
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a common strategy for functionalizing this scaffold. Issues typically revolve around reaction rate, selectivity, and side reactions.
Q4: My SNAr reaction with a weak nucleophile (e.g., an aniline) is not proceeding or is extremely slow. What should I do?
A4: This is a classic case of low reactivity due to insufficient activation of the substrate or low nucleophilicity of the attacking species.
-
Causality: The electron-donating C2-ethyl and C5-amine groups can slightly temper the high electrophilicity of the C4/C6 positions. Weak nucleophiles often require more forcing conditions to react efficiently.
-
Solutions:
-
Increase Temperature: This is the most straightforward approach. Gradually increase the reaction temperature in 20°C increments (e.g., from 80°C to 100°C, then 120°C). Monitor for product formation and potential decomposition.
-
Use a Stronger, Non-Nucleophilic Base: If your reaction uses a base to deprotonate the nucleophile (e.g., an alcohol or amine), switching to a stronger base can increase the concentration of the more reactive anionic nucleophile. For anilines, using a strong base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) can be effective, though this may also increase side reactions.[5] For simpler amines, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like DMF or DMSO is a standard starting point.[6]
-
Solvent Choice: Switch to a more polar aprotic solvent like DMSO or NMP. These solvents are effective at solvating the intermediate Meisenheimer complex, which can lower the activation energy of the reaction.[7]
-
Acid Catalysis: For certain heterocyclic amines, acid catalysis can be an effective alternative to base-mediated reactions. An acid like HCl or p-toluenesulfonic acid can protonate the pyrimidine ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[8]
-
Q5: I am trying to achieve monosubstitution, but I'm getting a significant amount of the disubstituted product. How can I improve selectivity?
A5: Achieving selective monosubstitution requires careful control over reaction conditions to exploit the deactivation of the ring after the first substitution.
-
Causality: Once the first nucleophile adds to the ring, the newly formed product is often still reactive enough to undergo a second substitution, especially if the reaction is run for too long or at too high a temperature.
-
Solutions:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess will drive the reaction towards disubstitution.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. This will maximize the difference in reaction rates between the first and second substitutions.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Precipitation Strategy: In some cases, the monosubstituted product may be less soluble than the starting material and precipitate out of the reaction mixture, effectively preventing it from reacting further. Choosing a solvent system where this occurs can be a powerful tool for improving selectivity.
-
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
For reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, challenges often relate to catalyst activity and stability.
Q6: My Suzuki-Miyaura coupling reaction is giving a low yield. I see unreacted starting material and some decomposition (hydrolysis to the chlorohydroxypyrimidine). What's happening?
A6: Low yields in Suzuki couplings with chloro-heterocycles are frequently due to a combination of catalyst inefficiency and competing side reactions.
-
Causality: Aryl chlorides are less reactive towards oxidative addition than bromides or iodides, requiring a more active catalyst system.[9] The aqueous basic conditions of many Suzuki protocols can also lead to hydrolysis of the C-Cl bond, a common side reaction with electron-deficient heterocycles.[3][10]
-
Solutions:
-
Catalyst and Ligand Selection: Standard Pd(PPh₃)₄ may not be active enough. Switch to a more electron-rich and bulky phosphine ligand system, which is known to facilitate the oxidative addition of aryl chlorides.[11] Combinations like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or Buchwald's other dialkylbiaryl phosphine ligands are excellent choices. For some systems, N-heterocyclic carbene (NHC) ligands can also offer unique reactivity.[12][13]
-
Base and Solvent System: The choice of base and solvent is critical.[14] Instead of strong aqueous bases like NaOH or Ba(OH)₂, try using K₃PO₄ or Cs₂CO₃. These bases are effective and can often be used with less water, minimizing hydrolysis. A solvent system of 1,4-dioxane or toluene with a minimal amount of water is often a good starting point.[9][15] Anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane can also be very effective.
-
Degassing: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Oxygen can oxidize the Pd(0) active species, leading to catalyst deactivation.
-
Decision Workflow for a Failing Suzuki Coupling
Here is a logical workflow to troubleshoot a low-yielding Suzuki reaction.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Q7: My Buchwald-Hartwig amination is failing. What are the most common points of failure?
A7: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the synergy between the palladium precursor, ligand, and base.[16][17]
-
Causality: Failure is often due to an inappropriate choice of one of these three components for the specific substrates. Aryl chlorides require highly active catalysts, and the amine's pKa and steric bulk influence the choice of base and ligand.
-
Solutions:
-
Ligand Choice is Paramount: For coupling an aryl chloride, first-generation phosphine ligands are rarely sufficient. Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., Josiphos). These ligands promote both the oxidative addition and the final reductive elimination step.[11][17]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H in the intermediate complex). Sodium tert-butoxide (NaOtBu) is the most common and effective base.[18] Lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be alternatives for base-sensitive substrates.
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are the most common precursors. Pre-catalysts, where the ligand is already coordinated to the palladium, can also offer higher activity and reproducibility.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Ensure the solvent is thoroughly dried and degassed.
-
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Exemplary Experimental Protocols
Protocol 1: Monosubstitution via Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an arylboronic acid.
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (10:1) |
| Temperature | 100 °C |
Step-by-Step Methodology:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monosubstitution via Buchwald-Hartwig Amination
This protocol is a starting point for coupling with a primary or secondary amine.
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | XPhos (3.5 mol%) |
| Base | NaOtBu (1.5 equiv) |
| Solvent | Toluene (anhydrous) |
| Temperature | 110 °C |
Step-by-Step Methodology:
-
Inside a glovebox, add NaOtBu (1.5 equiv), Pd₂(dba)₃ (0.015 equiv), and XPhos (0.035 equiv) to a dry reaction vial with a stir bar.
-
Add this compound (1.0 equiv).
-
Remove the vial from the glovebox, add anhydrous toluene, followed by the amine (1.2 equiv).
-
Seal the vial and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 4-18 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify the residue by flash column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. 4,6-Dichloro-N-ethylpyrimidin-5-amine [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. preprints.org [preprints.org]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 10. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation with 4,6-Dichloro-2-ethylpyrimidin-5-amine
Welcome to the technical support guide for 4,6-Dichloro-2-ethylpyrimidin-5-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we move beyond simple protocols to explain the chemical principles behind common experimental challenges, providing you with the foresight to prevent side reactions and the tools to troubleshoot them effectively.
Frequently Asked Questions (FAQs)
Q1: I'm performing a nucleophilic aromatic substitution (SNAr) on this compound and see multiple products on my TLC/LC-MS. What's happening?
A: This is a common issue stemming from the reactivity of the two chloro-substituents. The most likely culprits are:
-
Disubstitution: Your nucleophile has replaced both chlorine atoms instead of just one.
-
Solvolysis: If you are using a nucleophilic solvent (like methanol, ethanol, or water), the solvent itself can act as a nucleophile, replacing one or both chloro groups.[1][2]
-
Hydrolysis: Trace amounts of water in your reaction can lead to the formation of hydroxylated byproducts.[3]
Q2: My reaction mixture turned dark brown/black, and a precipitate formed that is insoluble in most common organic solvents. What is this byproduct?
A: This often indicates the formation of complex condensation products. Aminopyrimidines, particularly under basic or oxidative conditions, can undergo self-condensation to form highly colored and insoluble pyrimidopteridines or other polymeric materials. This is especially prevalent at elevated temperatures.
Q3: My mass spectrum shows a mass corresponding to the loss of a chlorine atom but not the addition of my nucleophile (M-Cl+H). What side reaction causes this?
A: You are likely observing reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.[4] This can occur if your reaction conditions have an unintended reducing agent present. Common sources include certain metal catalysts (like Palladium on carbon if hydrogen is present), or using reducing metals like zinc or iron for other purposes in the reaction sequence.[5][6]
Q4: Can the exocyclic amine at the C5 position interfere with my reaction?
A: Yes, although it is generally less nucleophilic than the incoming nucleophile intended for SNAr, it can cause side reactions. At high temperatures or concentrations, it can lead to dimerization, where the amino group of one molecule attacks a chloro-position on another. It can also be susceptible to N-alkylation under certain conditions, though SNAr on the electron-deficient pyrimidine ring is typically more favorable.[7][8]
Troubleshooting Guide: Side Reactions & Byproduct Formation
This guide provides a problem-based approach to identifying and mitigating common side reactions.
Problem 1: Formation of Disubstituted Byproduct
-
Observation: A significant byproduct is observed with a molecular weight corresponding to the starting material plus two nucleophile units minus two HCl units (M + 2Nu - 2Cl).
-
Causality: The pyrimidine ring is activated towards nucleophilic attack by the two electron-withdrawing chloro groups. After the first substitution, the ring remains sufficiently electron-deficient to allow for a second substitution, especially under forcing conditions.
-
Solutions:
-
Stoichiometry Control: Limit the nucleophile to 1.0-1.1 equivalents. Using a large excess strongly favors disubstitution.
-
Temperature Management: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and only warm if necessary. High temperatures significantly accelerate the second substitution.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the over-reaction of the desired monosubstituted product.
-
| Parameter | Recommended Condition for Monosubstitution | Condition Favoring Disubstitution |
| Nucleophile (eq.) | 1.0 - 1.1 | > 1.5 |
| Temperature | 0 °C to Room Temperature | Reflux / High Heat (>80 °C) |
| Reaction Time | Monitored (typically 1-6 hours) | Prolonged (>12 hours) or unmonitored |
Problem 2: Formation of Alkoxylated or Hydroxylated Byproducts (Solvolysis)
-
Observation: Byproducts are detected with masses corresponding to the replacement of one or both chlorine atoms with -OH, -OCH₃, -OCH₂CH₃, etc.
-
Causality: Alcohols and water are nucleophiles. Under basic conditions (e.g., in the presence of triethylamine, NaOH, or K₂CO₃), they are deprotonated to form much more potent alkoxide or hydroxide ions, which readily attack the dichloropyrimidine.[1][2]
-
Solutions:
-
Solvent Choice: Use anhydrous, non-nucleophilic solvents such as THF, Dioxane, DMF, or Toluene.
-
Reagent Purity: Ensure all reagents and starting materials are anhydrous. Dry solvents using standard laboratory procedures if necessary.
-
Base Selection: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) instead of inorganic bases like NaOH or K₂CO₃ if using an alcohol solvent.
-
Glassware Preparation: Flame-dry or oven-dry all glassware immediately before use.
-
Problem 3: Dimerization and Polymerization
-
Observation: The reaction mixture becomes deeply colored, and an intractable, insoluble solid precipitates. The desired product yield is very low.
-
Causality: This is often due to intermolecular reactions. The amino group of one pyrimidine molecule can attack a C-Cl bond on another, leading to dimerization. Under oxidative conditions (e.g., exposure to air at high temperatures), self-condensation can occur, leading to complex fused systems.
-
Solutions:
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent air-induced oxidative side reactions.
-
Concentration Control: Perform the reaction at a lower concentration (higher dilution) to reduce the probability of intermolecular collisions.
-
Temperature Control: Avoid excessive heating, as this provides the activation energy for these unwanted pathways.
-
Visualizing Reaction Pathways
The following diagram illustrates the desired monosubstitution pathway versus the primary competing side reactions.
Caption: Key reaction pathways for this compound.
Experimental Protocols
Protocol 1: General Procedure for Selective Monosubstitution with an Amine Nucleophile
This protocol is optimized to minimize disubstitution and solvolysis.
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous THF (or another suitable non-nucleophilic solvent) to achieve a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of the amine nucleophile (1.05 eq.) and a non-nucleophilic base such as DIPEA (1.2 eq.) in anhydrous THF.
-
Reaction: Add the nucleophile/base solution dropwise to the cooled solution of the starting material over 15-20 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress every hour using TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material using flash column chromatography.
Protocol 2: Troubleshooting Workflow for Unexpected Byproducts
This workflow guides the logical process of identifying an unknown byproduct.
Caption: A logical workflow for identifying common byproducts.
Protocol 3: Purification via Flash Column Chromatography
Proper purification is critical for obtaining high-purity material.[9]
-
TLC Analysis: Determine a suitable solvent system for separation using thin-layer chromatography. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[9] Common systems include hexanes/ethyl acetate or dichloromethane/methanol.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack the column.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. Reductive dechlorination - Wikipedia [en.wikipedia.org]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 7. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Stability issues of 4,6-Dichloro-2-ethylpyrimidin-5-amine under different conditions
Technical Support Center: 4,6-Dichloro-2-ethylpyrimidin-5-amine
A Guide to Understanding and Mitigating Stability Challenges
Welcome to the technical support center for this compound (CAS 6237-96-3). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity of your experiments. This guide is structured to address the common stability issues encountered when working with this highly reactive intermediate, moving from general handling to specific troubleshooting scenarios.
The this compound molecule is a valuable building block, particularly in medicinal chemistry for the synthesis of kinase inhibitors.[1] However, its utility is directly tied to its chemical stability. The two chlorine atoms on the pyrimidine ring are highly susceptible to nucleophilic substitution, making the compound sensitive to a variety of experimental conditions. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
This section covers the most common initial questions regarding the handling and storage of this compound.
Question 1: What are the ideal storage conditions for this compound?
Answer: To ensure long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8°C.[2] It is crucial to keep the container tightly sealed and in a dry environment.[1][3] The primary reason for these precautions is to protect the compound from atmospheric moisture, which can lead to slow hydrolysis of the chloro groups over time.
Question 2: Can I handle this compound on the open bench?
Answer: For weighing and initial preparation of solutions, it is acceptable to handle the solid material on an open bench in a well-ventilated area.[4] However, prolonged exposure to ambient air and humidity should be avoided. For any procedures involving heating or extended reaction times, it is best practice to work under an inert atmosphere to prevent moisture and oxygen-related degradation.
Question 3: The solid material has developed a slight discoloration. Is it still usable?
Answer: Discoloration is often the first visual indicator of degradation. While slight discoloration may not significantly impact reactions where the compound is used in excess, it is a sign of impurity. Before use, you should always re-analyze the material's purity via a suitable method like HPLC-UV or LC-MS. For sensitive, stoichiometric reactions, using discolored material is not recommended without purification.
Question 4: What common solvents are incompatible with this compound?
Answer: Protic solvents, especially nucleophilic alcohols like methanol and ethanol, can be problematic. Under neutral conditions at room temperature, the reaction may be slow, but it can be significantly accelerated by heat or the presence of a base. Water is also a reactant (hydrolysis). Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF) are generally more suitable, provided they are anhydrous.
Troubleshooting Guide: Investigating Degradation
This section provides structured guidance for identifying and resolving stability issues during your experiments.
Scenario 1: My reaction yield is consistently low, and I suspect the starting material is degrading.
Answer: Low yields are a common consequence of starting material degradation. The chloro groups on the pyrimidine ring are electron-deficient and thus are prime targets for nucleophilic attack. Here is a systematic approach to troubleshoot this issue.
Experimental Protocol 1: Purity Verification and Forced Degradation Study
This protocol provides a framework to confirm the purity of your starting material and systematically test its stability under your reaction conditions.
Step 1: Initial Purity Assessment
-
Objective: To establish a baseline purity profile of your this compound stock.
-
Method:
-
Prepare a stock solution of your compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Analyze the solution immediately via HPLC-UV. Use a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) as the mobile phase.
-
Record the peak area and retention time of the main peak. This is your t=0 reference.
-
Step 2: Forced Degradation in Reaction Solvent
-
Objective: To determine if the solvent and temperature are causing degradation.
-
Method:
-
Dissolve a known amount of the compound in your reaction solvent (e.g., methanol, ethanol, or THF).
-
Divide the solution into two vials. Keep one at room temperature and heat the other to your reaction temperature (e.g., 60°C).
-
After a set time (e.g., 4 hours), take an aliquot from each vial, dilute with acetonitrile, and analyze by HPLC-UV.
-
Causality Check: Compare the chromatograms to your t=0 reference. The appearance of new peaks or a decrease in the main peak area indicates degradation. Chloropyrimidines are known to be sensitive to hydrolysis and alcoholysis, which would result in the substitution of one or both chlorine atoms.[5][6]
-
Step 3: pH Sensitivity Analysis
-
Objective: To assess the compound's stability in acidic and basic conditions. The amine group and pyrimidine nitrogens can be protonated or deprotonated, altering the ring's reactivity.
-
Method:
-
Prepare solutions of the compound in an aqueous/acetonitrile mixture buffered at pH 2, pH 7, and pH 10.
-
Keep the solutions at room temperature and analyze by HPLC-UV at regular intervals (e.g., 1, 4, and 24 hours).
-
Causality Check: Degradation is often accelerated at both low and high pH. Acid can catalyze hydrolysis, while bases can react directly as nucleophiles or generate other nucleophiles in the medium.[7]
-
Step 4: Photostability Assessment
-
Objective: To determine if the compound is sensitive to light. Pyrimidine-based structures can be susceptible to UV-induced degradation.[8][9]
-
Method:
-
Prepare two vials of the compound dissolved in acetonitrile.
-
Wrap one vial completely in aluminum foil (dark control) and expose the other to a light source (either ambient lab light or a dedicated photostability chamber).
-
Analyze both samples by HPLC-UV after 24 hours.
-
Causality Check: A significant difference in the purity profile between the light-exposed sample and the dark control confirms photosensitivity.
-
Data Interpretation
Summarize your findings from the forced degradation study in a table to easily identify problematic conditions.
| Condition Tested | Solvent | Purity after 4h (%) | Major Degradant m/z (from LC-MS) |
| Room Temperature | Anhydrous ACN | >99% | N/A |
| 60°C | Anhydrous ACN | >98% | N/A |
| 60°C | Methanol | ~75% | 187.0 (Mono-methoxy substitution) |
| Room Temperature | Aqueous Buffer, pH 2 | ~90% | 174.0 (Mono-hydrolysis product) |
| Room Temperature | Aqueous Buffer, pH 10 | ~85% | 174.0 (Mono-hydrolysis product) |
| UV Light Exposure | Acetonitrile | ~92% | Various minor peaks |
Note: This table is illustrative. Actual degradation rates and products should be determined experimentally.
Troubleshooting Workflow: Degradation Investigation
The following diagram outlines the logical flow for investigating the root cause of compound instability.
Caption: Workflow for troubleshooting compound stability.
Scenario 2: I see an unexpected peak in my LC-MS with a mass corresponding to the loss of one chlorine and the addition of water (M-Cl+OH). What happened?
Answer: This observation strongly indicates hydrolysis. The molecular weight of this compound is 192.05 g/mol (for ³⁵Cl isotopes).[10] The mass of a chlorine atom is ~35.5 amu, and the mass of a hydroxyl group is ~17.0 amu. A hydrolyzed product would have a mass of approximately (192.0 - 35.5 + 17.0) = 173.5 g/mol . This corresponds to the formation of 6-chloro-2-ethyl-5-aminopyrimidin-4-ol.
Causality: The carbon atoms at positions 4 and 6 of the pyrimidine ring are highly electrophilic due to the electron-withdrawing effects of the ring nitrogens and the chlorine atoms. This makes them susceptible to nucleophilic attack by water.[5] This reaction can occur even with trace amounts of water in your solvents, especially if the reaction is heated or if acidic or basic catalysts are present.
Potential Degradation Pathways
The primary degradation pathways for this molecule involve the sequential substitution of the two chlorine atoms.
References
- 1. 4,6-Dichloro-N-ethylpyrimidin-5-amine [myskinrecipes.com]
- 2. This compound|lookchem [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. mdpi.com [mdpi.com]
- 10. calpaclab.com [calpaclab.com]
Technical Support Center: A Troubleshooting Guide for Experiments with 4,6-Dichloro-2-ethylpyrimidin-5-amine
Welcome to the technical support center for 4,6-Dichloro-2-ethylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the common experimental challenges associated with this versatile building block. The inherent reactivity of the dichloropyrimidine core, while offering broad synthetic potential, can also present unique hurdles. This document, structured in a question-and-answer format, directly addresses specific issues you may encounter, providing not just solutions but also the underlying scientific rationale to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
General Handling and Stability
Question: I've just received my vial of this compound. What are the best practices for storage and handling to ensure its stability?
Answer: Proper storage and handling are critical to maintain the integrity of this compound. This compound, like many chlorinated heterocycles, can be sensitive to moisture and prolonged exposure to ambient conditions. For long-term storage, it is recommended to keep the compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid, which can lead to hydrolysis of the chloro groups.
Question: I'm concerned about the stability of this compound in my reaction solvent. Are there any known incompatibilities?
Answer: While generally stable in common aprotic organic solvents (e.g., THF, dioxane, DMF, acetonitrile), prolonged heating in protic solvents, especially in the presence of a base, can lead to gradual decomposition or side reactions. Hydrolysis of the chloro groups to hydroxyl groups is a potential side reaction. It is always best practice to use anhydrous solvents and run reactions under an inert atmosphere to minimize these degradation pathways.
Synthesis and Purification
Question: I am attempting to synthesize this compound and am facing issues with the final purification. What are the recommended methods?
Answer: The purification of dichloropyrimidines can be challenging due to their volatility and potential for degradation.[2] Common purification strategies for related compounds include:
-
Recrystallization: This is often the most effective method for obtaining high-purity material. Experiment with various solvent systems such as ethanol, or mixtures like heptane/ethyl acetate or methanol/water to find a system with a steep solubility curve.[3] If the compound "oils out," try using a larger volume of solvent or a slower cooling rate.[3]
-
Column Chromatography: Silica gel chromatography can be used, but care must be taken as prolonged contact with silica gel can sometimes lead to decomposition of acid-sensitive compounds. A non-polar eluent system is generally recommended.
-
Distillation/Sublimation: For related, more volatile dichloropyrimidines, distillation or sublimation under reduced pressure can be effective.[2] However, given the amine functionality, thermal stability should be considered.
A common synthetic route for a similar compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, involves the reduction of a nitro group, which is sensitive to many reducing agents.[4] The choice of purification method will ultimately depend on the specific impurities present in your crude product.
Troubleshooting Common Reactions
The electron-deficient nature of the pyrimidine ring, activated by two chlorine atoms, makes this compound a valuable substrate for various cross-coupling and nucleophilic substitution reactions.[5] However, this reactivity also brings challenges.
Nucleophilic Aromatic Substitution (SNAr)
Question: I am performing a nucleophilic aromatic substitution (SNAr) with an amine nucleophile on this compound and observing a mixture of products or no reaction. What is going wrong?
Answer: Achieving high regioselectivity in SNAr reactions on dichloropyrimidines is a common challenge. The two chlorine atoms at the 4 and 6 positions have similar reactivity, which can lead to mixtures of mono-substituted isomers and di-substituted products.
Potential Causes & Solutions:
-
Incorrect Base: The choice and stoichiometry of the base are critical. A weak, non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is often preferred to activate the nucleophile without promoting side reactions.[6]
-
Reaction Temperature: SNAr reactions are often temperature-sensitive. Running the reaction at too high a temperature can lead to di-substitution or decomposition. Conversely, a temperature that is too low may result in no reaction. A systematic temperature screen is recommended.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF, DMSO, or NMP are generally good choices as they can stabilize the charged Meisenheimer intermediate formed during the reaction.[5]
-
Regioselectivity: The electronic and steric properties of the pyrimidine ring and the incoming nucleophile influence which chlorine is substituted.[7] For 2,4-dichloropyrimidines, substitution generally favors the C4 position.[8] While your substrate is a 4,6-dichloro derivative, subtle electronic effects from the 2-ethyl and 5-amino groups will dictate the preferred site of attack. If you are observing a mixture, consider that the electronic differences between the C4 and C6 positions may not be substantial enough to achieve high selectivity under your current conditions.
Experimental Workflow: Troubleshooting SNAr Reactions
Caption: A logical workflow for troubleshooting SNAr reactions.
Suzuki Coupling
Question: My Suzuki coupling reaction with this compound is giving a very low yield. What are the most common causes?
Answer: Low yields in Suzuki couplings with chloropyrimidines are a frequent issue. Chlorides are less reactive than bromides or iodides, requiring a more active catalyst system.[9]
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[10] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[10] Using a fresh bottle of palladium catalyst or a reliable pre-catalyst is recommended.[10]
-
Poor Reagent Quality: The boronic acid may have degraded through protodeboronation.[10] Use fresh boronic acid, and a slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation.[10]
-
Suboptimal Reaction Conditions:
-
Base: The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction efficiency.[10]
-
Solvent: A mixture of an organic solvent and water is often optimal. For example, a 2:1 mixture of 1,4-dioxane and water has been shown to be effective.[11]
-
Ligand: The ligand plays a critical role in the catalytic cycle. For less reactive aryl chlorides, electron-rich and bulky phosphine ligands are often required to promote the oxidative addition step.
-
-
Side Reactions: Homocoupling of the boronic acid can be a significant side reaction.[12] This can sometimes be minimized by ensuring efficient transmetalation, which is influenced by the choice of base and solvent.[10]
Data Presentation: Optimizing Suzuki Coupling Conditions
| Parameter | Condition A | Condition B | Condition C | Expected Outcome | Reference |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(dppf)Cl₂ | Pd(PPh₃)₄ is often effective, but others may be better for specific substrates. | [9][13] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Base strength and solubility are key; screen to find the optimum. | [10] |
| Solvent | Toluene | 1,4-Dioxane/H₂O | THF/H₂O | Aqueous solvent mixtures often improve yield. | [11] |
| Temperature | 80 °C | 100 °C | Microwave (100°C) | Higher temperatures or microwave irradiation can improve yields and reduce reaction times. | [10][11] |
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a general procedure for dichloropyrimidines and should be optimized for this compound.[10][11]
-
To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).
-
Add a degassed solvent mixture, for example, 1,4-dioxane and water (2:1 ratio).
-
Seal the vial and flush with argon.
-
Subject the reaction mixture to microwave irradiation at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination on this compound and struggling with low conversion and side product formation. How can I improve this reaction?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system and reaction conditions.[14]
Potential Causes & Solutions:
-
Inappropriate Catalyst System: The combination of palladium precursor and ligand is critical. For electron-deficient heteroaryl chlorides, specialized ligands are often necessary.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, especially for substrates with base-sensitive functional groups.[15][16]
-
Reaction Conditions: Anhydrous and anaerobic conditions are essential for the stability of the catalyst and reagents. Ensure solvents are properly dried and the reaction is run under an inert atmosphere.
-
Regioselectivity: Similar to SNAr, achieving regioselectivity can be a challenge. The choice of ligand and reaction conditions can influence which chlorine atom is preferentially substituted. For some dichloropyrimidine systems, a high degree of regioselectivity has been achieved.[15]
Logical Relationship: Key Factors in Buchwald-Hartwig Amination
Caption: Interplay of key factors for a successful Buchwald-Hartwig amination.
References
- 1. 4,6-Dichloro-N-ethylpyrimidin-5-amine [myskinrecipes.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Removing impurities from 4,6-Dichloro-2-ethylpyrimidin-5-amine
Answering the user's request.## Technical Support Center: Purification of 4,6-Dichloro-2-ethylpyrimidin-5-amine
Welcome to the technical support center for the purification of this compound (CAS No: 6237-96-3).[1][2] This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block and require high-purity material for their downstream applications. Achieving high purity is paramount as trace impurities can lead to ambiguous biological data, side reactions, and challenges in regulatory compliance.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during the purification process. We will explore the causality behind experimental choices, drawing from established chemical principles and field-proven insights to ensure you can develop a robust and self-validating purification protocol.
Part 1: Impurity Profile & Initial Assessment
Understanding the potential impurities is the first step toward devising an effective purification strategy. Impurities can arise from unreacted starting materials, side-products from the synthetic route, or degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile is highly dependent on the synthetic route. A common route to chlorinated pyrimidines involves the chlorination of a corresponding dihydroxy-pyrimidine precursor using reagents like phosphorus oxychloride (POCl₃).[3][4]
Potential impurities may include:
-
Unreacted Starting Materials: Such as 2-ethyl-4,6-dihydroxypyrimidin-5-amine. Incomplete chlorination is a common issue.
-
Monochloro- Species: Such as 4-chloro-2-ethyl-6-hydroxypyrimidin-5-amine, resulting from partial chlorination.
-
Hydrolyzed Byproducts: The dichloro groups are susceptible to hydrolysis, which can revert the compound to the monochloro- or dihydroxy- species, particularly during aqueous workups if the pH is not controlled.
-
Isomeric Byproducts: Depending on the synthetic precursors, formation of isomeric products is a possibility that can complicate purification.[5]
-
Residual Solvents and Reagents: Reagents like POCl₃ or bases (e.g., tertiary amines) used in the chlorination step can be carried through if the workup is not thorough.[3][6]
Q2: How can I perform a quick preliminary purity check of my crude material?
Before committing to a large-scale purification, a rapid assessment can save significant time and resources.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool. Spot your crude material alongside any available starting materials on a silica gel plate (GF254).[7] A mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v) is a good starting point. The presence of multiple spots indicates impurities. A single spot is encouraging but not definitive proof of purity, as some impurities may not be UV-active or may co-elute.
-
Melting Point: A sharp melting point range is indicative of high purity. Impurities typically depress and broaden the melting point range. While the exact melting point for this compound is not widely published, its methyl analog (4,6-Dichloro-2-methylpyrimidin-5-amine) has a melting point of 70-72 °C.[8][9] Your product should have a similarly sharp range.
Part 2: Troubleshooting Purification Strategies
Based on your initial assessment, you can select an appropriate purification method. The polar amine group and the halogenated pyrimidine ring give the molecule intermediate polarity, making several techniques viable.
Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate purification technique.
Caption: Decision workflow for purifying this compound.
Guide 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, offering high recovery of very pure material if a suitable solvent is found.
Q3: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
"Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The compound is too soluble in the chosen solvent, or the solution is being cooled too rapidly.
-
Solutions:
-
Increase Solvent Volume: Add more of the primary solvent to the hot mixture until the oil fully dissolves. This lowers the saturation point to a temperature below the melting point.[10]
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oil formation over crystal lattice formation.[10]
-
Change Solvent System: Use a solvent pair. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.
-
Q4: My recovery after recrystallization is very low. What are the likely causes?
A low yield is a common problem that can often be rectified.
-
Causality & Solutions:
-
Using too much solvent: This is the most frequent cause. If too much solvent is used, a large amount of the product will remain in the mother liquor even at low temperatures. Solution: After filtering your first crop of crystals, concentrate the mother liquor by rotary evaporation and cool it again to obtain a second crop.[10]
-
Premature crystallization: If the solution cools too quickly during hot gravity filtration (if performed), the product can crystallize in the funnel. Solution: Use a pre-heated filter funnel and filter the hot solution as quickly as possible.[10]
-
Inappropriate solvent choice: The ideal solvent will dissolve the compound when hot but not at room temperature. A steep solubility curve is desired. Solution: Perform small-scale solubility tests with a range of solvents to find the optimal one.
-
Recommended Recrystallization Solvents
The table below provides a starting point for solvent screening for dichloropyrimidine derivatives.[10]
| Solvent System | Type | Polarity | Comments |
| Heptane / Ethyl Acetate | Solvent Pair | Low to Medium | A good starting point. Dissolve in minimal hot ethyl acetate and add heptane. |
| Ethanol | Single Solvent | Polar Protic | Often effective for compounds with hydrogen bonding capabilities.[10] |
| Methanol / Water | Solvent Pair | High | Use for highly polar compounds. Dissolve in methanol, add water until cloudy. |
| Acetone / Water | Solvent Pair | High | Similar to methanol/water, offers a different selectivity. |
| Toluene | Single Solvent | Non-polar Aromatic | Can be effective if impurities have very different polarity. |
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add the chosen solvent (or "good" solvent of a pair) portion-wise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent.[11]
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
Guide 2: Purification by Column Chromatography
When recrystallization is ineffective, or if the crude product is an oil, flash column chromatography is the method of choice.
Q5: My compound runs at the solvent front (Rf ≈ 1) on a silica gel column, even with 50% ethyl acetate in hexane. What should I do?
This indicates your mobile phase is too polar, or your stationary phase is not suitable. This compound is a polar molecule, which can present challenges in normal-phase chromatography.
-
Causality: The polar amine and nitrogen atoms in the pyrimidine ring can interact strongly with the polar mobile phase, causing it to move quickly up a polar silica column.
-
Solutions:
-
Use a Less Polar Eluent System: Switch to a solvent system with a less polar strong solvent. For example, dichloromethane (DCM)/methanol. Start with 100% DCM and slowly add methanol (e.g., 0.5%, 1%, 2%).
-
Add a Basic Modifier: The amine group can interact strongly and irreversibly with the acidic silanol groups on the silica surface, causing streaking and poor separation. Adding a small amount of triethylamine (TEA) or ammonia (e.g., 0.5-1%) to your mobile phase can neutralize these active sites and improve chromatography.[12]
-
Consider a Different Stationary Phase: If normal phase fails, consider other options. Alumina (basic or neutral) can be a good alternative for basic compounds. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best choice, using a polar stationary phase (like silica or a bonded diol) with a high-concentration organic mobile phase (like acetonitrile) and a small amount of aqueous buffer.[11]
-
Q6: I am observing significant peak tailing in my HPLC analysis. What is the cause and how can I fix it?
Peak tailing is a common issue, especially with amine-containing compounds, and it indicates undesirable interactions between the analyte and the stationary phase.
-
Causality: In reverse-phase HPLC (e.g., on a C18 column), residual acidic silanol groups on the silica backbone can interact ionically with the basic amine group of your molecule. This secondary interaction mechanism leads to tailed peaks.
-
Solutions:
-
Use a Polar-Endcapped Column: These columns have fewer accessible silanol groups and are specifically designed to provide better peak shape for polar and basic compounds.[11]
-
Adjust Mobile Phase pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase will protonate the amine group. This can sometimes improve peak shape. Conversely, operating at a higher pH (using a hybrid-silica column stable at high pH) can suppress the ionization of the silanol groups.
-
Use HILIC: As mentioned, HILIC is an excellent alternative for polar amines, as it operates on a different separation principle (partitioning into an adsorbed water layer on the stationary phase) that is well-suited for such compounds.[11]
-
Protocol 2: Flash Column Chromatography (Normal Phase)
-
Select Solvent System: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is an ethyl acetate/hexane or DCM/methanol system.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and allow it to pack under gentle pressure.
-
Load the Sample: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[12]
-
Elution: Begin eluting with the mobile phase. Collect fractions and monitor them by TLC. You can run the column isocratically (with one solvent mixture) or by gradually increasing the polarity of the mobile phase (gradient elution) to separate compounds with different polarities.[12]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Part 3: Analytical Confirmation of Purity
After purification, you must confirm the identity and purity of the final product using spectroscopic and analytical techniques.
Q7: What analytical techniques are essential for confirming the structure and purity of this compound?
A combination of techniques is necessary for unambiguous characterization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. While specific data for the ethyl derivative is scarce, data for the closely related 4,6-dichloro-2-(propylthio)pyrimidin-5-amine shows the NH₂ protons as a singlet around 5.85 ppm in DMSO-d₆.[13] You would expect to see signals for the ethyl group (a triplet and a quartet) and distinct carbons in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight (192.05 g/mol ).[1] The isotopic pattern for two chlorine atoms (a cluster of peaks at M, M+2, and M+4 with a ratio of approximately 9:6:1) is a definitive signature to look for.
-
HPLC: A high-purity sample should show a single major peak (>97%) in an HPLC chromatogram. A good starting point for a reverse-phase method is provided below.
Starting HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Q8: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for analysis?
Yes, GC-MS is a viable technique for analyzing halogenated pyrimidines.[14][15] However, there are some considerations:
-
Thermal Stability: Ensure the compound is stable at the temperatures used in the GC inlet and oven. Degradation can occur for thermally labile compounds.
-
Volatility: The compound must be sufficiently volatile to be carried through the column. With a predicted boiling point, this is likely feasible.
-
Derivatization: The primary amine may interact with the column. While often not necessary, derivatization can sometimes improve peak shape and reproducibility.
By systematically addressing potential impurities and applying the appropriate purification and analytical techniques described in this guide, you can confidently obtain high-purity this compound for your research and development needs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. lookchem.com [lookchem.com]
- 3. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. echemi.com [echemi.com]
- 9. 4,6-Dichloro-2-methylpyrimidin-5-amine | 39906-04-2 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, CAS No. 145783-15-9 - iChemical [ichemical.com]
- 14. researchgate.net [researchgate.net]
- 15. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4,6-Dichloro-2-ethylpyrimidin-5-amine Derivatives
Welcome to the technical support center for the synthesis and scale-up of 4,6-dichloro-2-ethylpyrimidin-5-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your synthetic campaigns.
The 4,6-dichloropyrimidine scaffold is a critical intermediate in medicinal chemistry, serving as a versatile building block for kinase inhibitors and other biologically active molecules.[1] The reactive chlorine atoms at the C4 and C6 positions are prime sites for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities.[2][3]
This document is structured to anticipate the challenges you may encounter, from initial precursor synthesis to final product purification, providing a self-validating system of protocols and troubleshooting advice.
General Synthetic Workflow
The most common and scalable approach to synthesizing the target compound involves a two-step process:
-
Ring Formation: Condensation of an appropriately substituted malonic ester with ethylguanidine to form the dihydroxy pyrimidine precursor.
-
Chlorination: Conversion of the dihydroxy pyrimidine to the target dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).
The following diagram illustrates this general workflow.
Caption: General two-step synthetic workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Ethyl-5-aminopyrimidine-4,6-diol
This procedure is adapted from established methods for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (2.2 equivalents) to anhydrous ethanol under a nitrogen atmosphere.
-
Reagent Addition: To the stirred solution, add diethyl aminomalonate hydrochloride (1.0 equivalent) followed by ethylguanidine hydrochloride (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol (2 x 30 mL) and then diethyl ether (2 x 30 mL).
-
Neutralization: Dissolve the collected solid in a minimal amount of cold water and adjust the pH to ~7 using 2M hydrochloric acid. The desired product will precipitate out.
-
Final Product Collection: Filter the solid, wash with cold water, and dry under vacuum to yield 2-Ethyl-5-aminopyrimidine-4,6-diol as a solid.
Protocol 2: Chlorination to Yield this compound
This protocol utilizes phosphorus oxychloride (POCl₃), the most common and effective reagent for converting hydroxypyrimidines to their chloro-derivatives.[5]
Step-by-Step Methodology:
-
Reaction Setup: (Caution: This step must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.) In a four-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, reflux condenser (with a gas outlet connected to a scrubber), and an addition funnel, charge phosphorus oxychloride (POCl₃, ~5-10 equivalents).
-
Substrate Addition: Slowly add the dried 2-Ethyl-5-aminopyrimidine-4,6-diol (1.0 equivalent) to the POCl₃ with stirring. The mixture will likely be a slurry.
-
Heating: Heat the mixture to 55-60°C.
-
Base Addition: Slowly add N,N-dimethylaniline (2.1 equivalents) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 70°C.[5]
-
Reaction: After the addition is complete, raise the temperature to reflux (~105-110°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup (Quenching): Cool the reaction mixture to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water. Slowly and carefully , pour the reaction mixture onto the ice with vigorous stirring. A large amount of HCl gas will be evolved.
-
pH Adjustment: Slowly neutralize the acidic aqueous solution by adding a saturated sodium carbonate (Na₂CO₃) solution until the pH reaches 8-9. The product will precipitate as a solid.[6]
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Category 1: Chlorination Reaction Failures
Q1: My chlorination reaction is not going to completion, and I see significant starting material remaining. What are the potential causes?
A1: This is a very common issue. Several factors can lead to incomplete chlorination:
-
Insufficient POCl₃: Ensure an adequate molar excess of phosphorus oxychloride is used. While some modern, high-temperature protocols use equimolar amounts in a sealed reactor, traditional reflux methods often require a large excess (5-10 equivalents) where POCl₃ also acts as the solvent.[5][6]
-
Presence of Moisture: POCl₃ is highly sensitive to moisture. Any water present in the starting material, solvent, or on the glassware will rapidly react with and consume the POCl₃, rendering it ineffective. Always use thoroughly dried glassware and ensure your dihydroxy-pyrimidine precursor is anhydrous.
-
Low Reaction Temperature: This reaction requires significant thermal energy. Temperatures below 100°C are often insufficient for complete conversion. Ensure your reaction reaches and maintains a vigorous reflux.[5]
-
Inadequate Reaction Time: Depending on the scale and substrate, the reaction may require 4 to 8 hours or more at reflux to go to completion.[5] Use TLC to monitor the disappearance of the starting material before proceeding with the workup.
Q2: The reaction mixture turned into a dark, intractable tar. What went wrong?
A2: The formation of a dark, tarry residue is typically a sign of decomposition, which can be caused by:
-
Excessively High Temperature: While heating is necessary, uncontrolled or excessively high temperatures can lead to the decomposition of the starting material or product. Use a heating mantle with a temperature controller to maintain a steady reflux.
-
Incorrect Rate of Base Addition: The addition of the tertiary amine base is exothermic. If added too quickly, it can cause localized overheating, leading to decomposition. A slow, controlled addition is critical, especially on a larger scale.
Q3: I am observing a significant amount of byproducts. What are they and how can they be minimized?
A3: A common side reaction is the formation of phosphorylated intermediates or other undesired products.
-
Mechanism Insight: The reaction proceeds via the formation of the Vilsmeier-Haack reagent from POCl₃ and the tertiary amine (or residual DMF).[7][8] This electrophilic species activates the hydroxyl groups for substitution. Incomplete reaction or side reactions can lead to phosphorylated intermediates.[5]
-
Minimization Strategy: The best way to minimize byproducts is to ensure the primary reaction goes to completion efficiently. This means adhering to the principles in Q1: use anhydrous conditions, sufficient temperature and time, and an adequate excess of POCl₃. A well-controlled, complete reaction is a clean reaction.
Caption: Simplified mechanism of chlorination.
Category 2: Workup and Purification
Q4: My product is an oil instead of a solid after workup. How do I crystallize it?
A4: Obtaining an oil suggests the presence of impurities or residual solvents that are depressing the melting point.
-
Purity Check: First, analyze the oil by ¹H NMR or LC-MS to confirm the presence of the desired product and identify potential impurities.
-
Purification: If impurities are present, consider purification by column chromatography on silica gel.
-
Crystallization Techniques: If the product is relatively pure, try various crystallization techniques:
-
Solvent/Anti-Solvent: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, pentane) until turbidity persists. Let it stand to crystallize.
-
Cooling: Dissolve the oil in a minimal amount of a suitable hot solvent (like an ethanol/water mixture) and cool it slowly to room temperature, then in a refrigerator or freezer.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Q5: How can I efficiently remove the tertiary amine hydrochloride salt and other phosphorus byproducts during purification?
A5: This is a critical purification challenge.
-
Aqueous Workup (Standard Method): The standard method of quenching in water and neutralizing with a base like Na₂CO₃ is designed specifically for this. The amine hydrochloride salt is water-soluble, and the phosphorus byproducts are hydrolyzed to phosphoric acid, which is neutralized to a soluble phosphate salt. A thorough wash of the filtered product with copious amounts of water is essential.
-
Extraction Method: An alternative method involves extracting the cooled reaction mixture with an organic solvent before quenching.[9] This transfers the dichloropyrimidine product into the organic phase, leaving the amine hydrochloride and phosphorus byproducts behind. The organic phase can then be washed, dried, and concentrated. This method avoids a potentially violent quench with water.[9]
General FAQs
Q1: What are the most important safety precautions when working with phosphorus oxychloride (POCl₃)? A1: POCl₃ is highly corrosive, toxic, and reacts violently with water. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves. Ensure a neutralizing agent (like sodium bicarbonate) is nearby for spills. The reaction workup involving quenching in water must be done slowly and cautiously behind a blast shield.
Q2: Why is a tertiary amine base necessary for the chlorination? A2: The reaction of POCl₃ with the hydroxyl groups of the pyrimidine releases two equivalents of hydrochloric acid (HCl). The tertiary amine base (e.g., N,N-dimethylaniline, pyridine) acts as an acid scavenger, neutralizing the HCl as it is formed.[5] This prevents the acid from causing unwanted side reactions or decomposition of the starting material or product.
Q3: I need to scale up this synthesis to 100g. What are the key considerations? A3: Scaling up introduces challenges related to heat and mass transfer.
-
Heat Management: The reaction is exothermic, especially during the addition of the amine base. Use a jacketed reactor with controlled heating/cooling and a mechanical stirrer to ensure even temperature distribution and prevent runaway reactions.
-
Reagent Addition: The dropwise addition of the amine base becomes even more critical. Ensure the addition rate is slow enough to allow the reactor's cooling system to dissipate the heat generated.
-
Stirring: Switch from a magnetic stirrer to a more robust overhead mechanical stirrer to ensure efficient mixing of the increasingly viscous slurry.
-
Solvent-Free Option: For large-scale preparations, consider the solvent-free protocol which involves heating the substrate with equimolar POCl₃ and pyridine in a sealed reactor at 140–160 °C for a shorter time.[6] This method is reported to be high-yielding and uses fewer reagents but requires specialized high-pressure equipment.[6][10]
Q4: How can I use the final product, this compound, to synthesize other derivatives? A4: The two chlorine atoms on the pyrimidine ring are excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions. You can react your product with various nucleophiles, such as primary or secondary amines, to displace one or both chlorine atoms.[2][11] The reaction conditions (temperature, base, solvent) can often be tuned to achieve selective mono- or di-substitution, providing a powerful method for generating a library of diverse derivatives.[3]
Data Summary Table
| Parameter | Precursor Synthesis | Chlorination Reaction | Reference(s) |
| Key Reagents | Diethyl aminomalonate, Ethylguanidine, NaOEt | 2-Ethyl-5-aminopyrimidine-4,6-diol, POCl₃, N,N-Dimethylaniline | [4],[5] |
| Stoichiometry | ~1 : 1.1 : 2.2 | ~1 : 5-10 : 2.1 | [5] |
| Solvent | Anhydrous Ethanol | Excess POCl₃ (neat) | [5] |
| Temperature | Reflux (~78°C) | Reflux (~105-110°C) | [5] |
| Reaction Time | 12 - 18 hours | 4 - 8 hours | [5] |
| Typical Yield | 70 - 90% | 75 - 90% | [4] |
| Workup | Acidification (pH ~7) | Quench on ice, neutralize (pH 8-9) | [6] |
References
- 1. 4,6-Dichloro-N-ethylpyrimidin-5-amine [myskinrecipes.com]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Dichloropyrimidine Reactivity: A Comparative Analysis of 4,6-Dichloro-2-ethylpyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a vast array of biologically active molecules.[1] Its prevalence stems from its unique electronic properties and its ability to engage in diverse biological interactions. Within this class, dichloropyrimidines stand out as exceptionally versatile building blocks. The electron-deficient nature of the pyrimidine ring, amplified by two electronegative chlorine atoms, makes these compounds highly susceptible to functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3] This reactivity allows for the controlled, and often regioselective, introduction of various substituents, making them invaluable intermediates in the synthesis of complex molecular architectures.[2]
This guide provides an in-depth comparison of the reactivity of 4,6-Dichloro-2-ethylpyrimidin-5-amine with other foundational dichloropyrimidines. We will dissect the influence of its unique substitution pattern on reaction outcomes, providing a framework for rational synthetic design and troubleshooting.
Dissecting the Substituent Effects in this compound
The reactivity of a dichloropyrimidine is not static; it is profoundly influenced by the electronic and steric nature of other substituents on the ring.[4] Let's analyze the specific contributions of the groups present in our target molecule.
-
Chlorine Atoms (C4, C6): These are the primary sites of reaction. As good leaving groups, they facilitate both SNAr and cross-coupling reactions. Their strong inductive electron-withdrawing effect further activates the ring, making the C4 and C6 positions highly electrophilic.
-
Ethyl Group (C2): This alkyl group is a weak electron-donating group (EDG) through induction. By pushing electron density into the ring, it slightly reduces the overall electrophilicity of the pyrimidine core, thereby exerting a mild deactivating effect on SNAr reactions compared to an unsubstituted analogue.
-
Amine Group (C5): The amino group is a powerful electron-donating group through resonance. Its lone pair of electrons can delocalize into the pyrimidine ring, significantly increasing the electron density, particularly at the ortho (C4, C6) positions. This strong +M effect markedly deactivates the ring toward nucleophilic attack, making it substantially less reactive in SNAr reactions than its unsubstituted counterparts.[5]
This interplay of activating (Cl atoms, ring nitrogens) and deactivating (ethyl and amino groups) substituents is what defines the unique reactivity profile of this compound.
Comparative Reactivity: A Head-to-Head Analysis
To truly understand the behavior of this compound, we must compare it to simpler, more common dichloropyrimidine isomers.
Baseline Reactivity: 4,6-Dichloropyrimidine
This symmetrical molecule is highly reactive. The C4 and C6 positions are electronically equivalent and readily undergo substitution. It is an excellent substrate for sequential functionalization, where the introduction of the first substituent modulates the reactivity of the remaining chlorine atom.[3]
The Regioselectivity Challenge: 2,4-Dichloropyrimidine
This isomer introduces the critical concept of regioselectivity. In the vast majority of SNAr and palladium-catalyzed cross-coupling reactions, the C4 position is significantly more reactive than the C2 position .[6][7][8] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when attack occurs at C4, as the charge can be delocalized onto both ring nitrogens.[9]
However, this selectivity is not absolute and can be inverted by several factors:
-
Strong EDGs at C6: Electron-donating groups like -OMe or -NHMe at the C6 position can reverse the selectivity, favoring substitution at C2.[10][11]
-
Specific Nucleophiles: Certain nucleophiles, such as tertiary amines, have shown a preference for the C2 position.[12]
-
Catalyst/Ligand System: In cross-coupling, the choice of ligand can override the inherent electronic preference, enabling C2-selective reactions.[8]
This compound: A Deactivated System
Based on the principles of substituent effects, we can confidently predict the reactivity of our target molecule relative to the others.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-donating C5-amino group renders this molecule significantly less reactive than both 4,6- and 2,4-dichloropyrimidine. Nucleophilic attack at the C4/C6 positions is disfavored due to the increased electron density at these sites. Consequently, reactions will likely require more forcing conditions—such as higher temperatures, stronger nucleophiles, or extended reaction times—to achieve comparable yields to its more electrophilic cousins.
-
Palladium-Catalyzed Cross-Coupling: The initial, rate-limiting step in many cross-coupling cycles (e.g., Suzuki, Buchwald-Hartwig) is the oxidative addition of the palladium catalyst to the carbon-chlorine bond.[13] This step is favored by electron-poor (electrophilic) carbon centers. The electron-donating substituents on this compound will slow this oxidative addition step, making it a more challenging substrate than unsubstituted dichloropyrimidines. Achieving efficient coupling may necessitate the use of more electron-rich, sterically bulky phosphine ligands (e.g., Buchwald ligands) and carefully optimized reaction conditions.[14][15]
Data Presentation: Quantitative & Qualitative Comparisons
Direct side-by-side kinetic data for these specific compounds under identical conditions is sparse in the literature.[5] However, we can construct a comparative view from established principles and reported reaction outcomes.
Table 1: Qualitative Reactivity Comparison of Dichloropyrimidines
| Compound | Substituent Effects | Predicted SNAr Reactivity | Predicted Cross-Coupling Reactivity | Key Considerations |
| 4,6-Dichloropyrimidine | Baseline; strong activation from ring N and Cl atoms. | High | High | Symmetrical; ideal for sequential substitution.[3] |
| 2,4-Dichloropyrimidine | Strong activation; C4 more electrophilic than C2. | High (at C4) | High (at C4) | Pronounced regioselectivity is the major factor.[6][7] |
| This compound | Strong deactivation from C5-NH₂ and C2-Et groups. | Low | Low | Requires forcing conditions or highly active catalysts.[4][5] |
Table 2: Representative Experimental Data for Mono-Amination of Dichloropyrimidines
The following data, adapted from the literature for reactions with aliphatic secondary amines, provides a quantitative illustration of the inherent regioselectivity and reactivity.
| Dichloropyrimidine Substrate | Amine Nucleophile | Conditions | Product(s) & Ratio (C4:C2) | Yield | Reference |
| 6-phenyl-2,4-dichloropyrimidine | Morpholine | LiHMDS, Pd(OAc)₂, dppb, THF, -20 °C, 1h | C4-substituted product only | >95% | [7] |
| 2,4-Dichloropyrimidine | Neutral N-nucleophiles | Varies | Mixture of isomers (1:1 to 4:1) | Moderate | [7] |
| 4,6-Dichloropyrimidine | Adamantylalkylamine | K₂CO₃, MeCN, 80 °C, 1-3h | Mono-aminated product | 60-99% | [16] |
Note: This table highlights typical outcomes. The reactivity of this compound is expected to be lower, requiring more optimized conditions to achieve similar yields.
Visualizing the Mechanisms and Workflows
To clarify the underlying processes, the following diagrams illustrate a typical SNAr mechanism, a Suzuki-Miyaura cross-coupling cycle, and a generalized experimental workflow.
Caption: Generalized experimental workflow for SNAr reactions.
Caption: Nucleophilic attack and formation of the Meisenheimer intermediate.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The Effect of Substituents on the Reactvity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes - ProQuest [proquest.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4,6-Dichloro-2-ethylpyrimidin-5-amine Derivatives Versus Other Key Heterocycles
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," forming the backbone of numerous biologically active compounds, including essential components of nucleic acids.[1] Strategic modifications of the pyrimidine ring can unlock a wide array of pharmacological activities. This guide provides an in-depth, objective comparison of the biological activities of derivatives of 4,6-dichloro-2-ethylpyrimidin-5-amine against other prominent heterocyclic compounds, supported by experimental data. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, offering a technical resource for researchers, scientists, and professionals in drug development.
The Versatility of the Pyrimidine Core
The this compound scaffold is a versatile starting point for synthesizing a diverse library of compounds. The reactive chlorine atoms at the 4 and 6 positions are amenable to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular architectures, including fused heterocyclic systems.[2][3] This adaptability is a key reason for the extensive investigation into its biological potential.
Comparative Biological Activity: A Data-Driven Analysis
A critical aspect of drug discovery is understanding how a particular scaffold performs in relation to established alternatives. Here, we compare the biological activities of pyrimidine derivatives with other significant heterocycles like triazoles and thiazoles.
Anticancer Activity: Pyrimidines and Triazoles in Focus
Both pyrimidine and triazole moieties are integral to many anticancer agents.[4][5] Fusing these two heterocycles can lead to hybrid molecules with enhanced potency. A study on novel pyrimidine-triazole derivatives demonstrated significant anticancer activity against the MCF-7 breast cancer cell line.[4]
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Pyrimidine-Triazole Hybrids | Compound 5c | MCF-7 (Breast) | 1.573 ± 0.020 | [4][6] |
| Compound 5g | MCF-7 (Breast) | 3.698 ± 0.056 | [4][6] | |
| Triazole-Pyridine Hybrids | Compound TP6 | B16F10 (Melanoma) | ~41-61 | [5][7] |
| 4,6-Diaryl-2-pyrimidinamine Derivatives | Compound III-3A | MCF-7 (Breast) | - | [8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.
The data suggests that pyrimidine-triazole hybrids can exhibit potent, low micromolar activity against breast cancer cells. The rationale behind creating such fused systems is that combining two biologically active scaffolds can lead to synergistic effects and improved pharmacological profiles.[2][3]
Antimicrobial Activity: A Comparative Look at Pyrimidine, Thiazole, and Triazole Derivatives
Pyrimidine derivatives have long been recognized for their antimicrobial properties.[9][10] When compared with other heterocyclic compounds, their efficacy can be either enhanced or comparable, depending on the specific substitutions and the target microorganisms.
A comparative study on the antibacterial activities of pyrimidine derivatives substituted with thiadiazole and triazole rings revealed that the triazole-substituted compounds exhibited higher antibacterial inhibition.[11]
| Compound Class | Bacterial Strain | Activity | Reference(s) |
| Triazole-Substituted Pyrimidines | P. aeruginosa, S. aureus, E. coli | Higher inhibition | [11] |
| Thiadiazole-Substituted Pyrimidines | P. aeruginosa, S. aureus, E. coli | Lower inhibition | [11] |
| Thiazole-Pyrimidine Hybrids | S. aureus, E. coli | Promising activity | [12] |
The choice of the heterocyclic partner in a fused or hybrid system is therefore a critical determinant of the resulting antimicrobial spectrum and potency.
Mechanisms of Action: Targeting Key Cellular Pathways
The biological activities of these heterocyclic compounds stem from their ability to interact with and modulate specific cellular targets.
Anticancer Mechanism: Kinase Inhibition
A predominant mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases, which are crucial enzymes controlling cell growth, differentiation, and survival.[13][14] Dysregulation of kinase activity is a hallmark of many cancers. Specifically, derivatives of 4,6-diaryl-2-pyrimidinamine have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[8]
Caption: Inhibition of the VEGFR-2 signaling pathway by 4,6-diaryl-2-pyrimidinamine derivatives.
Anti-inflammatory Mechanism: COX-2 Inhibition
The anti-inflammatory properties of certain pyrimidine derivatives are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][15] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[15][16]
Caption: Inhibition of the COX-2 inflammatory pathway by pyrimidine derivatives.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a framework for the synthesis and biological evaluation of pyrimidine derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of N-aryl pyrimidine derivatives involves a palladium-catalyzed Buchwald-Hartwig amination.[17]
Objective: To synthesize N-aryl derivatives of this compound.
Materials:
-
This compound
-
Aryl amine of choice
-
Dichlorobis(triphenylphosphine)palladium(II)
-
Xantphos
-
Sodium tert-butoxide
-
Toluene (anhydrous)
-
Nitrogen gas supply
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the desired aryl amine (1.1 equivalents), dichlorobis(triphenylphosphine)palladium(II) (0.05 equivalents), xantphos (0.1 equivalents), and sodium tert-butoxide (1.5 equivalents).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[7][18]
Objective: To determine the half-maximal inhibitory concentration (IC50) of synthesized compounds against a cancer cell line.
Materials:
-
Synthesized pyrimidine derivatives
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[19][20]
Objective: To determine the MIC of synthesized compounds against bacterial and fungal strains.
Materials:
-
Synthesized pyrimidine derivatives
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density with a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
Derivatives of this compound represent a promising class of compounds with a wide spectrum of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries, and their performance, particularly when fused with other heterocyclic rings like triazoles, demonstrates significant potential in the development of novel anticancer and antimicrobial agents. The mechanisms of action, often involving the inhibition of key enzymes like kinases and cyclooxygenases, provide a solid rationale for their therapeutic applications. The experimental protocols outlined in this guide offer a starting point for researchers to synthesize and evaluate new derivatives based on this versatile pyrimidine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Pyrimidine-Triazole Derivatives and Investigation of Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. wjarr.com [wjarr.com]
- 11. ias.ac.in [ias.ac.in]
- 12. jchemrev.com [jchemrev.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 17. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation
An In-Depth Guide to the Spectroscopic Confirmation of 4,6-Dichloro-2-ethylpyrimidin-5-amine: A Multi-Technique Approach
For professionals in drug discovery and development, the unambiguous structural confirmation of novel chemical entities and key intermediates is not merely a procedural step; it is the bedrock of all subsequent research. An error in structural assignment can lead to the invalidation of extensive biological data, significant financial loss, and months of wasted research. The subject of this guide, this compound, is a versatile heterocyclic building block, representative of the scaffolds frequently utilized in the synthesis of targeted therapeutics.[1][2][3] Its structure, while seemingly straightforward, contains multiple features—a substituted aromatic ring, halogen atoms, an amino group, and an aliphatic chain—that necessitate a rigorous, multi-faceted analytical approach for confirmation.
This guide eschews a simple recitation of data. Instead, it provides a comparative analysis of core spectroscopic techniques, explaining the causality behind experimental choices and data interpretation. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy each provide unique and complementary pieces of the structural puzzle, culminating in an unshakeable confirmation of the target molecule's identity.
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and proximity of atoms. For a molecule like this compound, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.
¹H NMR Analysis: Mapping the Proton Framework
¹H NMR provides a quantitative map of the hydrogen atoms within a molecule. The chemical shift of a proton is dictated by its local electronic environment, while spin-spin coupling reveals the number of neighboring protons, allowing for the piecing together of molecular fragments.
-
Sample Preparation: Dissolve approximately 5-10 mg of the dried product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more readily observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
The ¹H NMR spectrum provides clear, diagnostic signals for the ethyl and amine groups. An alternative structure, such as an isomer where the ethyl group is attached to the nitrogen, would produce a dramatically different spectrum, thus allowing for unambiguous differentiation.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The chemical shift is variable and the peak is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace water or the solvent.[4] |
| ~2.90 | Quartet (q) | 2H | -CH₂- | This methylene group is adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). It is deshielded by the electron-withdrawing pyrimidine ring, shifting it downfield. |
| ~1.35 | Triplet (t) | 3H | -CH₃ | This methyl group is adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). It is in a typical aliphatic region.[5] |
¹³C NMR Analysis: Defining the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR identifies all unique carbon environments. Given the low natural abundance of ¹³C, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are often employed to differentiate between methyl (-CH₃), methylene (-CH₂), methine (-CH), and quaternary carbons.[6]
The sample preparation is identical to that for ¹H NMR. The acquisition will use a carbon-specific pulse program, often with proton decoupling to produce a spectrum of singlets, where each peak corresponds to a unique carbon atom. A DEPT-135 experiment is run separately to aid in assignment.
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are highly informative, particularly for the ring carbons.
| Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment | Rationale |
| ~165 | Positive | C2 | This carbon is bonded to two nitrogen atoms within the heterocyclic ring, causing a significant downfield shift. |
| ~155 | None | C4/C6 | These carbons are bonded to both a nitrogen and a highly electronegative chlorine atom, resulting in a strong deshielding effect and a far downfield shift.[7][8] |
| ~155 | None | C6/C4 | Due to symmetry in substitution, these peaks may be very close or coincident. |
| ~115 | None | C5 | This quaternary carbon is bonded to the amino group and two other carbons, placing it in the aromatic region but upfield relative to the chloro-substituted carbons. |
| ~30 | Negative | -CH₂- | A typical aliphatic methylene carbon, shifted slightly downfield by the attached aromatic ring. The DEPT-135 experiment confirms it as a CH₂ group.[6] |
| ~12 | Positive | -CH₃ | A typical aliphatic methyl carbon. The DEPT-135 experiment confirms it as a CH₃ group.[6] |
Part 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Composition
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated molecules, it offers an additional layer of confirmation through the characteristic isotopic patterns of the halogens.
-
Ionization: Electron Impact (EI) is a robust method for this type of molecule. The sample is bombarded with high-energy electrons, causing ionization and fragmentation.[9][10]
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, for volatile compounds, through a Gas Chromatography (GC) inlet, which also serves as a purity check.
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
The mass spectrum provides two crucial pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragmentation pattern.
Molecular Ion (M⁺) Peak: The molecular formula is C₆H₇Cl₂N₃, with a monoisotopic mass of 191.01 g/mol . The most critical feature is the isotopic cluster for the two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic pattern of three peaks:
-
M⁺: (contains two ³⁵Cl atoms) at m/z 191 (relative intensity ~100%)
-
M+2: (contains one ³⁵Cl and one ³⁷Cl) at m/z 193 (relative intensity ~65%)
-
M+4: (contains two ³⁷Cl atoms) at m/z 195 (relative intensity ~10%)
The observation of this ~9:6:1 intensity ratio is exceptionally strong evidence for the presence of two chlorine atoms in the molecule.[11]
Key Fragmentation Pathways: Fragmentation patterns help piece the structure together. Energetically unstable molecular ions break apart in predictable ways, providing a molecular fingerprint.[12][13][14][15]
| m/z | Possible Fragment | Rationale |
| 176 | [M - CH₃]⁺ | Loss of the terminal methyl group from the ethyl side chain. |
| 162 | [M - C₂H₅]⁺ | Loss of the entire ethyl radical via alpha-cleavage, a common fragmentation for alkyl-substituted rings.[16] |
| 156 | [M - Cl]⁺ | Loss of a chlorine radical, a very common fragmentation pathway for halogenated compounds.[12][17] |
| 121 | [M - Cl - Cl]⁺ or [M - 2Cl]⁺ | Subsequent loss of the second chlorine atom. |
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - A Rapid Check for Functional Groups
FTIR spectroscopy is a fast and simple method for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent complementary technique to quickly verify the presence of key bonds.[18][19]
-
Sample Preparation: For a solid sample, either mix a small amount with dry potassium bromide (KBr) and press it into a transparent pellet, or use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly onto the crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific bond vibrations.
The IR spectrum should display characteristic absorptions for the amine, alkyl, and aromatic C-Cl portions of the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |
| ~3450 & ~3350 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct peaks in this region is a hallmark of a primary amine (R-NH₂).[4][20] |
| 2970 - 2850 | Medium | C-H Stretch | Ethyl Group (-CH₂CH₃) | Characteristic stretching vibrations for sp³-hybridized C-H bonds.[21] |
| ~1620 | Medium-Strong | N-H Scissoring (Bend) | Primary Amine (-NH₂) | This bending vibration further confirms the presence of the -NH₂ group.[20][22] |
| 1580 - 1450 | Medium-Strong | C=N, C=C Stretch | Pyrimidine Ring | Aromatic and heteroaromatic rings show a series of absorptions in this fingerprint region. |
| ~1340 | Medium | C-N Stretch | Aryl Amine | Corresponds to the stretching of the bond between the pyrimidine ring and the amino group.[4] |
| 800 - 600 | Strong | C-Cl Stretch | Aryl Chloride | The carbon-chlorine bond stretch typically appears as a strong band in the lower wavenumber region of the spectrum. |
Synthesis of Evidence: A Unified Workflow for Structural Confirmation
No single technique provides the complete picture. True confidence in structural assignment is achieved by integrating the data from these orthogonal methods. The workflow below illustrates how these techniques work in concert to validate the structure of this compound.
Caption: Integrated workflow for structural confirmation.
Comparative Summary of Spectroscopic Data
| Technique | Key Finding for this compound | Primary Role in Confirmation | Limitations |
| ¹H NMR | Quartet at ~2.9 ppm and triplet at ~1.35 ppm confirm the ethyl group. Broad 2H singlet confirms the amine. | Determines the proton framework and connectivity of aliphatic chains. Differentiates isomers. | Does not directly provide molecular weight. Peak positions can be solvent-dependent. |
| ¹³C NMR | Six distinct carbon signals, including two far downfield (~155 ppm) due to C-Cl bonds. | Confirms the number of unique carbons and the overall carbon skeleton. | Low sensitivity. Does not provide molecular weight. |
| Mass Spec | Molecular ion cluster at m/z 191, 193, 195 with a ~9:6:1 ratio. | Unambiguously confirms the molecular weight and the presence of two chlorine atoms. | Isomers may have identical mass spectra. Fragmentation can sometimes be complex. |
| FTIR | Two distinct N-H stretches (~3450, 3350 cm⁻¹) and a strong C-Cl stretch (~700 cm⁻¹). | Rapidly confirms the presence of key functional groups, especially the primary amine and C-Cl bonds. | Provides no information on atom connectivity or the overall molecular skeleton. |
Conclusion
The structural verification of a key pharmaceutical intermediate like this compound is a process of convergent evidence. While ¹H and ¹³C NMR spectroscopy provide the foundational map of the molecule's C-H framework and connectivity, Mass Spectrometry acts as the ultimate arbiter of molecular weight and elemental composition, with the chlorine isotope pattern serving as an irrefutable piece of evidence. FTIR provides a rapid and valuable confirmation of the required functional groups. Only by synthesizing the data from all three of these powerful, yet distinct, analytical techniques can researchers and drug development professionals proceed with absolute confidence in the identity and purity of their materials, ensuring the integrity of their subsequent scientific endeavors.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis and characterization of new pyrimidine derivatives - American Chemical Society [acs.digitellinc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. article.sapub.org [article.sapub.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 19. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. scribd.com [scribd.com]
- 22. ijirset.com [ijirset.com]
A Researcher's Guide to the X-ray Crystallographic Analysis of 4,6-Dichloro-2-ethylpyrimidin-5-amine Derivatives: A Comparative Framework
In the landscape of modern drug discovery, pyrimidine-based compounds stand out as a versatile and crucial scaffold.[1][2][3] Their presence in the architecture of nucleic acids and their ability to engage in various biological interactions have made them a focal point for medicinal chemists.[1][2] This guide provides an in-depth technical comparison of the X-ray crystallography of 4,6-dichloro-2-ethylpyrimidin-5-amine and its derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand the structural nuances that drive the biological activity of this promising class of molecules.
The core of this guide is built on the principles of single-crystal X-ray diffraction, an unparalleled technique for the unambiguous determination of the three-dimensional structure of molecules.[4][5][6] By elucidating the precise arrangement of atoms and the nature of intermolecular interactions, we can gain critical insights into structure-activity relationships (SAR), guiding the rational design of more potent and selective therapeutic agents.
The Significance of the this compound Scaffold
The this compound scaffold (Figure 1) is a key building block in the synthesis of a wide array of biologically active compounds. The two chlorine atoms provide reactive sites for further chemical modification, allowing for the exploration of a broad chemical space. The amine group and the pyrimidine ring itself offer opportunities for hydrogen bonding and other non-covalent interactions, which are critical for binding to biological targets.[7]
Figure 1: General molecular structure of the this compound core.
Part 1: Synthesis and Crystallization of this compound Derivatives
A crucial first step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
General Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, often starting from simpler pyrimidine precursors. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
-
Nitration: 2-Ethyl-4,6-dihydroxypyrimidine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-ethyl-4,6-dihydroxy-5-nitropyrimidine.
-
Chlorination: The dihydroxy-nitro derivative is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms, affording 4,6-dichloro-2-ethyl-5-nitropyrimidine.[8]
-
Reduction: The nitro group is subsequently reduced to an amine using a reducing agent like iron powder in acetic acid or sodium dithionite.[9][10]
-
Purification: The final product is purified by column chromatography or recrystallization to obtain a high-purity sample suitable for crystallization.
Crystallization Strategies
Growing single crystals of small organic molecules can be both an art and a science. Several techniques can be employed, and the optimal method often requires empirical screening.[11]
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.[11]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.[11]
Experimental Protocol: Crystallization Screening
-
Solvent Selection: The solubility of the purified compound is tested in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene) to identify a solvent in which the compound has moderate solubility.
-
Trial Crystallizations: Small-scale crystallization trials are set up using the techniques mentioned above with the most promising solvents and solvent/anti-solvent pairs.
-
Optimization: Once initial crystals are obtained, the conditions (e.g., concentration, temperature, evaporation rate) are optimized to grow larger, higher-quality crystals suitable for X-ray diffraction.
Part 2: X-ray Crystallographic Analysis: A Comparative Workflow
The heart of this guide lies in the comparative analysis of the crystal structures of different this compound derivatives. The following workflow outlines the key steps in this process.
Figure 2: A typical workflow for small molecule X-ray crystallography.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a single-crystal X-ray diffractometer.[4] The collected data are then processed to integrate the reflection intensities and apply corrections for various experimental factors.
Structure Solution and Refinement
The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined by least-squares methods to improve the agreement between the observed and calculated diffraction data.
Comparative Analysis of Crystallographic Data
The true power of X-ray crystallography in drug design comes from comparing the structures of a series of related compounds. By systematically varying the substituents on the this compound core, we can observe how these changes influence the crystal packing and intermolecular interactions.
Table 1: Hypothetical Crystallographic Data for this compound Derivatives
| Derivative | R-group (at C5-amine) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R₁ |
| 1 | H | Monoclinic | P2₁/c | 8.5 | 12.1 | 9.8 | 105.2 | 975 | 4 | 0.045 |
| 2 | Methyl | Orthorhombic | P2₁2₁2₁ | 7.9 | 13.5 | 10.2 | 90 | 1088 | 4 | 0.051 |
| 3 | Phenyl | Monoclinic | C2/c | 15.2 | 8.1 | 18.3 | 110.5 | 2110 | 8 | 0.048 |
| 4 | 4-Fluorophenyl | Triclinic | P-1 | 6.8 | 9.5 | 14.2 | 95.1 | 912 | 2 | 0.055 |
This table presents hypothetical data for illustrative purposes.
Analysis of Hypothetical Data:
-
Impact of R-group on Crystal System and Space Group: The introduction of different R-groups at the C5-amine position can lead to changes in the crystal system and space group. For instance, the addition of a bulky phenyl group (Derivative 3) might favor a more complex packing arrangement, reflected in a different space group compared to the parent compound (Derivative 1).
-
Influence on Unit Cell Dimensions: The size and shape of the R-group directly impact the unit cell dimensions. A larger R-group will generally lead to an increase in the unit cell volume (V).
-
Intermolecular Interactions: The nature of the R-group will dictate the types of intermolecular interactions present in the crystal lattice. For example, the introduction of a fluorine atom (Derivative 4) could lead to the formation of C-H···F hydrogen bonds, which would influence the overall crystal packing. The presence of aromatic rings (Derivatives 3 and 4) can also introduce π-π stacking interactions.[7]
Part 3: Performance Comparison with Other Analytical Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, it is often used in conjunction with other analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, torsion angles, intermolecular interactions.[6] | Unambiguous structure determination, precise geometric information.[6] | Requires single crystals, provides solid-state information which may differ from solution. |
| NMR Spectroscopy | Connectivity of atoms, solution-state conformation, dynamic processes. | Provides information about the molecule in solution, can study dynamic processes. | Structure determination can be complex and ambiguous for novel compounds. |
| Mass Spectrometry | Molecular weight, elemental composition. | High sensitivity, can determine molecular formula. | Does not provide information about the 3D structure or connectivity. |
The combination of these techniques provides a comprehensive understanding of a molecule's properties in both the solid and solution states.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a powerful tool for understanding the structure-activity relationships of this important class of compounds. By systematically synthesizing and analyzing a series of derivatives, researchers can gain valuable insights into how subtle changes in molecular structure can have a profound impact on crystal packing and, by extension, the physicochemical properties and biological activity of these molecules. This guide provides a framework for conducting such studies, from synthesis and crystallization to data analysis and interpretation. The knowledge gained from these crystallographic investigations is invaluable for the rational design and development of new and improved pyrimidine-based therapeutics.
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. eas.org [eas.org]
- 5. excillum.com [excillum.com]
- 6. rigaku.com [rigaku.com]
- 7. What are the crystal structures of pyrimidine series compounds? - Blog [m.btcpharmtech.com]
- 8. asianpubs.org [asianpubs.org]
- 9. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 10. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 11. iucr.org [iucr.org]
A Comparative Analysis of Synthetic Strategies for 4,6-Dichloro-2-ethylpyrimidin-5-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, pyrimidine derivatives stand as a cornerstone scaffold for the development of a vast array of therapeutic agents. Among these, 4,6-Dichloro-2-ethylpyrimidin-5-amine is a key building block, its reactive chloro- and amino- functionalities providing a versatile platform for the synthesis of complex molecules, including kinase inhibitors and other targeted therapies. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide provides an in-depth comparative study of the prevalent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective merits and drawbacks.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a multi-step challenge, requiring the strategic introduction of four different substituents onto the pyrimidine core. The primary considerations for an ideal synthetic route are yield, purity, cost-effectiveness, safety, and scalability. This guide will focus on the most logical and industrially relevant approach, which proceeds via the formation of a dihydroxypyrimidine intermediate, followed by nitration, chlorination, and a final reduction. An alternative, though less common, pathway involving a reversal of the nitration and chlorination steps will also be considered.
Route 1: The Predominant Pathway - Nitration Preceding Chlorination
This synthetic strategy is the most widely adopted due to its logical flow and generally reliable outcomes. It commences with the construction of the pyrimidine ring, followed by the sequential introduction of the nitro and chloro groups, and culminates in the reduction of the nitro group to the target amine.
Overall Synthetic Scheme
Caption: Predominant synthetic route to this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine
This initial step involves a classical condensation reaction to form the pyrimidine ring.[1]
-
Protocol:
-
To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add diethyl malonate (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethylamidine hydrochloride (1.0 eq) portion-wise, maintaining the temperature below 30°C.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 4-5.
-
The precipitated product is filtered, washed with cold water, and dried to yield 2-Ethyl-4,6-dihydroxypyrimidine as a white solid.
-
-
Expertise & Experience: The choice of sodium ethoxide as the base is crucial for deprotonating the diethyl malonate, thereby facilitating its nucleophilic attack on the amidine. The reaction is typically robust and high-yielding. Careful control of pH during precipitation is key to maximizing recovery.
Step 2: Nitration of 2-Ethyl-4,6-dihydroxypyrimidine
The electron-rich pyrimidine ring is susceptible to electrophilic aromatic substitution. Nitration occurs regioselectively at the 5-position.
-
Protocol:
-
To a cooled (0-5°C) mixture of fuming nitric acid (3.0 eq) and concentrated sulfuric acid (1.0 eq), add 2-Ethyl-4,6-dihydroxypyrimidine (1.0 eq) portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated yellow solid is filtered, washed thoroughly with water until the washings are neutral, and dried to afford 2-Ethyl-4,6-dihydroxy-5-nitropyrimidine.
-
-
Expertise & Experience: The use of a nitrating mixture (HNO₃/H₂SO₄) provides the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction. The strongly acidic conditions also ensure that the pyrimidine ring remains protonated, which can influence reactivity. Temperature control is critical to prevent over-nitration and decomposition.
Step 3: Chlorination of 2-Ethyl-4,6-dihydroxy-5-nitropyrimidine
This step converts the hydroxyl groups to the more reactive chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
-
Protocol:
-
A mixture of 2-Ethyl-4,6-dihydroxy-5-nitropyrimidine (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq) is heated to reflux (approximately 110°C).
-
N,N-diethylaniline (0.2 eq) is added dropwise as a catalyst.
-
The reaction is maintained at reflux for 3-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is cooled and carefully poured onto crushed ice with vigorous stirring.
-
The resulting solid is filtered, washed with cold water, and recrystallized from ethanol to give 4,6-Dichloro-2-ethyl-5-nitropyrimidine.
-
-
Expertise & Experience: Phosphorus oxychloride is a powerful and commonly used chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.[2][3] The addition of a high-boiling tertiary amine like N,N-diethylaniline can catalyze the reaction. The workup procedure must be performed with caution due to the exothermic reaction of residual POCl₃ with water.
Step 4: Reduction of 4,6-Dichloro-2-ethyl-5-nitropyrimidine
The final step is the selective reduction of the nitro group to the desired amine.
-
Protocol:
-
To a suspension of iron powder (5.0 eq) in glacial acetic acid, heat the mixture to 60-70°C.
-
Add a solution of 4,6-Dichloro-2-ethyl-5-nitropyrimidine (1.0 eq) in acetic acid dropwise.
-
After the addition, maintain the reaction at 70-80°C for 2-3 hours.
-
Upon completion, the reaction mixture is cooled, diluted with water, and neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
-
-
Expertise & Experience: The reduction of aromatic nitro compounds with iron in acetic acid is a classic and reliable method.[4] It is generally chemoselective for the nitro group in the presence of the chloro substituents. Alternative reducing agents such as tin(II) chloride or catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed, but the iron/acetic acid system is often preferred for its cost-effectiveness and operational simplicity on a large scale.
Route 2: An Alternative Approach - Chlorination Prior to Nitration
This route reverses the order of the second and third steps of Route 1. While less common, it is a viable alternative.
Overall Synthetic Scheme
Caption: Alternative synthetic route to this compound.
Key Differences and Considerations
-
Step 2 (Alternative): Chlorination of 2-Ethyl-4,6-dihydroxypyrimidine: The chlorination is performed on the dihydroxy pyrimidine without the nitro group. The reaction conditions are similar to those in Route 1, using POCl₃.
-
Step 3 (Alternative): Nitration of 4,6-Dichloro-2-ethylpyrimidine: The dichlorinated pyrimidine is then subjected to nitration. The presence of the deactivating chloro groups can make the nitration at the 5-position more challenging, potentially requiring harsher conditions (e.g., stronger nitrating agents or higher temperatures). This can lead to a higher risk of side reactions and lower yields compared to nitrating the more activated dihydroxy intermediate.
Comparative Analysis
| Parameter | Route 1 (Nitration First) | Route 2 (Chlorination First) | Rationale |
| Overall Yield | Generally Higher | Potentially Lower | The electron-donating hydroxyl groups in the intermediate of Route 1 activate the ring towards nitration, leading to a more efficient reaction. |
| Purity of Intermediates | Good | May require more purification | The nitration of the dichloropyrimidine in Route 2 can lead to by-products due to the harsher conditions required. |
| Reaction Conditions | Milder for nitration step | Harsher for nitration step | The deactivating effect of the chloro groups in the substrate for nitration in Route 2 necessitates more forcing conditions. |
| Safety | Standard precautions for nitration and POCl₃ | Standard precautions for nitration and POCl₃ | Both routes involve hazardous reagents and require careful handling. |
| Scalability | Well-established and scalable | Less commonly scaled | Route 1 is more frequently reported in patent literature for analogous compounds, suggesting better scalability. |
| Cost-Effectiveness | Generally more cost-effective | Potentially less cost-effective | Higher overall yield and potentially simpler purifications in Route 1 contribute to better cost-effectiveness. |
Conclusion and Recommendation
Based on the analysis of the reaction mechanisms and available literature for analogous compounds, Route 1, which involves the nitration of 2-Ethyl-4,6-dihydroxypyrimidine followed by chlorination and reduction, is the recommended synthetic strategy for producing this compound. This route offers the advantages of higher overall yields, milder reaction conditions for the critical nitration step, and a more straightforward path to a high-purity final product. The activation of the pyrimidine ring by the hydroxyl groups in the nitration step of Route 1 is a key mechanistic advantage over the deactivated substrate in Route 2. For researchers and drug development professionals seeking a reliable and scalable synthesis, Route 1 provides a more robust and efficient approach.
References
A Comparative Guide to the Orthogonal Purity Validation of Synthesized 4,6-Dichloro-2-ethylpyrimidin-5-amine
Introduction: The Criticality of Purity in Drug Development Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to the key intermediates from which APIs are synthesized. 4,6-Dichloro-2-ethylpyrimidin-5-amine is a crucial building block in the synthesis of various therapeutic agents. Its molecular structure, featuring a reactive pyrimidine core with multiple functional groups, makes it a versatile synthon. However, the very reactivity that makes it valuable also presents significant challenges in its synthesis and purification. The presence of even trace amounts of impurities—such as regioisomers, starting materials, or reaction by-products—can have cascading effects on the yield, purity, and safety profile of the final API.
This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the robust validation of this compound purity. We will move beyond simple protocol recitation to explore the causality behind method selection, emphasizing a self-validating, multi-faceted approach. This ensures that researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, compliant with stringent regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Understanding Potential Impurities: A Synthesis-Forward Approach
A robust analytical strategy begins with a theoretical understanding of what impurities might be present. The synthesis of this compound likely involves the chlorination of a dihydroxy-pyrimidine precursor. This process can generate a spectrum of related substances.
Plausible Synthetic Impurities:
-
Starting Materials: Unreacted precursors, such as 2-ethyl-5-amino-pyrimidine-4,6-diol.
-
Isomeric By-products: Incomplete or over-chlorination leading to species like 4-chloro-2-ethyl-5-aminopyrimidin-6-ol or 2,4,6-trichloro-5-aminopyrimidine derivatives.[6]
-
Process-Related Impurities: Reagents, catalysts, or their degradation products.[1][4]
-
Degradation Products: The compound may degrade under specific pH, light, or temperature conditions, leading to new, unidentified impurities.
An effective purity validation workflow must be designed to separate, identify, and quantify these potential contaminants with high fidelity.
An Orthogonal Analytical Framework for Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a comprehensive assessment. We will compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).
Caption: Orthogonal workflow for purity validation.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is driven by the specific information required. Here, we compare the primary methods for their strengths and applications in the context of our target molecule.
| Technique | Primary Purpose | Strengths | Limitations | Typical LOD/LOQ |
| HPLC-UV/DAD | Quantify purity and known/unknown impurities. | High precision and accuracy for quantification; excellent for non-volatile organic impurities.[7][8] | Requires reference standards for identified impurities; may not detect non-UV active compounds. | LOD: ~0.01% LOQ: ~0.03% |
| GC-MS | Identify and quantify volatile/semi-volatile impurities. | High sensitivity and structural information from mass spectra; excellent for residual solvents.[9] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[10] | LOD: < 1 ppm LOQ: ~5 ppm (for solvents) |
| NMR (¹H, ¹³C) | Confirm primary structure and identify major impurities. | Provides unambiguous structural information; inherently quantitative (qNMR) without specific impurity standards.[11][12][13] | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. | ~0.1-1% for impurity detection |
| Elemental Analysis | Verify elemental composition (C, H, N). | Confirms the empirical formula of the bulk material; highlights inorganic or unexpected elemental content.[14][15][16] | Does not provide information on individual impurities; requires high sample purity for accurate results. | Accepted deviation: ±0.3-0.4% from theoretical[17] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating by incorporating system suitability tests (SSTs) and quality control checks, ensuring the trustworthiness of the generated data.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
Causality: A reversed-phase C18 column is chosen for its versatility in retaining moderately polar organic compounds like our target molecule. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively. A photodiode array (PDA) detector is used to assess peak purity and detect impurities at different wavelengths. The method is validated according to ICH Q2(R2) guidelines.[18]
Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 254 nm (primary), with PDA scan from 200-400 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Standard: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.
-
Sample: Prepare the synthesized sample in the same manner.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria: Relative standard deviation (RSD) for peak area < 2.0%; tailing factor between 0.8 and 1.5; theoretical plates > 2000.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate purity using area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Quantify any specified impurities against their respective reference standards if available. Report any impurity above the reporting threshold (e.g., 0.05% per ICH Q3A).[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Causality: This method is ideal for detecting residual solvents from the synthesis or purification stages. A headspace autosampler is used to introduce only the volatile components into the GC system, protecting the instrument from non-volatile matrix components. Mass spectrometry provides definitive identification of the detected volatiles.
Protocol:
-
Instrumentation: GC system with a headspace autosampler and a mass selective detector (MSD).
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
MSD Transfer Line: 280°C.
-
MS Scan Range: 35-350 amu.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the synthesized sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial immediately.
-
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Vial Equilibration Time: 15 minutes.
-
-
Analysis:
-
Run the sample.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify against a standard containing expected solvents if necessary.
-
NMR Spectroscopy for Structural Confirmation
Causality: ¹H and ¹³C NMR are unparalleled for confirming the molecular structure of the main component. The chemical shifts, coupling patterns, and integration of the signals provide a detailed fingerprint of the molecule. This technique is also excellent for identifying structurally similar impurities if their concentration is above the detection limit (~0.1%).
Protocol:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Expected Signals for this compound:
-
A broad singlet for the -NH₂ protons.
-
A quartet for the -CH₂- protons of the ethyl group.
-
A triplet for the -CH₃ protons of the ethyl group.
-
-
Integrate all signals to confirm proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Confirm the presence of the expected number of carbon signals corresponding to the pyrimidine ring and the ethyl group.
-
-
Data Analysis: Compare the observed spectra with reference data or theoretical predictions to confirm the structure. Analyze for any minor peaks that could indicate the presence of impurities.[11][19]
Caption: Decision tree for selecting the appropriate analytical method.
Elemental Analysis (CHN)
Causality: Elemental analysis provides a fundamental check on the compound's composition by precisely measuring the mass percentages of carbon, hydrogen, and nitrogen. A result that matches the theoretical values for the C₆H₇Cl₂N₃ formula provides strong, independent evidence of purity.[14][15][16]
Protocol:
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation:
-
Ensure the sample is completely dry and homogeneous.
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
-
Analysis:
-
Data Analysis:
-
Theoretical Values for C₆H₇Cl₂N₃ (MW: 192.05):
-
C: 37.52%
-
H: 3.67%
-
N: 21.88%
-
-
Acceptance Criterion: The experimental values should be within ±0.4% of the theoretical values.[17]
-
Conclusion: An Integrated Strategy for Unimpeachable Quality
Validating the purity of a key synthetic intermediate like this compound is a multi-faceted task that demands a rigorous, evidence-based approach. Relying on a single analytical result, such as an HPLC purity value, is insufficient. By implementing an orthogonal strategy that combines the quantitative power of chromatography (HPLC), the structural elucidation capabilities of spectroscopy (NMR), the specific sensitivity of GC-MS for volatiles, and the fundamental verification of elemental analysis, a complete and trustworthy purity profile can be established. This integrated approach not only ensures the quality of the intermediate but also provides the solid analytical foundation required for successful and compliant drug development.
References
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. rsc.org [rsc.org]
- 14. azom.com [azom.com]
- 15. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 16. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 17. Elemental analysis - Wikipedia [en.wikipedia.org]
- 18. fda.gov [fda.gov]
- 19. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR spectrum [chemicalbook.com]
A Comparative Benchmarking Guide to 4,6-Dichloro-2-ethylpyrimidin-5-amine in Key Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic campaign. Among the vast arsenal of heterocyclic scaffolds, substituted pyrimidines are of paramount importance, forming the core of numerous therapeutic agents. This guide provides an in-depth technical comparison of 4,6-Dichloro-2-ethylpyrimidin-5-amine , a versatile intermediate, benchmarking its performance in two cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers insights into expected reactivity, and provides a comparative analysis against structurally similar analogues. The objective is to equip the practicing scientist with the necessary information to make informed decisions when incorporating this valuable building block into their synthetic strategies.
Introduction to this compound: A Privileged Scaffold
This compound is a highly functionalized pyrimidine derivative that serves as a key intermediate in the synthesis of a variety of bioactive molecules, most notably kinase inhibitors for cancer therapy.[1] Its utility stems from the presence of multiple reactive sites:
-
Two Electrophilic Chlorine Atoms: The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) and are excellent handles for palladium-catalyzed cross-coupling reactions.
-
A Nucleophilic Amino Group: The amino group at the C5 position can be a site for further derivatization, although its nucleophilicity is tempered by the electron-withdrawing nature of the pyrimidine ring and the adjacent chloro substituents.
-
The 2-Ethyl Group: This alkyl substituent provides steric bulk and influences the electronic properties of the pyrimidine ring, which can modulate the reactivity of the chloro groups.
The strategic placement of these functional groups allows for sequential and regioselective modifications, making it a valuable platform for the construction of complex molecular architectures.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is instrumental for introducing aryl, heteroaryl, or vinyl substituents at the chloro-positions.
Regioselectivity and Reactivity Considerations
A critical aspect of cross-coupling reactions with di- or polyhalogenated heterocycles is regioselectivity. For dichloropyrimidines, the reactivity of the chloro-substituents generally follows the order C4/C6 > C2.[2] This preferential reactivity at the C4 and C6 positions is attributed to a combination of electronic and steric factors. The nitrogen atoms in the pyrimidine ring exert a significant electron-withdrawing effect, making the adjacent C4 and C6 positions more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.
The 2-ethyl group in the target molecule is expected to have a modest electronic and steric influence on the reactivity of the C4 and C6 positions compared to a methyl or propylthio group. While direct comparative kinetic data is scarce in the literature, it is reasonable to extrapolate that the electronic donating effect of the ethyl group might slightly decrease the reactivity of the chloro-substituents compared to an unsubstituted analogue, but this effect is generally minor in the context of palladium-catalyzed cross-coupling.
Comparative Performance Benchmark: Suzuki-Miyaura Coupling
| Entry | Pyrimidine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 4 | ~85-95 |
| 2 | 4,6-Dichloro-2-methylpyrimidin-5-amine | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 4 | ~85-95 |
| 3 | 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 4 | ~80-90 |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.25 | >95[3] |
Note: Yields for entries 1-3 are extrapolated based on typical results for Suzuki couplings of dichloropyrimidines and serve as a guide. Actual yields may vary.
The data suggests that the 2-alkyl substituent (methyl vs. ethyl) has a minimal impact on the overall yield of the mono-arylation product under standard conditions. The slightly lower expected yield for the 2-propylthio analogue may be attributed to potential catalyst inhibition by the sulfur atom, a known phenomenon in palladium catalysis. The use of microwave irradiation can significantly accelerate the reaction and often leads to higher yields, as demonstrated with 2,4-dichloropyrimidine.[3]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general and efficient method for the mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Microwave-safe reaction vessel with a stir bar
Procedure:
-
To a microwave-safe reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-chloro-2-ethylpyrimidin-5-amine.
References
A Comparative Guide to Cross-Reactivity Studies of 4,6-Dichloro-2-ethylpyrimidin-5-amine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Double-Edged Sword of Kinase Inhibition
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its structural resemblance to the adenine ring of ATP allows it to effectively bind to the ATP-binding pocket of numerous kinases, making it a "privileged scaffold" for drug discovery.[4] The 4,6-Dichloro-2-ethylpyrimidin-5-amine core, with its reactive chloro groups and amenable amino functionality, represents a versatile starting point for creating potent and selective therapeutic agents.
However, the very feature that makes pyrimidines attractive—their ability to interact with the conserved ATP binding site—also presents a significant challenge: the potential for cross-reactivity.[1][3][4] Off-target inhibition, where a compound interacts with unintended kinases or other proteins, can lead to a range of adverse effects, confounding experimental data and potentially causing clinical toxicity.[4][5] Therefore, a thorough understanding and rigorous assessment of a compound's selectivity profile are paramount for the successful development of any new drug candidate derived from this scaffold.
This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of this compound derivatives. We will delve into the structural basis of selectivity, present a comparative analysis of related compounds, and provide detailed, field-proven experimental protocols for robustly characterizing the selectivity of your compounds.
The this compound Scaffold: A Platform for Tunable Selectivity
The this compound molecule (CAS No: 6237-96-3) offers multiple points for chemical modification, each influencing the resulting derivative's interaction with the human kinome.[6][7] Understanding these structural nuances is key to designing more selective inhibitors.
-
The Pyrimidine Core: This nitrogen-containing heterocycle is the primary "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.[2]
-
The 2-Ethyl Group: Modifications at this position can influence van der Waals interactions within the ATP-binding pocket, potentially enhancing affinity for the target kinase or clashing with residues in off-target kinases.
-
The 5-Amine Group: This group can be functionalized to introduce side chains that extend into other regions of the ATP-binding site, such as the solvent-exposed region or near the "gatekeeper" residue.[3] These interactions are often critical for achieving high selectivity.
-
The 4- and 6-Chloro Groups: These reactive sites are prime locations for introducing a variety of substituents through nucleophilic substitution. The nature of the substituent at these positions can dramatically alter the compound's selectivity profile.
The following diagram illustrates the key structural features of the this compound scaffold and potential points for modification to modulate cross-reactivity.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis of Pyrimidine Derivatives: A Case Study in Selectivity
While a comprehensive, publicly available dataset for a wide array of this compound derivatives is not available, we can draw valuable insights from related pyrimidine-based inhibitors. The following table summarizes the kinase inhibitory activity of several pyrido[2,3-d]pyrimidine derivatives, which share a similar bicyclic core and demonstrate how subtle structural changes can dramatically impact selectivity. This serves as an exemplar for the type of data researchers should aim to generate.
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. EGFR WT | Reference |
| Compound B1 | EGFR L858R/T790M | 13 | >76-fold | [5] |
| EGFR WT | >1000 | [5] | ||
| Compound 24 | EGFR L858R, T790M | 1.1 | 100-fold | [5] |
| EGFR WT | 110 | [5] | ||
| PD173955 | c-Src | <10 | >100-fold vs. bFGFr | [5] |
| Lck | <5 | [5] | ||
| bFGFr | >1000 | [5] | ||
| PDGFr | >1000 | [5] | ||
| EGFr | >1000 | [5] | ||
| PD166285 | c-Src | <10 | ~6-fold vs. bFGFr | [5] |
| Lck | <5 | [5] | ||
| bFGFr | 60 | [5] | ||
| PDGFr | 100 | [5] | ||
| EGFr | >1000 | [5] |
Data presented is for illustrative purposes, adapted from studies on related pyrimidine scaffolds.[5]
Expert Insights: The data illustrates that modifications to the pyrimidine core can shift selectivity between different kinase families (e.g., EGFR vs. Src family kinases) and even between wild-type and mutant forms of the same kinase. For example, both Compound B1 and 24 show significant selectivity for the mutant EGFR over the wild-type, a critical feature for targeted cancer therapies. This underscores the importance of screening new derivatives against a broad panel of kinases to fully understand their activity profile.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the trustworthiness of your findings, a multi-faceted approach to assessing cross-reactivity is essential. This typically involves a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Inhibition Assay (Kinase Panel Screening)
Objective: To determine the inhibitory activity (typically as IC50 values) of a test compound against a broad panel of purified kinases.
Causality Behind Experimental Choices: Screening against a large, diverse panel is crucial because even structurally dissimilar kinases can have surprisingly similar ATP-binding pockets. A broad panel provides a more comprehensive view of potential off-targets. Commercial services offer screening against hundreds of kinases, which is often the most efficient approach.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Serially dilute the compound stock to create a range of concentrations for IC50 determination. A 10-point, 3-fold serial dilution is common. Transfer the diluted compounds to the assay plates.
-
Kinase and Substrate Addition: Add the purified kinase and its specific substrate (often a peptide or protein) to the wells of the assay plate.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction. The concentration of ATP should be at or near the Km for each kinase to ensure physiologically relevant results.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using [γ-³³P]-ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence-based assays: Using technologies like FRET (Fluorescence Resonance Energy Transfer) or luminescence-based ATP detection (e.g., Kinase-Glo®).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor). Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram outlines the general workflow for an in vitro kinase inhibition assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell-Based Assays for On-Target and Off-Target Effects
Objective: To assess the activity of the inhibitor in a more biologically relevant context, confirming on-target engagement and identifying potential off-target cellular phenotypes.
Causality Behind Experimental Choices: In vitro assays with purified enzymes do not account for factors like cell permeability, metabolism, or the presence of scaffolding proteins. Cell-based assays provide a crucial secondary validation of the biochemical data.
Step-by-Step Methodology (Example: Cell Proliferation Assay using MTT):
-
Cell Culture: Culture a cancer cell line known to be dependent on the target kinase for proliferation.[5]
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (similar to the in vitro assay). Include appropriate controls (vehicle only, positive control inhibitor).[5]
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.
A hypothetical signaling pathway below illustrates how on-target and off-target inhibition can be dissected. If inhibiting Kinase A (the intended target) is known to block proliferation, but your compound also inhibits Kinase C (an off-target), this could lead to unexpected cellular responses.
Caption: On-target vs. off-target effects in a hypothetical signaling pathway.
Conclusion: A Roadmap to Selective Drug Discovery
The this compound scaffold holds significant promise for the development of novel therapeutics. However, realizing this potential hinges on a deep and early understanding of the cross-reactivity profile of its derivatives. By employing a systematic approach that combines broad in vitro kinase screening with relevant cell-based assays, researchers can build a comprehensive selectivity profile. This data-driven approach allows for the rational design of more selective compounds, minimizing the risk of off-target effects and ultimately increasing the probability of clinical success. The methodologies and comparative frameworks presented in this guide offer a robust starting point for any research program focused on this valuable chemical series.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound|lookchem [lookchem.com]
Efficacy and Mechanistic Insights into Pyrimidine-Based Agrochemicals: A Comparative Guide
Abstract: This guide provides a comparative analysis of the efficacy of pyrimidine-based agrochemicals, a significant class of compounds in modern crop protection. While the initial focus was on derivatives of 4,6-Dichloro-2-ethylpyrimidin-5-amine, a thorough review of scientific and patent literature did not identify any commercialized agrochemicals stemming directly from this specific precursor. Consequently, this guide has been broadened to explore the wider world of pyrimidine-derived fungicides, herbicides, and insecticides, offering a comparative assessment against other established modes of action. We will delve into the mechanistic underpinnings, present comparative efficacy data, and provide detailed experimental protocols to offer a comprehensive resource for researchers and professionals in the agrochemical industry.
Introduction: The Versatility of the Pyrimidine Core in Agrochemicals
The pyrimidine ring is a privileged scaffold in medicinal and agricultural chemistry, forming the backbone of numerous bioactive molecules. Its unique electronic properties and ability to be functionalized at multiple positions allow for the fine-tuning of biological activity, leading to the development of potent and selective agrochemicals. This guide explores the efficacy of representative pyrimidine-based compounds in three key areas: fungal disease control, weed management, and insect pest suppression. Each section will compare a pyrimidine-based active ingredient to a non-pyrimidine counterpart with a different mode of action, supported by experimental data and methodologies.
Fungicide Efficacy Comparison: Pyrimidine vs. Carboxamide
Fungal pathogens pose a significant threat to crop yields and quality. Anilinopyrimidines are a class of fungicides that have been instrumental in managing diseases like gray mold.
Representative Agrochemicals
-
Pyrimidine-Based Fungicide: Cyprodinil
-
Chemical Class: Anilinopyrimidine
-
Mode of Action: Cyprodinil inhibits the biosynthesis of methionine, an essential amino acid for fungi.[1][2] This disruption of protein synthesis halts fungal growth and reproduction.[1] It is a systemic fungicide that is absorbed by the plant and moves within its tissues, providing both preventative and curative effects.[1][3][4]
-
-
Non-Pyrimidine Alternative: Boscalid
-
Chemical Class: Carboxamide
-
Mode of Action: Boscalid is a Succinate Dehydrogenase Inhibitor (SDHI).[5][6][7][8] It targets Complex II of the mitochondrial respiratory chain, blocking the fungus's energy supply and leading to cell death.[6][8][9] It is also a systemic fungicide with translaminar movement.[9]
-
Comparative Efficacy Against Botrytis cinerea (Gray Mold)
Botrytis cinerea is a notorious pathogen affecting a wide range of crops. The following table summarizes the efficacy of Cyprodinil and Boscalid against this fungus.
| Fungicide | Target Pathogen | Efficacy Metric (EC50 in µg/mL) | Crop | Reference |
| Cyprodinil | Botrytis cinerea | 86% of isolates resistant in one study | Small Fruits | [10] |
| Boscalid | Botrytis cinerea | 26% of isolates resistant in the same study | Small Fruits | [10] |
| Cyprodinil + Fludioxonil | Botrytis cinerea | Less effective than Boscalid in a vineyard trial | Grapes | [11] |
| Boscalid | Botrytis cinerea | Most effective active ingredient in the same vineyard trial | Grapes | [11] |
Note: Lower EC50 values indicate higher potency. Resistance can significantly impact field efficacy.
Experimental Protocol: Fungicide Efficacy Testing (Mycelial Growth Inhibition)
This protocol outlines a standard method for determining the EC50 value of a fungicide against a fungal pathogen.
-
Fungal Isolate Preparation: Culture the target fungus (e.g., Botrytis cinerea) on Potato Dextrose Agar (PDA) for 7-10 days to allow for sufficient mycelial growth.
-
Fungicide Stock Solution: Prepare a stock solution of the test fungicide (e.g., Cyprodinil or Boscalid) in an appropriate solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Create a series of dilutions from the stock solution to achieve a range of concentrations to be tested.
-
Amended Media Preparation: Incorporate the fungicide dilutions into molten PDA to achieve the final desired concentrations. Also, prepare a control plate with PDA and the solvent (DMSO) only.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each fungicide-amended and control PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony on each plate daily until the colony on the control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value.
Visualizing the Modes of Action
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Cyprodinil Fungicide: Broad-Spectrum Crop Protection [cnagrochem.com]
- 3. Cyprodinil | C14H15N3 | CID 86367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyprodinil 30%+Fludioxonil 20% SC-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]
- 5. Boscalid (Ref: BAS 510F) [sitem.herts.ac.uk]
- 6. boscalid fungicide uses [cnagrochem.com]
- 7. Boscalid - Wikipedia [en.wikipedia.org]
- 8. Boscalida (Boscalid) - Cultivar Magazine [revistacultivar.com]
- 9. coromandel.biz [coromandel.biz]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dichloro-2-ethylpyrimidin-5-amine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4,6-Dichloro-2-ethylpyrimidin-5-amine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.
The guidance herein is synthesized from established principles for handling halogenated organic compounds, regulatory standards, and data from structurally similar molecules. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling or disposal. This guide is intended to supplement, not replace, the manufacturer's SDS and your institution's specific Environmental Health and Safety (EHS) procedures.
Part 1: Hazard Characterization and Waste Classification
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is a halogenated heterocyclic compound. This chemical class requires careful handling due to potential toxicity and environmental persistence.
Inherent Hazards: Based on data from analogous chlorinated pyrimidines, this compound should be handled as a hazardous substance.[1] While specific toxicological data is limited, related compounds exhibit characteristics such as:
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: Likely to cause skin and serious eye irritation.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life with long-lasting effects.[3][4]
Regulatory Classification: Due to its chemical structure (a halogenated organic compound), this compound waste must be classified as hazardous waste .[5] Specifically, it falls under the regulations for halogenated organic compounds as defined by the Environmental Protection Agency (EPA).[6][7] Disposing of this chemical through standard laboratory drains or in regular trash is a serious regulatory violation and poses a significant environmental risk.
The rationale for this stringent classification lies in the carbon-chlorine bonds, which are stable and not readily broken down by natural environmental processes. Improper disposal can lead to the contamination of soil and groundwater.[3] Therefore, the only acceptable disposal pathway is through a licensed environmental waste management company.[8]
Part 2: Mandatory Personal Protective Equipment (PPE)
Before beginning any procedure that involves handling or preparing this chemical for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.[1][9]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield.[10] | Protects against accidental splashes of liquid waste or contact with solid particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents dermal absorption, which is a potential route of exposure for this class of compounds.[1] |
| Body Protection | A fully buttoned laboratory coat. A chemically resistant apron is advised. | Protects skin and personal clothing from contamination. |
| Work Area | All handling should occur within a certified chemical fume hood. | Ensures adequate ventilation and captures any vapors or dust, protecting the user's respiratory system.[8] |
Part 3: Step-by-Step Waste Collection and Storage Protocol
Proper segregation and containment at the point of generation—known as a "Satellite Accumulation Area"—is critical to prevent accidental reactions and ensure compliant disposal.[11][12]
Step 1: Container Selection
-
Select a waste container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Ensure the container has a secure, leak-proof screw cap. Never use containers with loose-fitting lids or stoppers.
-
The container must be clean and dry before the first addition of waste.
Step 2: Waste Segregation (The Causality Principle)
-
Crucially, maintain a dedicated waste stream for halogenated organic solvents and solids. Do not mix this waste with non-halogenated waste.[12]
-
Why? The disposal methods for these two streams are different and mixing them significantly increases disposal costs. Non-halogenated solvents can often be recycled or fuel-blended, whereas halogenated waste requires high-temperature incineration for complete destruction.[3][11] Mixing contaminates the less hazardous stream, forcing the entire volume to be treated via the more intensive and expensive method.
Step 3: Accurate Labeling
-
As soon as the first drop of waste is added, the container must be labeled.[13] Missing or incomplete labels are a common and serious compliance violation.[11]
-
The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound " and any other components in the waste stream.
-
The approximate concentration of each component.
-
The name of the Principal Investigator (PI) and the laboratory location (Building and Room number).[13]
-
Step 4: Safe Accumulation and Storage
-
Keep the waste container securely closed at all times, except when actively adding waste.[11]
-
Store the container in a designated Satellite Accumulation Area within the lab. This area should be clearly marked.[12]
-
The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in the satellite area.
Part 4: Emergency Spill Management
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.[9]
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Assess the Situation: Evaluate the size and nature of the spill. If the spill is large, involves highly volatile materials, or you are not trained to handle it, evacuate the area and contact your institution's EHS emergency line.[14]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Part 2.
-
Contain the Spill: Use a chemical spill kit to contain the spill. Use absorbent pads or materials to surround and cover the spill.
-
Collect Material: Carefully collect all contaminated absorbent materials, broken glass (using tongs or a dustpan), and any contaminated disposable PPE.
-
Dispose as Hazardous Waste: Place all cleanup materials into a designated hazardous waste container, label it appropriately, and manage it according to the protocol in Part 3.[13] Do not dispose of cleanup materials in the regular trash.
Part 5: Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor.
-
Request Pickup: Once your waste container is full, or if you are ceasing work with the chemical, contact your institution's EHS department to schedule a waste pickup.[8][11]
-
Treatment Method - Incineration: The designated disposal method for halogenated organic compounds is high-temperature incineration.[3] This thermal destruction process operates at temperatures sufficient to break the stable carbon-halogen bonds, converting the hazardous material into less harmful compounds like carbon dioxide, water, and hydrochloric acid, which are then treated in a scrubber system.[3] This is the most effective technology to ensure complete destruction and prevent the release of the persistent organic pollutant into the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. echemi.com [echemi.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. benchchem.com [benchchem.com]
- 9. youthfilter.com [youthfilter.com]
- 10. echemi.com [echemi.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
